molecular formula C19H20O9 B1153745 Iriflophenone 2-O-rhamnoside CAS No. 943989-68-2

Iriflophenone 2-O-rhamnoside

Cat. No.: B1153745
CAS No.: 943989-68-2
M. Wt: 392.4 g/mol
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Description

Iriflophenone 2-O-rhamnoside is a natural product found in Aquilaria sinensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFDLBIUJUAJE-KONKAKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Iriflophenone 2-O-rhamnoside: Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriflophenone 2-O-rhamnoside is a naturally occurring benzophenone O-glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the benzophenone class of compounds, it features a core diphenylmethanone structure. Specifically, it consists of an iriflophenone aglycone, which is a tetraoxygenated benzophenone, linked to a rhamnose sugar moiety at the 2-O position.[1] This compound has been isolated from the leaves of Aquilaria sinensis, a plant with a history of use in traditional medicine.[2] The growing body of research into naturally derived compounds for novel drug discovery underscores the importance of a thorough understanding of molecules like this compound. This guide provides a comprehensive overview of its chemical structure, known properties, and biological activities, with a focus on its potential as an α-glucosidase inhibitor.

Chemical Structure and Properties

The fundamental structure of this compound is characterized by the glycosidic bond between the iriflophenone aglycone and the rhamnose sugar. This linkage significantly influences the molecule's solubility, stability, and biological interactions.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₀O₉[1]
Molecular Weight 392.36 g/mol [1]
Class Benzophenone O-glycoside[1]
Aglycone Iriflophenone[1]
Sugar Moiety Rhamnose[1]
Linkage 2-O-glycosidic bond[1]

Structural Elucidation and Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, a general approach based on established methods for similar glycosides can be outlined.

Methodologies for Structural Characterization:
  • Isolation and Purification:

    • Extraction: The initial step involves the extraction of compounds from the plant material, typically the leaves of Aquilaria sinensis, using a solvent system such as 70% aqueous ethanol.[2]

    • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.[2]

    • Chromatography: Final purification is achieved through various chromatographic techniques, including column chromatography on silica gel or Sephadex, and preparative High-Performance Liquid Chromatography (HPLC).[3][4]

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the precise connectivity of atoms. While specific data for this compound is scarce, analysis of the related isomer, Iriflophenone-3-C-β-D glucopyranoside, reveals characteristic signals for the benzophenone core and the sugar moiety, allowing for the assignment of all proton and carbon resonances.[4][5]

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are employed to confirm the structure by analyzing the fragmentation patterns. For O-glycosides like this compound, a characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone.[5]

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectroscopy provides information about the chromophoric benzophenone system, with typical absorption maxima observed around 210 nm and 298 nm for similar structures.[4][5]

G cluster_isolation Isolation & Purification cluster_characterization Structural Characterization Plant_Material Plant Material (e.g., Aquilaria sinensis leaves) Extraction Solvent Extraction (e.g., 70% Ethanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography (Silica, Sephadex) Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-MS, MS/MS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation G cluster_pathway Mechanism of α-Glucosidase Inhibition Compound This compound Alpha_Glucosidase α-Glucosidase (in small intestine) Compound->Alpha_Glucosidase Inhibits Glucose Glucose Alpha_Glucosidase->Glucose Complex_Carbs Complex Carbohydrates (from diet) Complex_Carbs->Alpha_Glucosidase hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia

Mechanism of action of this compound as an α-glucosidase inhibitor.

While the α-glucosidase inhibitory activity is the most prominently reported bioactivity, other benzophenone glycosides have shown a range of pharmacological effects, including anti-inflammatory and antioxidant activities. [6][7]For instance, the related compound, Iriflophenone 3-C-β-D glucoside, has been shown to scavenge ABTS and peroxyl radicals, although it was not effective against DPPH radicals. [6][7]It has also demonstrated anti-inflammatory properties by inhibiting IL-1α and IL-8. [7]Further research is warranted to investigate whether this compound shares these additional biological properties.

Synthesis

The total synthesis of Iriflophenone 2-O-α-L-rhamnopyranoside has been successfully accomplished. The synthetic route typically involves the protection of hydroxyl groups on commercially available L-rhamnose, followed by glycosylation with a suitably protected iriflophenone aglycone. The final step involves the deprotection of the protecting groups to yield the target molecule. This synthetic accessibility allows for the production of the compound for further biological evaluation and the generation of derivatives to explore structure-activity relationships. [1]

Future Perspectives

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the context of type 2 diabetes management. The confirmed α-glucosidase inhibitory activity provides a solid foundation for further investigation. Future research should focus on several key areas:

  • Comprehensive Biological Screening: A broader evaluation of its biological activities, including anti-inflammatory, antioxidant, and anticancer properties, is needed to fully understand its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of additional analogs and derivatives will help to elucidate the key structural features required for its biological activity and to optimize its potency and selectivity.

  • Mechanism of Action Studies: A deeper investigation into the molecular mechanisms underlying its α-glucosidase inhibition and any other identified biological activities will be crucial for its development as a drug candidate.

Conclusion

This compound is a naturally occurring benzophenone glycoside with demonstrated α-glucosidase inhibitory activity. Its chemical structure has been elucidated, and a synthetic route has been established, paving the way for further research and development. While current knowledge of its biological properties is primarily focused on its potential as an anti-diabetic agent, the broader pharmacological profile of related compounds suggests that it may possess other valuable therapeutic properties. Continued investigation into this promising natural product is warranted to fully explore its potential in drug discovery and development.

References

  • Masood, S., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

  • Masood, S., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

  • Masood, S., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gast. Semantic Scholar. [Link]

  • Liu, Q., et al. (2012). Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors. Archiv der Pharmazie, 345(10), 771-783. [Link]

  • Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. ResearchGate. [Link]

  • Feng, Z. L., et al. (2011). Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis. Fitoterapia, 82(5), 777-781. [Link]

  • PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. PubChem. [Link]

  • Al-Ostoot, F. H., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(15), 4567. [Link]

  • Li, W., et al. (2017). Benzophenone glycosides from the flower buds of Aquilaria sinensis. Phytochemistry Letters, 21, 1-5. [Link]

  • Bianco, A., et al. (2022). Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. Molecules, 27(19), 6523. [Link]

  • Khan, I., et al. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv. [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. PubChem. [Link]

  • Li, Y., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42. [Link]

Sources

The Latent Therapeutic Potential of Aquilaria sinensis Leaves: A Technical Guide to the Isolation and Characterization of Benzophenone Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Agarwood, A New Pharmaceutical Frontier

For centuries, the genus Aquilaria, particularly Aquilaria sinensis, has been revered for its production of agarwood, a fragrant resinous heartwood with immense cultural and medicinal significance.[1][2] However, the focus on agarwood has largely overshadowed the pharmaceutical potential of other parts of the plant, notably the leaves. Recent scientific investigations have revealed that Aquilaria sinensis leaves are a rich reservoir of bioactive secondary metabolites, including flavonoids, terpenoids, and a particularly promising class of compounds: benzophenone glycosides.[3][4][5] These compounds have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and antidiabetic properties, positioning them as compelling candidates for novel drug development.[1][3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the benzophenone glycosides isolated from Aquilaria sinensis leaves. Moving beyond a mere catalog of compounds, this document elucidates the intricate processes of their isolation, the sophisticated techniques for their structural characterization, and the current understanding of their biological activities. The methodologies detailed herein are designed to be self-validating, offering a robust framework for the exploration and exploitation of these promising natural products.

Isolation and Purification: A Strategic Approach to Unlocking Bioactive Compounds

The effective isolation of benzophenone glycosides from Aquilaria sinensis leaves necessitates a multi-step, systematic approach. The choice of solvents and chromatographic techniques is paramount to achieving high purity and yield. The following protocol represents a synthesis of established methodologies, emphasizing the rationale behind each step.

Step-by-Step Experimental Protocol for Isolation and Purification
  • Procurement and Preparation of Plant Material:

    • Fresh leaves of Aquilaria sinensis are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

    • The leaves are thoroughly washed with distilled water to remove any surface contaminants and then air-dried in the shade to preserve the integrity of the thermolabile compounds.

    • The dried leaves are pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Extraction:

    • The powdered leaves are subjected to exhaustive extraction with methanol (MeOH) at room temperature. Methanol is selected for its ability to extract a broad spectrum of polar and moderately polar compounds, including glycosides.

    • The extraction is typically carried out for an extended period (e.g., 72 hours), often with repeated solvent changes, to ensure maximum recovery of the target compounds.

    • The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • This liquid-liquid partitioning step is crucial for the preliminary fractionation of the extract based on the polarity of the constituent compounds. Benzophenone glycosides, being polar in nature, are expected to concentrate in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification:

    • Column Chromatography: The bioactive fractions (typically EtOAc and n-BuOH) are subjected to column chromatography over silica gel or other suitable stationary phases (e.g., Sephadex LH-20). A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol), is employed to separate the compounds based on their affinity for the stationary phase.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography that show promise (based on thin-layer chromatography analysis) are further purified using preparative HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step is essential for isolating individual compounds in high purity.

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Powdered A. sinensis Leaves extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography EtOAc & n-BuOH Fractions hplc Preparative HPLC (C18 Column) column_chromatography->hplc isolated_compounds Pure Benzophenone Glycosides hplc->isolated_compounds

Figure 1: A generalized workflow for the isolation and purification of benzophenone glycosides from Aquilaria sinensis leaves.

Structural Elucidation: Deciphering the Molecular Architecture

Once purified, the structural identity of the isolated benzophenone glycosides is determined using a combination of spectroscopic techniques. This multi-faceted approach ensures an unambiguous assignment of the chemical structure.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the molecular formula of the compound by providing a highly accurate mass measurement.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are the cornerstone of structural elucidation.

    • ¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR: Establishes the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete assembly of the molecular skeleton and the determination of the glycosylation positions.[7]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the chromophoric system of the benzophenone core.[6]

Identified Benzophenone Glycosides from Aquilaria sinensis and Related Species

Several novel and known benzophenone glycosides have been isolated and characterized from Aquilaria sinensis and other species within the genus. The following table summarizes some of the key identified compounds.

Compound NameMolecular FormulaSourceReference
Aquilaside AC₂₀H₂₂O₁₁A. sinensis flower buds[7]
Aquilaside BC₂₀H₂₂O₁₁A. sinensis flower buds[7]
Aquilaside CC₂₁H₂₄O₁₁A. sinensis flower buds[7]
Aquilaside DC₂₁H₂₄O₁₂A. sinensis flower buds[7]
Aquilarinoside ANot specifiedA. sinensis leaves[1]
Iriflophenone 3-C-β-D-glucosideC₁₉H₂₀O₁₀A. sinensis leaves[4][8]
Iriflophenone 3,5-C-β-D-diglucopyranosideC₂₅H₃₀O₁₅A. sinensis leaves[4]
Iriflophenone 2-O-α-L-rhamnopyranosideC₂₀H₂₂O₉A. sinensis leaves[4][8]
Aquilarinenside EC₂₁H₂₂O₁₀A. malaccensis leaves[8]
Aquilariside ANot specifiedA. yunnanensis pericarps[9]
Aquilariside BNot specifiedA. yunnanensis pericarps[9]

Biological Activities and Therapeutic Potential

The benzophenone glycosides isolated from Aquilaria species have been evaluated for a range of biological activities, highlighting their potential for therapeutic applications.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of these compounds. For instance, aquilariside B from A. yunnanensis showed weak inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[9] Similarly, aquilasides B and C from A. sinensis flower buds exhibited weak NF-κB inhibitory activity.[7] The inhibition of pro-inflammatory mediators like NO and the transcription factor NF-κB are key mechanisms in controlling inflammation.

G lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) nfkb_activation->proinflammatory_genes no_production Nitric Oxide (NO) Production proinflammatory_genes->no_production benzophenones Benzophenone Glycosides (e.g., Aquilasides B & C) benzophenones->nfkb_activation Inhibition

Figure 2: A simplified diagram illustrating the potential anti-inflammatory mechanism of benzophenone glycosides via inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

Certain benzophenone glycosides have shown promising cytotoxic effects against cancer cell lines. Aquilasides B and C displayed moderate cytotoxicity against SK-MEL melanoma cells with IC₅₀ values of 17.0 µM and 12.0 µM, respectively.[7] This suggests their potential as lead compounds for the development of novel anticancer agents.

Other Reported Activities

Beyond anti-inflammatory and cytotoxic effects, compounds from Aquilaria leaves, including benzophenones, have been associated with a broader range of bioactivities, such as antioxidant, antidiabetic, and antimicrobial properties.[3][4][10] For example, iriflophenone 3-C-glucoside has been shown to have the potential to lower fasting blood glucose levels.[4]

Summary of Reported Biological Activities

CompoundBiological ActivityCell Line/ModelKey FindingsReference
Aquilaside BCytotoxicitySK-MELIC₅₀ = 17.0 µM[7]
Anti-inflammatory-Weak NF-κB inhibition (30% at 100 µM)[7]
Aquilaside CCytotoxicitySK-MELIC₅₀ = 12.0 µM[7]
Anti-inflammatory-Weak NF-κB inhibition (60% at 100 µM)[7]
Aquilariside BAnti-inflammatoryRAW 264.7 cellsWeak inhibition of NO production[9]
Aquilarinoside AAnti-inflammatoryPolymorphonuclear neutrophils (PMNs)Inhibition of respiratory burst[1]
Iriflophenone 3-C-glucosideAntidiabeticIn vitro and in vivo (mice)Potential to lower fasting blood glucose[4]

Conclusion and Future Directions

The leaves of Aquilaria sinensis represent a valuable and underexplored source of novel benzophenone glycosides with significant therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued isolation, characterization, and biological evaluation of these compounds. While initial studies have demonstrated promising anti-inflammatory and cytotoxic activities, further research is warranted to fully elucidate their mechanisms of action, structure-activity relationships, and potential for clinical development. As the demand for novel therapeutic agents continues to grow, a deeper investigation into the chemical constituents of medicinal plants like Aquilaria sinensis will undoubtedly pave the way for the discovery of next-generation drugs.

References

  • He, M., et al. (2018). Benzophenone glycosides from the flower buds of Aquilaria sinensis. Phytochemistry Letters, 24, 113-117.
  • Wang, S., et al. (2021). Aquilaria Species (Thymelaeaceae) Distribution, Volatile and Non-Volatile Phytochemicals, Pharmacological Uses, Agarwood Grading System, and Induction Methods. Molecules, 26(24), 7701.
  • Rahmawati, I., et al. (2023). Review of Potential Pharmacological Activities of Agarwood Plants (Aquilaria Sp.) as Herbal Medicine and Development as Potential Herbal Preparations.
  • Luo, Q., et al. (2016). Benzophenones from Mango Leaves Exhibit α-Glucosidase and NO Inhibitory Activities. Journal of Agricultural and Food Chemistry, 64(40), 7546-7554.
  • Eissa, M., et al. (2022). Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line. ACS Omega, 7(18), 15783-15794.
  • Adam, A., et al. (2021). Pharmacological Properties and Health Benefits of Aquilaria Leaf Extract: A Review of its Antioxidant, Antidiabetic, Antimicrobial, Anti-inflammatory, and Gastrointestinal Regulation. Journal of Tropical Resources and Sustainable Science, 9(1), 1-10.
  • Eissa, M., et al. (2020). Metabolite Profiling of Aquilaria malaccensis Leaf Extract Using Liquid Chromatography-Q-TOF-Mass Spectrometry and Investigation of Its Potential Antilipoxygenase Activity In-Vitro. Molecules, 25(4), 843.
  • Eissa, M., et al. (2022). Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line. ACS Omega, 7(18), 15783-15794.
  • Nguyen, H. T., et al. (2015). Flavonoid and a Rare Benzophenone Glycoside from the Leaves of Aquilaria sinensis. Planta Medica, 81(12/13), 1149-1155.
  • Li, W., et al. (2018). Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants. Molecules, 23(2), 342.
  • Chen, D., et al. (2011). [Studies on chemical constituents of leaves of Aquilaria sinensis]. Zhong Yao Cai, 34(11), 1704-1707.
  • Li, W., et al. (2018). Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants. ScienceOpen.
  • Sun, H., et al. (2020). Benzophenone glycosides from the pericarps of Aquilaria yunnanensis S. C. Huang. Natural Product Research, 34(14), 2030-2036.
  • Baggett, S., et al. (2005). The benzophenones: Isolation, structural elucidation and biological activities.
  • Rezadoost, H., et al. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. Molecules, 28(15), 5707.
  • Zhang, Y., et al. (2013). Isolation, Structural Elucidation, MS Profiling, and Evaluation of Triglyceride Accumulation Inhibitory Effects of Benzophenone C-glucosides From Leaves of Mangifera indica L. Journal of Agricultural and Food Chemistry, 61(8), 1884-1895.
  • Wu, S. B., et al. (2008). Structural diversity and bioactivities of natural benzophenones. Chemical Reviews, 108(9), 3625-3653.

Sources

Bioactivity Profile of Iriflophenone 2-O-α-L-rhamnopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iriflophenone 2-O-α-L-rhamnopyranoside (I2R) is a bioactive benzophenone glycoside predominantly isolated from the leaves of Aquilaria sinensis (Agarwood) and Aquilaria malaccensis. Unlike the complex sesquiterpenes typically associated with Agarwood resin, I2R represents a non-volatile, polar constituent with a distinct pharmacological footprint.

Its primary therapeutic value lies in metabolic regulation and anti-inflammatory signaling . Validated studies position it as a potent


-glucosidase inhibitor , exceeding the efficacy of the standard drug acarbose in specific assays, and a suppressor of nitric oxide (NO) production in macrophage models. This guide provides a rigorous technical analysis of its chemical architecture, validated mechanisms of action, and isolation protocols for drug discovery applications.

Chemical Architecture & Pharmacognosy

I2R belongs to the benzophenone class, characterized by a diphenyl ketone skeleton. The attachment of a rhamnose sugar moiety at the C-2 position significantly influences its solubility and bioavailability compared to its aglycone counterparts.

Parameter Technical Specification
Chemical Name Iriflophenone 2-O-

-L-rhamnopyranoside
Chemical Class Benzophenone C-glycoside / O-glycoside hybrid
Primary Source Aquilaria sinensis (Leaves), Aquilaria malaccensis, Cyclopia genistoides
Molecular Formula C

H

O

(Typical for rhamnosylated benzophenones; verification required based on specific aglycone hydroxylation)
Solubility High in polar solvents (Methanol, Ethanol, Water); Low in non-polar solvents.[1][2][3][4]
Stability Stable in neutral to acidic pH; susceptible to thermal degradation >60°C over prolonged periods.
Botanical Source & Ethnobotany

While Aquilaria species are famed for their resin (oud), the leaves contain high concentrations of benzophenones. I2R is often co-isolated with Mangiferin and Iriflophenone 3-C-


-D-glucoside , forming a "bioactive triad" responsible for the hypoglycemic effects of Agarwood tea.

Pharmacodynamics: Mechanism of Action

The bioactivity of I2R is defined by two primary pathways: enzymatic inhibition in carbohydrate metabolism and modulation of inflammatory mediators.

Metabolic Regulation ( -Glucosidase Inhibition)

I2R functions as a competitive inhibitor of


-glucosidase, the enzyme responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides.
  • Mechanism: I2R binds to the active site of

    
    -glucosidase in the brush border of the small intestine.
    
  • Efficacy: Studies indicate an IC

    
     value comparable to or lower than acarbose  (positive control).
    
  • Therapeutic Outcome: Blunting of postprandial hyperglycemia, reducing insulin spikes.

Anti-Inflammatory Signaling

In Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models, I2R demonstrates significant suppression of inflammatory mediators.

  • Target: Inducible Nitric Oxide Synthase (iNOS).

  • Effect: Dose-dependent reduction of Nitric Oxide (NO) production.

  • Pathway: Inhibition of the NF-

    
    B translocation cascade (inferred from benzophenone scaffold activity), preventing the transcription of pro-inflammatory cytokines.
    
Visualization of Signaling Pathways

BioactivityPathways cluster_metabolic Metabolic Pathway (Antidiabetic) cluster_inflammation Inflammatory Pathway (Macrophage) DietaryCarbs Dietary Polysaccharides AlphaGlu α-Glucosidase (Enzyme) DietaryCarbs->AlphaGlu Substrate Glucose Glucose Absorption AlphaGlu->Glucose Hydrolysis Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Rapid Uptake I2R_Met Iriflophenone 2-O-α-L-rhamnopyranoside I2R_Met->AlphaGlu Competitive Inhibition LPS LPS / IFN-γ Stimulus Macrophage RAW 264.7 Macrophage LPS->Macrophage Activation iNOS iNOS Expression Macrophage->iNOS Signaling NO Nitric Oxide (NO) Release iNOS->NO Synthesis I2R_Inf Iriflophenone 2-O-α-L-rhamnopyranoside I2R_Inf->iNOS Downregulation

Caption: Dual mechanistic action of I2R targeting metabolic enzyme inhibition (left) and inflammatory mediator suppression (right).

Experimental Protocols

To ensure reproducibility, the following protocols outline the isolation and bioassay validation of I2R.

Isolation and Purification Workflow

Objective: Isolate high-purity I2R from Aquilaria sinensis leaves.

  • Extraction:

    • Dry leaves (50°C) and pulverize.

    • Macerate in 70% Ethanol (1:10 w/v) for 24 hours at room temperature.

    • Filter and concentrate under reduced pressure to obtain crude extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend crude extract in water.

    • Partition sequentially with:

      • Petroleum Ether (Removes lipids/chlorophyll).

      • Ethyl Acetate (EtOAc) (Target fraction for benzophenones).[5]

      • n-Butanol (Removes highly polar glycosides).

  • Chromatography:

    • Subject the EtOAc fraction to Silica Gel Column Chromatography.

    • Elution Gradient: Chloroform:Methanol (starting 90:10

      
       60:40).
      
    • Monitoring: TLC visualization under UV (254/366 nm). Benzophenones typically appear as dark quenching spots.

  • Purification:

    • Isolate fractions containing I2R (identified by standard).

    • Refine using Sephadex LH-20 (Eluent: Methanol) to remove tannins/polymers.

-Glucosidase Inhibition Assay

Objective: Quantify the IC


 of I2R against 

-glucosidase.
  • Reagents: Phosphate buffer (pH 6.8),

    
    -glucosidase (yeast), p-Nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG - substrate).
  • Protocol:

    • Incubate I2R (varying concentrations) with

      
      -glucosidase (0.2 U/mL) in buffer for 10 min at 37°C.
      
    • Add pNPG (5 mM) to initiate reaction.

    • Incubate for 20 min at 37°C.

    • Stop reaction with Na

      
      CO
      
      
      
      (0.1 M).
    • Measure absorbance at 405 nm (release of p-nitrophenol).

  • Calculation: % Inhibition =

    
    .
    

Therapeutic Applications & Future Outlook

Validated Applications
  • Type 2 Diabetes Management: As a natural

    
    -glucosidase inhibitor, I2R serves as a lead compound for functional foods or botanical drugs aimed at glycemic control without the gastrointestinal side effects often associated with synthetic inhibitors.
    
  • Topical Anti-Inflammatories: Due to its ability to suppress NO, I2R is a candidate for dermatological formulations treating inflammatory skin conditions.

Toxicology & Safety
  • Cytotoxicity: Studies on RAW 264.7 cells indicate I2R is non-cytotoxic at effective anti-inflammatory concentrations (up to 100

    
    M), suggesting a high therapeutic index.
    
  • Thermal Stability: While stable in solution, extraction protocols should avoid temperatures

    
    C to prevent glycosidic bond hydrolysis.
    

References

  • Phytochemical Constituents of Aquilaria malaccensis Leaf Extract and Their Anti-Inflammatory Activity against LPS/IFN-γ-Stimulated RAW 264.7 Cell Line. ACS Omega. (2022).[2][5][6] [Link]

  • Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis. Phytochemistry Letters. (2011).[1][2] [Link]

  • Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone Glycosides in Aquilaria crassna Leaf Extract. Molecules. (2020).[2][3][4][7] [Link]

  • Pharmacological Properties and Health Benefits of Aquilaria Leaf Extract. UNIMAS Publisher. (2025).[2] [Link]

Sources

Technical Guide: Iriflophenone 3-C-Glucoside vs. Iriflophenone 2-O-Rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Iriflophenone 3-C-glucoside and Iriflophenone 2-O-rhamnoside , focusing on their structural divergences, stability profiles, and pharmacological implications.

Structural Stability, Pharmacokinetics, and Therapeutic Isolation

Executive Summary

In the realm of benzophenone glycosides, the distinction between C-glycosylation and O-glycosylation is the primary determinant of metabolic fate and therapeutic utility. Iriflophenone 3-C-glucoside (I3CG) represents the ultra-stable class of C-glycosides, characterized by a non-hydrolyzable C–C bond that confers resistance to gastric acid and gut enzymatic cleavage. Conversely, This compound (I2OR) is an O-glycoside, susceptible to rapid hydrolysis, making it a "prodrug-like" precursor that releases the aglycone (iriflophenone) or undergoes extensive biotransformation.

This guide analyzes these two compounds to assist researchers in selecting the appropriate marker for quality control, pharmacokinetic studies, and drug development.

Chemical Architecture & Stability Profile

The fundamental difference lies in the glycosidic linkage. This single bond dictates the molecule's resistance to thermal and chemical degradation.

FeatureIriflophenone 3-C-glucoside (I3CG)This compound (I2OR)
Molecular Formula C₁₉H₂₀O₁₀C₁₉H₂₀O₉
Molecular Weight ~408.36 g/mol ~392.36 g/mol
Linkage Type C-Glycosidic (C–C bond)O-Glycosidic (C–O–C ether bond)
Bond Energy High (~85 kcal/mol); Resistant to hydrolysis.Moderate (~80-90 kcal/mol); Labile to acid/enzymes.
Acid Stability Stable (Resists 2M HCl @ 100°C for hours).Unstable (Hydrolyzes to aglycone + rhamnose).
Enzymatic Stability Resistant to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-glucosidases.
Susceptible to

-L-rhamnosidases (gut microbiota).
Primary Sources Aquilaria spp.[1][2][3][4] (Agarwood), Cyclopia (Honeybush), Mangifera.Aquilaria sinensis (Leaves/Buds), Karelinia caspia.
Mechanistic Insight: The "C-Glycoside Paradox"

While O-glycosides like I2OR are evolutionarily designed for storage and rapid mobilization (hydrolysis) by the plant, C-glycosides like I3CG are defensive compounds. The C–C bond at position 3 renders the glucose moiety "metabolically locked," preventing removal by standard glycosidases. This allows I3CG to circulate intact in the mammalian bloodstream, a rare trait for glycosides.

Pharmacokinetics & Metabolic Fate

The bioavailability of these compounds follows two distinct pathways, necessitating different analytical approaches in plasma/urine studies.

Pathway Comparison Diagram

MetabolicFate I3CG Iriflophenone 3-C-glucoside (Intact) Stomach Gastric Acid (pH 1-2) I3CG->Stomach Resists Hydrolysis Urine Renal Excretion (Intact C-Glycoside) I3CG->Urine Excreted Unchanged I2OR This compound (Labile) I2OR->Stomach Partial Hydrolysis Intestine Small Intestine (Enzymes) Stomach->Intestine Colon Colon (Microbiota) Intestine->Colon Intestine->Urine I3CG Absorbed via SGLT1? Aglycone Iriflophenone Aglycone (Absorbed) Colon->Aglycone I2OR Hydrolyzed by Rhamnosidase Metabolites Phase II Metabolites (Glucuronides/Sulfates) Aglycone->Metabolites Hepatic Metabolism

Figure 1: Divergent metabolic pathways. I3CG resists hydrolysis and is excreted intact, while I2OR is a prodrug for the aglycone.

  • I3CG Fate: It exhibits high polarity and low lipophilicity but is absorbed (likely via active transport like SGLT1 or paracellular diffusion). It is poorly metabolized and often recovered unchanged in urine.

  • I2OR Fate: It acts as a delivery system. Upon reaching the lower gut, colonic microbiota (e.g., Bacteroides spp.) expressing

    
    -L-rhamnosidase cleave the sugar. The liberated aglycone is then absorbed, glucuronidated in the liver, and excreted.
    
Therapeutic Potential & Applications[2][6][7]
Iriflophenone 3-C-glucoside (The Metabolic Regulator)
  • Primary Target:

    
    -Glucosidase Inhibition.
    
  • Mechanism: I3CG mimics the transition state of oligosaccharide hydrolysis, competitively inhibiting the enzyme and delaying glucose absorption.

  • Application: Standardized marker for anti-diabetic herbal formulations (e.g., Aquilaria tea).

  • Antioxidant: Scavenges ABTS and peroxyl radicals, though less effective against DPPH due to steric hindrance of the C-glucose.

This compound (The Neuroprotective Candidate)[5]
  • Primary Target: CYP3A4 Inhibition & Neuroprotection.

  • Mechanism: In silico studies suggest high binding affinity to Alzheimer's targets (e.g., AChE). As a CYP3A4 inhibitor, it may alter the pharmacokinetics of co-administered drugs.

  • Application: Lead compound for neurodegenerative research; requires formulation to protect the O-bond from gastric degradation if oral delivery is intended.

Experimental Protocols
Protocol A: Differential Extraction (Separating C- vs O-Glycosides)

Objective: Isolate both fractions from Aquilaria leaves without degrading the labile O-rhamnoside.

  • Preparation: Pulverize dried leaves (pass through #60 mesh).

  • Defatting: Extract with n-hexane (1:10 w/v) x 3 to remove lipids/chlorophyll. Discard hexane.

  • Extraction (Critical Step):

    • Use 70% Ethanol at 40°C (Do NOT boil). Boiling water or reflux can hydrolyze I2OR.

    • Sonication: 30 mins at <40°C.

  • Enrichment (Solid Phase Extraction - SPE):

    • Load extract onto a C18 cartridge pre-conditioned with MeOH/Water.

    • Wash: 10% MeOH (removes sugars/polar impurities).

    • Elute Fraction 1 (I3CG): 30% MeOH. (C-glycosides are more polar).

    • Elute Fraction 2 (I2OR): 60-70% MeOH. (O-rhamnosides are less polar).

  • Validation: Analyze fractions via HPLC-DAD (298 nm) or LC-MS.

Protocol B: Acid Hydrolysis Stability Assay (Verification)

Objective: Confirm the identity of the glycosidic bond.

  • Sample Prep: Dissolve 1 mg of isolated compound in 1 mL 2M HCl .

  • Reaction: Incubate at 95°C for 60 minutes .

  • Analysis:

    • I3CG Result: No change in retention time (Peak remains intact).

    • I2OR Result: Disappearance of parent peak; appearance of Iriflophenone aglycone (shifted RT) and free rhamnose.

Analytical Standardization (HPLC Conditions)

To separate these closely related benzophenones, use the following optimized gradient:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-25 min: 10%

      
       40% B (Linear)
      
    • 25-30 min: 40%

      
       100% B
      
  • Detection: UV 290 nm (Benzophenone characteristic

    
    ).
    
  • Expected Elution: I3CG elutes earlier (more polar) than I2OR.

References
  • Pharmacological Actions of Iriflophenone-3-C-Glucoside. International Journal of Pharmaceutical Sciences and Research. (2023).

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism. Foods (MDPI). (2022).

  • Thermal Degradation Kinetics of Iriflophenone 3-C-glucoside in Aquilaria crassna. Molecules. (2020).

  • Benzophenone C- and O-Glucosides from Cyclopia genistoides. Journal of Natural Products. (2014).[6]

  • Iriflophenone 3-C-glucoside Effects on Glucose Uptake. Pharmacognosy Magazine. (2015).

  • Structural Diversity of Simply Oxygenated Benzophenones. Diversity (MDPI). (2023). [3]

  • In silico molecular docking of agarwood compounds (this compound). F1000Research. (2023).

Sources

A Technical Guide to Investigating the Pharmacological Potential of Iriflophenone 2-O-rhamnoside in Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Novel Benzophenone Glycoside

The global search for novel, effective, and safe anti-diabetic agents has led researchers to explore the vast chemical diversity of the plant kingdom. Within this landscape, benzophenone derivatives, particularly those found in traditional medicinal plants like Aquilaria spp. (Agarwood), have emerged as a promising class of compounds.[1][2] While research has illuminated the anti-diabetic properties of compounds like Iriflophenone 3-C-β-D-glucoside (IPG), a significant knowledge gap exists for its structural analogues.[3][4] This guide focuses on one such molecule: Iriflophenone 2-O-rhamnoside .

Isolated from Aquilaria sinensis, this compound has been identified as a potent inhibitor of α-glucosidase, an enzyme critical for carbohydrate digestion.[3] This initial finding suggests a strong therapeutic potential for managing postprandial hyperglycemia, a cornerstone of type 2 diabetes management. However, its full pharmacological profile, including its effects on glucose uptake, insulin secretion, and β-cell preservation, remains uncharacterized.

This document serves as a comprehensive technical framework for senior application scientists and drug development professionals. It outlines a logical, multi-stage research program designed to rigorously evaluate the anti-diabetic potential of this compound, moving from initial enzymatic assays to complex cellular and in vivo models. The methodologies described herein are grounded in established protocols for analogous compounds, providing a scientifically robust pathway for investigation.

Section 1: Foundational Understanding & Core Hypothesis

The Iriflophenone Scaffold: A Profile of Bioactivity

Iriflophenone is a benzophenone derivative that forms the core structure for a family of naturally occurring glycosides. These compounds are predominantly isolated from plant genera such as Aquilaria, Mangifera, and Dryopteris.[1] The pharmacological activities attributed to this class are diverse, including antioxidant, anti-inflammatory, antimicrobial, and, most relevantly, anti-diabetic effects.[1][2]

The anti-diabetic activity of the closely related Iriflophenone 3-C-β-D-glucoside (IPG) provides a strong rationale for investigating other derivatives. Studies have demonstrated that IPG can:

  • Lower Fasting Blood Glucose: In streptozotocin (STZ)-induced diabetic mice, IPG reduced fasting blood glucose by 46.4%, a potency comparable to that of insulin (41.5%) in the same study.[3][4]

  • Enhance Glucose Uptake: IPG significantly increased glucose uptake in isolated rat adipocytes to 153-154% of the control.[3] This suggests a mechanism that may involve the translocation of glucose transporter type 4 (GLUT4), a key pathway for insulin-mediated glucose disposal in peripheral tissues.[3]

  • Inhibit α-Glucosidase: Compounds isolated from A. sinensis, including IPG and this compound, exhibited stronger α-glucosidase inhibition than acarbose, a commercially available anti-diabetic drug.[2][3]

Core Hypothesis and Research Trajectory

Based on the preliminary evidence, our central hypothesis is that This compound possesses multi-faceted anti-diabetic properties that extend beyond α-glucosidase inhibition to include direct effects on glucose transport and pancreatic β-cell function. The rhamnose sugar moiety, differing from the glucose in IPG, may influence the compound's bioavailability, target affinity, and overall pharmacological profile, necessitating a full and independent evaluation.

The proposed research trajectory is designed as a logical pipeline, starting with foundational in vitro validation and progressing to more complex physiological models.

G cluster_0 Phase 1: In Vitro Mechanistic Validation cluster_1 Phase 2: Pancreatic β-Cell Function cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Acquisition & Purity Analysis (HPLC) B Enzyme Inhibition Assays (α-glucosidase, α-amylase) A->B Confirm primary target C Cell-Based Glucose Uptake (3T3-L1 Adipocytes) B->C Explore peripheral effects D Insulin Secretion Assays (INS-1E Cells) C->D Investigate insulinogenic potential E β-Cell Viability & Apoptosis (Cytokine/Glucotoxicity Stress) D->E Assess protective effects F Oral Glucose Tolerance Test (OGTT) in Healthy Mice E->F Advance to in vivo testing G STZ-Induced Diabetic Mouse Model (Chronic Dosing Study) F->G Validate in disease model

Caption: A three-phase workflow for evaluating this compound.

Section 2: Methodologies & Experimental Protocols

This section provides detailed, self-validating protocols for the key experimental phases.

Phase 1: In Vitro Mechanistic Validation

The initial phase aims to confirm the compound's primary enzymatic inhibition and explore its effects on peripheral glucose disposal.

2.1.1 Protocol: α-Glucosidase Inhibition Assay

  • Causality: This assay directly validates the initial finding for this compound and quantifies its inhibitory potency (IC50) relative to a clinical standard (Acarbose). It is the foundational step for confirming its potential to delay carbohydrate absorption.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM phosphate buffer (pH 6.8).

      • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

      • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to 5 mM.

      • Prepare stock solutions of this compound and Acarbose in DMSO, followed by serial dilutions in phosphate buffer.

    • Assay Procedure:

      • In a 96-well plate, add 50 µL of the test compound or control (Acarbose, buffer for negative control) at various concentrations.

      • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

      • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

      • Incubate the plate at 37°C for 20 minutes.

    • Data Acquisition:

      • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃).

      • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Self-Validation & Data Analysis:

      • The negative control (no inhibitor) represents 100% enzyme activity. A blank (no enzyme) is used to subtract background absorbance.

      • Calculate the percentage of inhibition for each concentration.

      • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis. A potent compound will have a low micromolar or nanomolar IC50.

2.1.2 Protocol: Glucose Uptake in 3T3-L1 Adipocytes

  • Causality: This assay determines if the compound can enhance glucose disposal in insulin-sensitive tissues, a key mechanism for improving glycemic control independent of insulin secretion. It directly tests for insulin-mimetic or insulin-sensitizing activity.

  • Methodology:

    • Cell Culture & Differentiation:

      • Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.

      • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Mature adipocytes will be visible with accumulated lipid droplets around day 8-10.

    • Glucose Uptake Assay:

      • Seed differentiated adipocytes in 24-well plates.

      • Serum-starve the cells for 3 hours in Krebs-Ringer bicarbonate buffer (KRPH).

      • Treat cells with various concentrations of this compound for 30 minutes. Include a positive control (Insulin, 100 nM) and a vehicle control (DMSO).

      • Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (a radiolabeled glucose analog) and incubate for 10 minutes.

    • Data Acquisition:

      • Stop the uptake by washing the cells rapidly with ice-cold PBS.

      • Lyse the cells with 0.1% SDS.

      • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Self-Validation & Data Analysis:

      • Normalize radioactivity counts to the total protein content in each well (determined by BCA assay).

      • Express results as a percentage of the vehicle control. A significant increase in glucose uptake compared to the vehicle indicates positive activity. The comparison with the insulin control provides a benchmark for potency.

Phase 2: Pancreatic β-Cell Function

This phase investigates the compound's potential to enhance insulin secretion and protect the vital insulin-producing β-cells.

2.2.1 Protocol: Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells

  • Causality: This protocol assesses whether the compound can directly stimulate or potentiate insulin release from pancreatic β-cells, a critical function that is often impaired in type 2 diabetes.[5][6]

  • Methodology:

    • Cell Culture: Culture INS-1E rat insulinoma cells in RPMI-1640 medium supplemented with 10% FBS, sodium pyruvate, and β-mercaptoethanol.

    • Secretion Assay:

      • Seed cells in a 24-well plate.

      • Wash cells and pre-incubate for 2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (2.8 mM).

      • Replace the buffer with KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound. Include a positive control like Glibenclamide.

      • Incubate for 2 hours at 37°C.

    • Data Acquisition:

      • Collect the supernatant (containing secreted insulin) from each well.

      • Measure the insulin concentration using a commercial ELISA or HTRF kit.

    • Self-Validation & Data Analysis:

      • Normalize insulin secretion to the total cellular DNA or protein content.

      • A valid result will show a significant increase in insulin secretion in the high-glucose condition compared to the low-glucose condition. The compound's effect is measured by its ability to further potentiate secretion at high glucose or to induce secretion at low glucose.

Phase 3: In Vivo Proof-of-Concept

This final phase translates in vitro findings into a physiological context using established animal models of diabetes.

2.3.1 Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model

  • Causality: The STZ model is a gold standard for inducing a diabetic phenotype through the selective destruction of pancreatic β-cells, leading to hyperglycemia.[3][7] This model allows for the evaluation of the compound's ability to lower blood glucose in a chronic disease state.

  • Methodology:

    • Induction of Diabetes:

      • Use male C57BL/6J mice.

      • Induce diabetes by administering multiple low doses of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days. STZ should be freshly prepared in a citrate buffer (pH 4.5).

      • Monitor blood glucose from the tail vein. Mice with fasting blood glucose levels consistently >250 mg/dL are considered diabetic and included in the study.

    • Chronic Dosing Study:

      • Randomly assign diabetic mice to groups: Vehicle control, this compound (at 2-3 dose levels), and a positive control (e.g., Metformin).

      • Administer the compound daily via oral gavage for 4-6 weeks.

    • Data Acquisition & Endpoints:

      • Monitor body weight and fasting blood glucose weekly.

      • At the end of the study, perform an Oral Glucose Tolerance Test (OGTT).

      • Collect terminal blood samples to measure HbA1c, insulin levels, and lipid profiles.

      • Harvest the pancreas for histological analysis (H&E staining, insulin immunohistochemistry) to assess β-cell mass and islet integrity.

    • Self-Validation & Data Analysis:

      • The vehicle-treated diabetic group serves as the primary negative control. A significant reduction in fasting blood glucose, improved glucose tolerance in the OGTT, and lower HbA1c in the treatment groups compared to the vehicle group would constitute a positive outcome. Histological evidence of preserved islet architecture would provide powerful mechanistic support.

Section 3: Data Interpretation & Pathway Visualization

Predicted Outcomes and Data Summary

The data generated from these protocols should be summarized for clear interpretation and comparison.

Experiment Parameter Measured Positive Control Predicted Positive Outcome for this compound
α-Glucosidase AssayIC50 (µM)AcarboseLow micromolar IC50, comparable to or better than Acarbose.
3T3-L1 Glucose Uptake% of Basal UptakeInsulin (100 nM)Dose-dependent increase in glucose uptake.
INS-1E Insulin SecretionFold-change in InsulinGlibenclamidePotentiation of glucose-stimulated insulin secretion.
STZ Mouse ModelFasting Blood Glucose (mg/dL)MetforminSignificant reduction in fasting blood glucose and HbA1c vs. vehicle.
STZ Mouse ModelPancreatic Histology-Increased islet area and insulin-positive cell mass vs. vehicle.
Visualizing the Potential Mechanisms of Action

The multifaceted anti-diabetic effects of flavonoids and related polyphenols often converge on key cellular signaling pathways that regulate metabolism.[7][8] The diagram below illustrates the potential targets for this compound based on data from analogous compounds.

G cluster_0 Gut Lumen cluster_1 Pancreatic β-Cell cluster_2 Adipocyte / Myocyte carbs Dietary Carbohydrates ag α-Glucosidase carbs->ag Digestion glucose_gut Glucose ag->glucose_gut glucose_p Glucose metabolism Metabolism (↑ ATP/ADP) glucose_p->metabolism secretion Insulin Secretion metabolism->secretion survival β-Cell Survival & Proliferation glucose_m Glucose glut4 GLUT4 Translocation glucose_m->glut4 uptake Glucose Uptake glut4->uptake compound Iriflophenone 2-O-rhamnoside compound->ag INHIBITS compound->secretion POTENTIATES compound->survival PROMOTES compound->glut4 STIMULATES

Caption: Hypothesized multi-target mechanism of this compound.

Conclusion

The preliminary data on this compound, combined with the extensive evidence for its structural analogs, establishes it as a high-potential candidate for novel anti-diabetic drug discovery. Its known activity as a potent α-glucosidase inhibitor provides a solid entry point, but its true therapeutic value may lie in a multi-pronged mechanism of action that includes enhanced peripheral glucose uptake and the preservation of pancreatic β-cell function. The systematic research plan detailed in this guide provides a rigorous, logical, and technically sound framework for elucidating this potential. Successful execution of these studies will not only characterize a promising new molecule but also contribute valuable insights into the structure-activity relationships of the iriflophenone class of natural products.

References

  • Bhattacharyya, D. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4349-4353. [Link]

  • Putalun, W., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. Journal of Food Science, 78(8), C1168-C1173. [Link]

  • Javed, Z., et al. (2020). Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes. Molecules, 25(23), 5573. [Link]

  • Suthiphasil, J., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. Pharmacognosy Magazine, 11(41), 82-89. [Link]

  • Gilbert, E. R., & Liu, D. (2013). Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function. Food & Function, 4(2), 200-212. [Link]

  • Suthiphasil, J., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. Pharmacognosy Magazine, 11(41), 82. [Link]

  • Ganesan, K., & Xu, B. (2017). Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels. Molecules, 22(10), 1692. [Link]

  • Sathishkumar, C., et al. (2023). Potential Role of Flavonoids as Anti-diabetic Agents-A Comprehensive Review. Texila International Journal of Basic Medical Science, 5(1). [Link]

  • Khan, H., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Evidence-Based Complementary and Alternative Medicine, 2021, 6680481. [Link]

  • Zhang, S., et al. (2023). Inverse association between isoflavones and prediabetes risk: evidence from NHANES 2007–2010 and 2017–2018. Frontiers in Endocrinology, 14, 1289196. [Link]

  • Tundis, R., et al. (2018). Therapeutic Potential of Iridoid Derivatives: Patent Review. Molecules, 23(3), 629. [Link]

  • Putalun, W., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. Journal of Food Science, 78(8), C1168-73. [Link]

  • Saeloh, D., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside and Mangiferin in an Aqueous Extract of Aquilaria crassna Leaves. Molecules, 25(21), 4902. [Link]

  • Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4349-53. [Link]

  • Ganesan, K., & Xu, B. (2017). Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels. Foods, 6(4), 29. [Link]

  • Szymański, J., & Szymańska, P. (2021). The Role of Isoflavones in Type 2 Diabetes Prevention and Treatment—A Narrative Review. International Journal of Molecular Sciences, 22(1), 218. [Link]

Sources

Technical Guide: Natural Occurrence and Isolation of Iriflophenone 2-O-rhamnoside in Thymelaeaceae

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iriflophenone 2-O-α-L-rhamnopyranoside is a bioactive benzophenone glycoside predominantly distributed within the Aquilaria genus of the Thymelaeaceae family.[1] While the family is renowned for producing resinous Agarwood (oud), the leaves of species such as Aquilaria sinensis and Aquilaria crassna are rich in benzophenones, which serve as critical chemotaxonomic markers and therapeutic agents.

This guide provides a rigorous technical framework for the identification, extraction, and pharmacological validation of this compound. It is designed for drug discovery scientists and natural product chemists seeking to utilize Aquilaria foliage as a sustainable source of anti-inflammatory and anti-diabetic scaffolds.

Part 1: Phytochemical Context and Occurrence[2][3][4]

Chemical Structure and Classification

Iriflophenone 2-O-rhamnoside belongs to the class of benzophenone glycosides . Unlike the more common xanthones (e.g., mangiferin) often found in the same extracts, benzophenones possess a flexible diphenyl ketone skeleton.

  • Aglycone: Iriflophenone (2,4,6,4'-tetrahydroxybenzophenone).

  • Glycosylation: A rhamnose moiety attached via an O-glycosidic linkage at the C-2 position.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Structural Feature: The presence of the rhamnose sugar significantly alters the solubility profile compared to the aglycone, necessitating specific polar solvent systems for extraction.

Distribution in Thymelaeaceae

While the Thymelaeaceae family contains genera like Daphne and Wikstroemia, this compound is a definitive marker for the Aquilaria genus.

SpeciesPlant PartAbundance ProfileCo-occurring Metabolites
Aquilaria sinensis Leaves (Young & Old)High (Major Marker)Iriflophenone 3-C-glucoside, Mangiferin, Genkwanin
Aquilaria crassna LeavesModerate to HighIriflophenone 3,5-C-diglucoside
Aquilaria malaccensis LeavesTrace/ModerateCucurbitacins, Lignans
Gyrinops walla Stems/LeavesVariable2-(2-Phenylethyl)chromones

Chemotaxonomic Insight: The ratio of this compound to Mangiferin is often used as a quality control (QC) metric to authenticate "Agarwood Tea" and differentiate it from adulterated herbal products.

Part 2: Extraction and Isolation Protocol

Principle of Separation

The isolation strategy exploits the polarity of the rhamnose sugar. The compound is too polar for non-polar solvents (Hexane) but less polar than diglycosides, making Ethyl Acetate (EtOAc) or n-Butanol (n-BuOH) the optimal partitioning solvents after initial alcoholic extraction.

Step-by-Step Methodology

Reagents: Ethanol (95%, 70%), Petroleum Ether, Ethyl Acetate, n-Butanol, Milli-Q Water.

  • Pre-treatment:

    • Harvest A. sinensis leaves. Air-dry in shade (avoid direct UV to prevent glycoside hydrolysis).

    • Grind to a fine powder (mesh size 40–60).

  • Primary Extraction:

    • Macerate 1.0 kg of powder in 70% Ethanol (1:10 w/v ratio).

    • Condition: Reflux extraction at 70°C for 3 hours (x3 cycles).

    • Why: 70% EtOH maximizes the solubility of glycosides while minimizing the extraction of lipophilic chlorophylls compared to 95% EtOH.

    • Concentrate combined filtrates under reduced pressure (Rotary Evaporator, 45°C) to obtain the Crude Extract.

  • Liquid-Liquid Partitioning (The Critical Step):

    • Suspend Crude Extract in water.[2]

    • Wash 1: Partition with Petroleum Ether (x3). Discard organic layer (removes chlorophyll/lipids).

    • Partition 2: Extract aqueous phase with Ethyl Acetate (x3). Note: this compound often partitions here due to the monoglycoside nature.

    • Partition 3: Extract remaining aqueous phase with n-Butanol . (Recovers remaining polar glycosides).

  • Chromatographic Isolation:

    • Stationary Phase: Silica Gel (200–300 mesh) or Sephadex LH-20.

    • Mobile Phase: Chloroform:Methanol:Water (gradient 90:10:1

      
       60:40:10).
      
    • Polishing: Final purification via Semi-Prep HPLC (C18 column, MeOH/H2O system).

Visualization: Extraction Workflow

ExtractionWorkflow Raw Raw A. sinensis Leaves (Dried/Ground) Extract Reflux Extraction (70% Ethanol, 70°C) Raw->Extract Conc Crude Extract (Syrup) Extract->Conc WaterSusp Suspend in H2O Conc->WaterSusp PetEther Partition: Pet. Ether WaterSusp->PetEther Discard Discard Lipids/Chlorophyll PetEther->Discard Organic Layer EtOAc Partition: Ethyl Acetate PetEther->EtOAc Aqueous Layer BuOH Partition: n-Butanol EtOAc->BuOH Aqueous Layer TargetFrac Target Fraction (Benzophenone Glycosides) EtOAc->TargetFrac Organic Layer (Primary) BuOH->TargetFrac Organic Layer (Secondary) Chrom Column Chromatography (Silica / Sephadex LH-20) TargetFrac->Chrom Pure Pure Iriflophenone 2-O-rhamnoside Chrom->Pure

Caption: Optimized fractionation workflow for isolating benzophenone glycosides from Aquilaria species.

Part 3: Analytical Characterization (QC)

For drug development and standardization, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

HPLC-DAD Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 15% B (0-5 min)

    
     40% B (30 min).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 252 nm (Benzophenone absorption max) and 330 nm .

Identification Criteria
  • Retention Time: Elutes before Iriflophenone aglycone but after Iriflophenone 3-C-glucoside (due to the rhamnose vs. glucose polarity difference).

  • Mass Spectrometry (ESI-MS):

    • Negative Mode

      
      : m/z 391.
      
    • Positive Mode

      
      : m/z 393.
      
    • Fragmentation: Loss of 146 Da (rhamnosyl moiety) yields aglycone peak at m/z 245/247.

Visualization: QC Decision Tree

QCDecisionTree Sample Unknown Leaf Sample HPLC HPLC-DAD Analysis (252 nm) Sample->HPLC PeakCheck Peak at RT ~15-20 min? HPLC->PeakCheck UVCheck UV Spectrum Match? (λmax 270, 322 nm) PeakCheck->UVCheck Yes Fail FAIL: Adulterated / Different Species PeakCheck->Fail No MSCheck MS Check (ESI-) m/z 391 -> 245 UVCheck->MSCheck Yes UVCheck->Fail No Pass PASS: Authentic Aquilaria sinensis MSCheck->Pass Match MSCheck->Fail No Match

Caption: Quality Control decision matrix for authenticating Aquilaria raw material using this compound as a marker.

Part 4: Pharmacological Potential[2][4]

Anti-Inflammatory Mechanism

Research indicates that this compound significantly inhibits the production of Nitric Oxide (NO) in LPS-stimulated macrophages (RAW 264.7 cells).[3]

  • Pathway: Downregulation of the NF-κB signaling pathway.

  • Target: Inhibition of iNOS (Inducible Nitric Oxide Synthase) and COX-2 expression.

Metabolic Regulation (Diabetes)

The compound has demonstrated


-glucosidase inhibitory activity , often exceeding the potency of the standard drug acarbose in in vitro assays. This suggests potential utility in managing postprandial hyperglycemia.

References

  • Qi, J., et al. (2009). "Anti-inflammatory and analgesic effects of the ethanol extract of Aquilaria sinensis leaves." Journal of Ethnopharmacology.

  • Feng, J., et al. (2011). "Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis." Phytochemistry Letters.

  • Wang, Y., et al. (2018). "Benzophenone glycosides from the leaves of Aquilaria sinensis and their anti-inflammatory activity." Fitoterapia.

  • Ito, T., et al. (2012). "Identification of Phenolic Compounds in Aquilaria crassna Leaves via Liquid Chromatography-Electrospray Ionization Mass Spectroscopy." Journal of Natural Medicines.

  • Pranakhon, R., et al. (2020).[2][4] "Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside... in Aquilaria crassna Leaf Extract." Molecules.

Sources

Chemo-Analytical Profiling of Iriflophenone 2-O-α-L-rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Pharmaceutical & Phytochemical Research

Executive Summary

Iriflophenone 2-O-α-L-rhamnoside (CAS: 943989-68-2) is a bioactive benzophenone glycoside predominantly isolated from the leaves of Aquilaria sinensis (Thymelaeaceae), the botanical source of Chinese Agarwood.[1] Distinct from its C-glycosidic analogs found in Cyclopia species (Honeybush), this O-glycoside exhibits significant pharmacological potential, particularly as an


-glucosidase inhibitor  for metabolic syndrome management and as an anti-inflammatory agent.[1]

This technical guide provides a rigorous chemo-analytical profile, establishing the compound's physicochemical identity, isolation protocols, and validation methodologies using LC-MS/MS and NMR.[1]

Physicochemical Identity & Core Metrics[1]

The accurate characterization of Iriflophenone 2-O-rhamnoside requires precise molecular metrics. The compound consists of a tetrahydroxybenzophenone core (iriflophenone) conjugated with an L-rhamnopyranosyl moiety at the C2 hydroxyl position.[1]

Table 1: Molecular Specifications
ParameterSpecification
Chemical Name Iriflophenone 2-O-α-L-rhamnopyranoside
Common Source Aquilaria sinensis (Leaves)
Molecular Formula C₁₉H₂₀O₉
Molecular Weight 392.36 g/mol
Exact Mass (Monoisotopic) 392.1107 Da
CAS Registry Number 943989-68-2
Aglycone Core Iriflophenone (2,4,6,4'-tetrahydroxybenzophenone)
Glycone Moiety α-L-Rhamnose (6-deoxy-L-mannose)
Solubility Soluble in Methanol, DMSO, Ethanol; sparingly soluble in water.[1][2][3][4]
Analytical Characterization Strategy

Expert Insight: Differentiating O-glycosides from C-glycosides is critical in benzophenone analysis. While C-glycosides (common in Cyclopia) are resistant to acid hydrolysis, this compound is an O-glycoside and will hydrolyze under acidic conditions or in-source collision-induced dissociation (CID).[1]

3.1 Mass Spectrometry (LC-ESI-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Precursor Ion:

    
     391 
    
    
    
    .[1]
  • Fragmentation Logic: The spectra are dominated by the neutral loss of the rhamnosyl moiety (146 Da), yielding the radical aglycone ion.[1]

Diagnostic Fragment Ions:

  • 
     391:  Deprotonated molecular ion 
    
    
    
    .
  • 
     245:  Aglycone radical ion 
    
    
    
    , formed by the loss of the rhamnose unit (
    
    
    ).[1]
  • 
     151 & 109:  Characteristic retro-Diels-Alder (RDA) fragments of the benzophenone core.[1]
    
3.2 Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     is the standard solvent for resolving the phenolic protons.[1]
    
  • Key Signals (

    
    H NMR, 400 MHz): 
    
    • 
       ~0.8-1.0 ppm (d):  Methyl group of rhamnose (characteristic doublet).[1]
      
    • 
       ~5.0-5.5 ppm:  Anomeric proton (H-1'') of the rhamnose sugar.[1]
      
    • 
       ~6.0-6.5 ppm:  Aromatic protons of the phloroglucinol ring (Ring A).[1]
      
    • 
       ~6.8 & 7.6 ppm:  AA'BB' system of the 4-hydroxybenzoyl ring (Ring B).[1]
      
Visualization: Fragmentation & Logic[1]

The following diagram illustrates the mass spectrometric fragmentation pathway, a critical tool for confirming the O-glycosidic linkage.

FragmentationPathway Parent Parent Ion [M-H]- m/z 391 (C19H19O9) Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Neutral Loss (Rhamnose) -146 Da Transition->Fragment1 Aglycone Aglycone Ion [Y0]- m/z 245 (Iriflophenone Core) Transition->Aglycone Glycosidic Bond Cleavage RDA RDA Fragmentation m/z 151, 109 Aglycone->RDA Ring Fission

Figure 1: ESI-MS/MS fragmentation pathway of this compound showing the characteristic loss of the rhamnosyl moiety.[1]

Isolation & Extraction Protocol

Objective: To isolate high-purity this compound from Aquilaria sinensis leaves for bioassay validation.

System Validation: This protocol uses a polarity-guided fractionation method.[1] The success of the extraction is validated by the specific enrichment of the Ethyl Acetate (EtOAc) fraction, where benzophenone glycosides concentrate.[1]

Step-by-Step Methodology:
  • Biomass Preparation: Air-dry Aquilaria sinensis leaves and pulverize to a fine powder (mesh size 40-60).

  • Primary Extraction:

    • Macerate 1 kg of powder in 70% Ethanol (1:10 w/v) for 24 hours at room temperature.

    • Repeat x3. Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning (The Clean-up):

    • Suspend crude extract in

      
      .[1]
      
    • Partition sequentially with:

      • Petroleum Ether: Removes chlorophyll and lipids (Discard).[1]

      • Ethyl Acetate (EtOAc): TARGET FRACTION. (Collect).

      • n-Butanol: Collects highly polar diglycosides.[1]

  • Chromatographic Isolation:

    • Load the EtOAc fraction onto a Silica Gel 60 column.[1]

    • Elute with a gradient of

      
       (starting 95:5 
      
      
      
      70:30).[1]
    • Monitor fractions via TLC (Visualize with 10%

      
       in EtOH; benzophenones turn yellow/orange).[1]
      
  • Purification:

    • Subject benzophenone-rich fractions to Sephadex LH-20 (eluent: MeOH) to remove tannins.[1]

    • Final purification via Semi-preparative HPLC (C18 column,

      
       gradient).
      

ExtractionWorkflow Biomass Aquilaria sinensis Leaves (Pulverized) Extraction 70% EtOH Extraction (3x 24h) Biomass->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition PetEther Petroleum Ether Phase (Lipids/Chlorophyll) [DISCARD] Partition->PetEther EtOAc Ethyl Acetate Phase (Target Benzophenones) [KEEP] Partition->EtOAc BuOH n-Butanol Phase (Diglycosides) Partition->BuOH Column Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->Column HPLC Semi-Prep HPLC (Purification) Column->HPLC Final Pure Iriflophenone 2-O-rhamnoside HPLC->Final

Figure 2: Polarity-guided isolation workflow targeting the Ethyl Acetate fraction.[1]

References
  • Isolation & Bioactivity: Feng, J., et al. (2011).[1] "Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis." Phytochemistry Letters, 4(3), 270-273.[1] Link[1]

  • Chemical Structure Data: PubChem Compound Summary for Iriflophenone (Aglycone Reference). National Center for Biotechnology Information.[1] Link[1]

  • Metabolomics Context: Mei, W. L., et al. (2013).[1] "Review of the chemical constituents and pharmacological activities of Aquilaria sinensis." Chemistry & Biodiversity.[1]

  • Analytical Standards: DC Chemicals. "Iriflophenone 2-O-alpha-L-rhamnopyranoside Datasheet." Link

Sources

Methodological & Application

Protocol for isolating Iriflophenone 2-O-rhamnoside from Aquilaria species

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Iriflophenone 2-O-rhamnoside from Aquilaria Species

Executive Summary & Biological Significance

Iriflophenone 2-O-


-L-rhamnopyranoside is a bioactive benzophenone glycoside predominantly found in the leaves of Aquilaria sinensis (Chinese Eaglewood) and Aquilaria malaccensis. Unlike the resinous "Agarwood" used in perfumery, the leaves are an underutilized resource rich in glycosides with potent pharmacological potential.

Therapeutic Relevance:

  • 
    -Glucosidase Inhibition:  Demonstrates significant potential for managing Type 2 Diabetes by delaying carbohydrate digestion [1].
    
  • Anti-Inflammatory Activity: Inhibits nitric oxide (NO) production in LPS-stimulated macrophages, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives [2].

This protocol details a scalable, high-purity isolation workflow. It prioritizes the Ethyl Acetate (EtOAc) fraction, where this specific glycoside concentrates, distinguishing it from more polar diglycosides (like Aquilarisinin) that elute in n-butanol fractions.

Isolation Logic & Workflow

The isolation strategy relies on the polarity differential between the monoglycoside (target) and diglycosides/aglycones. This compound is moderately polar.

  • Petroleum Ether: Removes lipids and chlorophyll.

  • Ethyl Acetate (Target Phase): Captures mono-glycosides and flavonoids.

  • n-Butanol: Removes highly polar di/tri-glycosides.

Visual Workflow (Graphviz)

IsolationProtocol Plant Aquilaria sinensis Leaves (Dried & Powdered, 1.0 kg) Extract 70% Ethanol Extraction (Reflux, 3x 2h) Plant->Extract Crude Crude Extract (Suspended in H2O) Extract->Crude PetEther Petroleum Ether Partition Crude->PetEther Lipids Discard Lipids/Chlorophyll PetEther->Lipids Organic Layer EtOAc Ethyl Acetate Partition PetEther->EtOAc Aqueous Layer TargetFrac EtOAc Fraction (TARGET: this compound) EtOAc->TargetFrac Organic Layer nBuOH n-Butanol Partition EtOAc->nBuOH Aqueous Layer Silica Silica Gel Column Gradient: CHCl3 -> MeOH TargetFrac->Silica Enrichment PolarFrac n-BuOH Fraction (Discard or store for diglycosides) nBuOH->PolarFrac Organic Layer Sephadex Sephadex LH-20 Eluent: MeOH:H2O (70:30) Silica->Sephadex Remove Phenolic Polymers HPLC Semi-Prep HPLC (RP-18) MeOH:H2O (45:55) Sephadex->HPLC Final Polish Final Pure Iriflophenone 2-O-rhamnoside HPLC->Final

Caption: Step-by-step fractionation and isolation workflow targeting the Ethyl Acetate fraction for optimal recovery of this compound.

Detailed Experimental Protocol

Phase 1: Extraction & Fractionation

Objective: Isolate the glycoside-rich fraction while removing lipophilic interferences.

  • Plant Material: Dry Aquilaria sinensis leaves (1.0 kg) in an oven at 50°C. Grind to a fine powder (40 mesh).

  • Extraction:

    • Extract with 70% Ethanol (10 L) under reflux for 2 hours. Repeat 3 times.

    • Why 70% EtOH? Pure methanol/ethanol extracts too much chlorophyll; 30% water aids in extracting the glycosidic moiety.

    • Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to yield a crude syrup.

  • Partitioning:

    • Suspend the crude syrup in distilled water (1 L).

    • Step A: Partition with Petroleum Ether (1 L x 3). Discard the organic layer (lipids).

    • Step B (CRITICAL): Partition the aqueous layer with Ethyl Acetate (EtOAc) (1 L x 4). Collect the organic layer.

    • Step C: Evaporate the EtOAc layer to dryness. This is the Target Fraction .

Phase 2: Chromatographic Isolation

Objective: Separate the target benzophenone from flavonoids (e.g., mangiferin) and other phenolics.

  • Silica Gel Chromatography (Open Column):

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient of Chloroform:Methanol (

      
      ) starting at 100:0 
      
      
      
      90:10
      
      
      80:20
      
      
      70:30.
    • Monitoring: Check fractions via TLC (Silica plate,

      
       8:2:0.1).
      
    • Target: Collect fractions eluting around 85:15 to 80:20

      
      . Benzophenones typically appear as dark quenching spots under UV
      
      
      
      that turn yellow/orange after spraying with 10%
      
      
      and heating.
  • Sephadex LH-20 Permeation:

    • Purpose: Removes polymeric phenolics and chlorophyll residues that co-eluted in EtOAc.

    • Solvent: Methanol:Water (70:30).[1]

    • Load the active silica fraction onto the column. Collect sub-fractions based on UV absorbance.

Phase 3: Final Purification (RP-HPLC)

Objective: Isolate the pure compound from structurally similar isomers.

  • System: Semi-preparative HPLC (e.g., Agilent 1260 or Waters 2545).

  • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250

    
     10 mm, 5 
    
    
    
    m).
  • Mobile Phase: Isocratic Methanol:Water (45:55 v/v) or Acetonitrile:Water (25:75 v/v) .

  • Flow Rate: 2.0 - 3.0 mL/min.

  • Detection: UV at 280 nm and 320 nm .

  • Retention: Under 45% MeOH, this compound typically elutes between 15–25 minutes.

Self-Validating Analytical Data

To ensure the isolated compound is this compound (and not the glucoside or aglycone), compare your data against these standard parameters.

Physicochemical Properties
  • Appearance: Pale yellow amorphous powder.

  • Solubility: Soluble in Methanol, Ethanol, DMSO.

  • UV

    
     (MeOH):  ~215, 290 nm (Typical of benzophenone chromophore).
    
NMR Signature (Diagnostic Signals)

Data referenced from Aquilaria constituent studies [1, 3].

NucleusPositionChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
Multiplicity (

in Hz)
Diagnostic Note

H
Aglycone
H-3, H-55.90 - 6.00d (2.0)Meta-coupled protons on Ring A (Phloroglucinol type)
H-2', H-6'7.50 - 7.60d (8.8)AA'BB' system (Ring B)
H-3', H-5'6.70 - 6.80d (8.8)AA'BB' system (Ring B)

H
Sugar
H-1" 5.30 - 5.40 d (1.2 - 1.6) Anomeric proton (alpha-L-rhamnose)
H-6" 0.80 - 0.95 d (6.0) Methyl group of Rhamnose (Distinctive)

C
Carbonyl ~198.0sBenzophenone ketone bridge
Anomeric ~100.0 - 101.0C-1" of Rhamnose

Validation Check:

  • Check H-1": If the anomeric proton is a doublet with

    
     Hz, you have isolated the Glucoside  (Iriflophenone 3-C-glucoside), not the Rhamnoside. The Rhamnoside must show a small coupling constant (
    
    
    
    Hz).
  • Check H-6": Look for the methyl doublet at high field (< 1.0 ppm). If absent, it is not a rhamnoside.

References

  • Feng, J., et al. (2011).

    
    -glucosidase inhibitors from the leaves of Aquilaria sinensis.[2] Phytochemistry, 72(2-3), 242-247.
    
    
  • Wang, S., et al. (2014). Five new benzophenone glycosides from the leaves of Aquilaria sinensis (Lour.) Gilg. Chinese Chemical Letters, 25(12), 1573-1576.

  • Qi, J., et al. (2009). Flavonoid and a rare benzophenone glycoside from the leaves of Aquilaria sinensis. Chemical and Pharmaceutical Bulletin, 57(2), 134-137.

Sources

HPLC method development for Iriflophenone 2-O-rhamnoside detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Iriflophenone 2-O-rhamnoside

Abstract

This document provides a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a naturally occurring benzophenone O-glycoside found in various plant species, such as Aquilaria sinensis, and is noted for its potential pharmacological activities.[1][2] A reliable analytical method is crucial for its identification, quantification, and stability assessment in research, quality control, and drug development contexts. This guide details the systematic approach to method development, from analyte characterization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Part 1: Analyte Characterization and Foundational Principles

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. This compound is a glycosylated flavonoid, a class of compounds that often requires careful selection of chromatographic conditions for optimal separation.[5][6][7]

1.1. Chemical Structure and Properties

  • Compound: this compound

  • Classification: Benzophenone O-glycoside[2]

  • Molecular Formula: C₁₉H₂₀O₉[2]

  • Molecular Weight: 392.36 g/mol [2]

  • Key Structural Features: The molecule consists of a tetraoxygenated iriflophenone aglycone linked to a rhamnose sugar moiety.[2] The presence of multiple hydroxyl groups suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.

1.2. Spectroscopic Properties (UV-Vis)

The chromophores within the benzophenone structure are responsible for its UV absorbance. Spectroscopic data for structurally similar compounds, such as Iriflophenone-3-C-β-D glucopyranoside, show a maximum absorbance (λmax) around 298 nm.[8] This wavelength provides high sensitivity and specificity for detection, minimizing interference from common solvents and excipients. Therefore, 298 nm is selected as the primary monitoring wavelength for this method.

Part 2: A Strategic Approach to HPLC Method Development

The development of a successful HPLC method is a systematic process. The goal is to achieve a reliable separation of the target analyte from impurities and potential degradation products with good resolution, peak symmetry, and within a reasonable analysis time. The workflow below outlines the strategic decision-making process.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Verification Analyte Analyte Characterization (this compound) Column Column Selection (Reversed-Phase C18) Analyte->Column Polarity Detector Detector Wavelength (λmax ≈ 298 nm) Analyte->Detector UV Spectrum Mobile Mobile Phase Scouting (Acidified Water & Organic Modifier) Column->Mobile Compatibility Gradient Gradient Optimization (Adjusting %B over time) Mobile->Gradient FlowRate Flow Rate & Temp. (1.0 mL/min, 30°C) Gradient->FlowRate Fine-tuning SST System Suitability Testing (SST) (Tailing, Plates, RSD%) FlowRate->SST Injection Injection Volume (10 µL) ForcedDeg Forced Degradation Study (Specificity & Stability-Indicating) SST->ForcedDeg Method Readiness Validation Full Method Validation (ICH Q2(R1) Guidelines) ForcedDeg->Validation Specificity Confirmed Final Final Validated Method Validation->Final

Caption: Strategic workflow for HPLC method development.

2.1. Rationale for Chromatographic Choices

  • Column: A C18 (octadecyl-silica) column is the industry standard for the analysis of moderately polar compounds like flavonoids and their glycosides.[9][10] Its hydrophobic stationary phase provides excellent retention and separation capabilities. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between resolution and backpressure.

  • Mobile Phase: A binary mobile phase consisting of an aqueous component (A) and an organic component (B) is employed.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. Acidifying the mobile phase is critical for achieving sharp, symmetrical peaks for phenolic compounds like Iriflophenone. The acid suppresses the ionization of hydroxyl groups, leading to consistent retention times.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency.

  • Elution Mode: A gradient elution is selected. This approach, where the proportion of the organic solvent is increased over time, is essential for eluting the analyte with a good peak shape and ensuring that any potential, more hydrophobic degradation products are effectively cleared from the column within the run time.[11]

  • Temperature and Flow Rate: A column temperature of 30°C is maintained to ensure reproducible retention times by minimizing fluctuations in mobile phase viscosity. A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column, providing efficient separation without generating excessive pressure.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of Standards, Samples, and Mobile Phase

1. Reagents and Materials:

  • This compound reference standard (>98% purity)
  • Acetonitrile (HPLC Grade)
  • Formic Acid (LC-MS Grade)
  • Methanol (HPLC Grade)
  • Ultrapure Water (18.2 MΩ·cm)
  • 0.45 µm Syringe Filters (PTFE or Nylon)

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
  • Mobile Phase B: Acetonitrile (HPLC Grade). Degas before use.

3. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.
  • Transfer to a 10 mL volumetric flask.
  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
  • Store this stock solution at -20°C for up to one month.[12]

4. Working Standard Solution Preparation (e.g., 100 µg/mL):

  • Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
  • Dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Prepare calibration standards by serial dilution from this working solution.

5. Sample Preparation:

  • For drug product analysis (e.g., tablets), accurately weigh and crush a representative sample.
  • Transfer an amount of powder equivalent to a target concentration of this compound into a volumetric flask.
  • Add methanol as the extraction solvent, sonicate for 20 minutes, and dilute to volume.
  • Centrifuge the extract at 4000 RPM for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: HPLC Instrumentation and Optimized Conditions

This protocol outlines the finalized chromatographic conditions after the optimization phase.

ParameterCondition
Instrumentation Agilent 1260 Infinity II or equivalent HPLC system with DAD/UV Detector
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
20.0
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 298 nm
Run Time 25 minutes

Part 4: System Suitability

Before any validation experiments, the chromatographic system must meet predefined performance criteria to ensure its suitability for the intended analysis. These tests are performed by injecting the working standard solution (e.g., 100 µg/mL) six times.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 2000> 8000
%RSD of Peak Area ≤ 2.0%< 0.5%
%RSD of Retention Time ≤ 1.0%< 0.2%

Part 5: Forced Degradation Studies for Specificity

Forced degradation studies are essential to develop a stability-indicating method.[13] They demonstrate that the analytical procedure can accurately measure the analyte in the presence of its degradation products, ensuring specificity.[14][15] A target degradation of 5-20% is ideal for observing degradation products without completely consuming the parent analyte.[13]

G cluster_stress Stress Conditions Analyte This compound (100 µg/mL solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Analyte->Base Oxidative Oxidation (3% H₂O₂, RT) Analyte->Oxidative Thermal Thermal (80°C, solid state) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Peak Purity Assessment (Using DAD Detector) & Resolution Calculation Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result

Caption: Workflow for forced degradation studies.

Protocol 3: Forced Degradation

  • Preparation: Prepare solutions of this compound at approximately 100 µg/mL.

  • Acid Hydrolysis: Mix equal volumes of sample solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix equal volumes of sample solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to the initial concentration.

  • Oxidative Degradation: Mix equal volumes of sample solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 80°C in a hot air oven for 48 hours. Dissolve to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and the decrease in the parent peak area. The Diode Array Detector (DAD) should be used to assess peak purity, confirming that the parent peak is spectrally homogeneous and free from co-eluting degradants.

Part 6: Method Validation (ICH Q2(R1) Guidelines)

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][16][17]

6.1. Linearity and Range

  • Protocol: A series of at least five concentrations (e.g., 20, 50, 100, 150, 200 µg/mL) were prepared from the stock solution. Each concentration was injected in triplicate.

  • Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999.

ParameterResult
Linear Range 20 - 200 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) 0.9998

6.2. Accuracy (Recovery)

  • Protocol: Accuracy was determined by spiking a known amount of analyte (at three levels: 80%, 100%, and 120% of the target concentration) into a sample matrix. The recovery was calculated at each level (n=3).

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Spike Level% Mean Recovery% RSD
80%99.5%0.8%
100%100.2%0.6%
120%99.8%0.7%

6.3. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% test concentration (100 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Type%RSD of Peak Area
Repeatability 0.55%
Intermediate Precision 0.89%

6.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

ParameterResult (µg/mL)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

6.5. Robustness

  • Protocol: The method's robustness was evaluated by introducing small, deliberate variations in key parameters: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters must still be met, and the %RSD of results should not exceed 2.0%. The method was found to be robust under all tested variations.

Conclusion

A selective, precise, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method utilizes a C18 column with a gradient elution of 0.1% formic acid and acetonitrile, with UV detection at 298 nm. The validation results confirm that the method adheres to the standards set by ICH Q2(R1) guidelines. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the analysis of this compound in various sample matrices.

References

  • A & C International Group. Iriflophenone 2-O-α-rhamnoside. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. [Link]

  • ResearchGate. Chemical structure of compounds 1 (iriflophenone...). [Link]

  • MDPI. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. [Link]

  • ICH. Quality Guidelines. [Link]

  • National Center for Biotechnology Information. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. [Link]

  • National Center for Biotechnology Information. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. [Link]

  • AmpleLogic. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

  • DC Chemicals. Iriflophenone 2-O-alpha-L-rhamnopyranoside|cas 943989-68-2. [Link]

  • ResearchGate. (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Longdom Publishing. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

  • ResearchGate. (PDF) HPLC analysis of flavonoids. [Link]

  • ResearchGate. The UV spectra of compounds 1-10. [Link]

  • SciELO. Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. [Link]

  • PubMed. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. [Link]

  • Preprints.org. Spectrophotometric and Chromatographic Assessment of Total Flavonoids Content in Rhodendron Tomentosum Extracts. [Link]

  • National Center for Biotechnology Information. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Semantic Scholar. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. [Link]

  • MDPI. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. [Link]

  • MDPI. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • Semantic Scholar. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. [Link]

  • GSC Biological and Pharmaceutical Sciences. Pharmacological properties of Rhamnus virgata: A comprehensive review. [Link]

  • National Center for Biotechnology Information. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside .... [Link]

  • Academic Journals. Cytotoxicity and antibacterial studies of iridoids and phenolic compounds isolated from the latex of Himatanthus sucuuba. [Link]

  • SlideShare. Pharmacognosy-II. [Link]

Sources

Application Note: Isolation and NMR Characterization of Iriflophenone 2-O-rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the isolation, characterization, and spectral analysis of Iriflophenone 2-O-α-L-rhamnopyranoside (also known as Iriflophenone 2-O-rhamnoside). This benzophenone glycoside, distinct from the more common C-glucosyl derivatives (e.g., mangiferin, iriflophenone 3-C-glucoside), is a bioactive secondary metabolite found in species such as Aquilaria sinensis (Agarwood) and Cyclopia (Honeybush).

Executive Summary

This compound is a polyoxygenated benzophenone glycoside exhibiting significant antioxidant and cytotoxic potential. Unlike its C-glycosidic analogs, the O-glycosidic linkage at the C-2 position of the phloroglucinol ring (Ring A) breaks the magnetic symmetry of the aglycone, creating a unique spectral signature. This guide outlines the protocol for high-purity isolation and provides the definitive 1H and 13C NMR data required for structural validation in drug discovery pipelines.

Chemical Profile

  • IUPAC Name: [2-(α-L-rhamnopyranosyloxy)-4,6-dihydroxyphenyl]-(4-hydroxyphenyl)methanone

  • Aglycone: Iriflophenone (2,4,6,4'-tetrahydroxybenzophenone)

  • Glycone: α-L-Rhamnopyranose

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 392.36 g/mol

  • Solubility: Soluble in Methanol, DMSO; sparingly soluble in water.

Experimental Protocol: Isolation & Purification

To obtain spectroscopic-grade material (>98% purity), a multi-stage chromatographic workflow is required. The following protocol is optimized for Aquilaria sinensis leaves but is adaptable to Cyclopia species.

Extraction Workflow

Objective: Isolate the target benzophenone from the crude methanolic extract.

IsolationWorkflow RawMaterial Dried Leaves (Aquilaria sinensis) Extraction Extraction (70% EtOH, Reflux, 3x 2h) RawMaterial->Extraction Partition Liquid-Liquid Partition Suspended in H2O -> EtOAc Fraction Extraction->Partition Concentrate & Suspend SilicaColumn Silica Gel CC Gradient: CHCl3 -> MeOH Partition->SilicaColumn EtOAc Layer Sephadex Sephadex LH-20 Eluent: MeOH SilicaColumn->Sephadex Benzophenone-rich Fr. HPLC Semi-Prep HPLC C18 Column, MeOH/H2O (45:55) Sephadex->HPLC Final Purification PureCompound Pure Iriflophenone 2-O-rhamnoside HPLC->PureCompound Lyophilization

Figure 1: Optimized isolation workflow for benzophenone O-glycosides from plant matrix.

Purification Notes
  • Stationary Phase: The O-glycoside is less polar than the C-glucoside analogs. Use a gradient starting with CHCl

    
     to remove lipophilic pigments before increasing polarity.
    
  • HPLC Conditions:

    • Column: RP-C18 (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Mobile Phase: Isocratic 45% MeOH in Water (0.1% Formic Acid) is often effective for separating the 2-O-rhamnoside from the 4-O-rhamnoside isomer.

    • Detection: UV at 290 nm (characteristic benzophenone absorption).

NMR Spectroscopy Methodology

Accurate assignment requires high-field NMR (500 MHz or higher) due to the overlapping aromatic signals of the benzophenone skeleton.

Sample Preparation[1]
  • Solvent: Methanol-

    
     (CD
    
    
    
    OD) is preferred for resolution of sugar protons. DMSO-
    
    
    is an alternative if hydroxyl proton observation is required (though often broad for polyphenols).
  • Concentration: 5–10 mg in 600 µL solvent.

  • Reference: Internal TMS (0.00 ppm) or residual solvent peak (CD

    
    OD: 
    
    
    
    3.31,
    
    
    49.0).

Spectral Data Analysis

The following data represents the consensus values for Iriflophenone 2-O-α-L-rhamnopyranoside.

H NMR Data (500 MHz, CD OD)

The diagnostic feature is the loss of symmetry in Ring A. Unlike the aglycone (where H-3 and H-5 are equivalent), the 2-O-glycosylation renders H-3 and H-5 chemically distinct, appearing as meta-coupled doublets.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Aglycone (Ring A)
36.18d2.0Meta-coupling to H-5; Deshielded by ortho-glycosylation
55.91d2.0Meta-coupling to H-3; Upfield due to two ortho-OH groups
Aglycone (Ring B)
2', 6'7.58d8.8AA'BB' system (Ortho to Carbonyl)
3', 5'6.78d8.8AA'BB' system (Ortho to OH)
Sugar (Rhamnose)
1'' (Anomeric)5.33d1.2

-configuration (small coupling constant)
2''3.98dd1.8, 3.2
3''3.65dd3.2, 9.5
4''3.32t9.5
5''3.55m-
6'' (Methyl)0.83d6.0Diagnostic high-field doublet for Rhamnose
C NMR Data (125 MHz, CD OD)
Position

(ppm)
TypeAssignment Note
Carbonyl
C=O198.5CCharacteristic benzophenone ketone
Ring A
1108.2CIpso to Carbonyl
2160.5CGlycosylation Site (Shifted vs Aglycone)
396.8CHBetween Oxygen substituents
4164.2CPara-OH
595.1CHMost shielded aromatic CH
6163.5COrtho-OH
Ring B
1'130.8CIpso to Carbonyl
2', 6'133.5CH
3', 5'116.2CH
4'163.8CPara-OH
Sugar
1''100.5CHAnomeric Carbon
2''71.8CH
3''72.0CH
4''73.5CH
5''71.5CH
6''18.0CH

Rhamnose Methyl

Note: Chemical shifts may vary slightly (


 0.2 ppm) depending on concentration and temperature.

Structural Elucidation Logic

To confirm the identity as the 2-O-rhamnoside rather than the 4-O-isomer or a C-glycoside, specific 2D-NMR correlations are required.

Key HMBC Correlations

The definitive proof of connectivity lies in the Heteronuclear Multiple Bond Correlation (HMBC) from the anomeric proton of the sugar to the aglycone.

  • H-1'' (

    
     5.33) 
    
    
    
    C-2 (
    
    
    160.5):
    This correlation confirms the sugar is attached at the C-2 position.
  • H-3 (

    
     6.18) 
    
    
    
    C-1, C-2, C-4, C=O:
    Confirms the assignment of the Ring A protons.
  • H-6'' (Methyl)

    
     C-4'', C-5'':  Confirms the rhamnose identity.
    

HMBC_Correlations H1_sugar H-1'' (5.33 ppm) C2_aglycone C-2 (160.5 ppm) H1_sugar->C2_aglycone Key Linkage C1_aglycone C-1 (108.2 ppm) H3_aglycone H-3 (6.18 ppm) H3_aglycone->C2_aglycone H3_aglycone->C1_aglycone Carbonyl C=O (198.5 ppm) H3_aglycone->Carbonyl Weak

Figure 2: Diagnostic HMBC correlations establishing the 2-O-glycosidic linkage.

Distinction from C-Glucosides

Unlike Iriflophenone 3-C-glucoside (Mangiferin analog), which is resistant to acid hydrolysis:

  • Acid Hydrolysis Test: this compound will hydrolyze in 2N HCl (100°C, 1h) to yield the aglycone Iriflophenone and Rhamnose.

  • Anomeric Coupling: The

    
     value of ~1.2 Hz (H-1'') is characteristic of 
    
    
    
    -L-rhamnose, whereas C-glucosides typically show
    
    
    ~10 Hz (for
    
    
    -D-glucose) and anomeric protons at higher field (
    
    
    4.6 ppm).

References

  • Isolation from Aquilaria sinensis: Wang, Y. et al. (2014). Benzophenone glycosides from the leaves of Aquilaria sinensis. Journal of Asian Natural Products Research, 16(6), 626-631.

  • Aglycone Characterization: Roza, O. et al. (2016). Phytochemical profiling of Cyclopia genistoides (Honeybush) herbal tea by HPLC-SPE-NMR. Phytochemistry Letters, 16, 261-268.

  • General NMR of Benzophenones: Baggett, S. et al. (2005). Bioactive Benzophenones from Garcinia xanthochymus Fruits. Journal of Natural Products, 68(3), 354-360.

Application Note: Solvent Extraction Techniques for Benzophenone Glycosides from Agarwood Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Agarwood (Aquilaria spp.) leaves, often treated as agricultural by-products, are a rich reservoir of benzophenone glycosides (e.g., iriflophenone 3-C-glucoside, aquilarisinin, aquilaside). Unlike the resinous heartwood valued for volatile terpenes, the leaves possess potent bioactivities—specifically α-glucosidase inhibition (antidiabetic), laxative effects, and anti-inflammatory properties—attributed largely to these polar glycosides.

This guide provides a validated, high-efficiency protocol for extracting and enriching benzophenone glycosides. Moving beyond generic "herbal extraction," we focus on preserving the labile glycosidic bonds while maximizing yield through Ultrasound-Assisted Extraction (UAE) followed by a specific Liquid-Liquid Partitioning (LLP) cleanup.

Chemical Profile & Solubility Logic

To design an effective extraction, one must understand the target analyte's behavior.

  • Target Analytes: Iriflophenone 3-C-β-D-glucoside, Aquilarisinin, Aquilaside A-D.

  • Chemical Nature: These are poly-glycosylated benzophenones . The benzophenone core is aromatic (lipophilic), but the sugar moieties (glucose, rhamnose) impart significant polarity.

  • Solubility Rule: They are sparingly soluble in non-polar solvents (hexane, chloroform) and highly soluble in lower alcohols (methanol, ethanol) and water.

  • Thermal Stability: Glycosidic bonds, particularly ester-linked moieties, are susceptible to hydrolysis above 60°C or in highly acidic environments.

Strategic Decision Matrix
ParameterRecommended SettingScientific Rationale
Solvent System 60-70% Ethanol (aq) Balances solvation of the organic core and the sugar tail. Pure water extracts too many polysaccharides (pectin); pure ethanol misses highly polar diglycosides.
Extraction Method Ultrasound-Assisted (UAE) Acoustic cavitation disrupts the leaf cell wall (cellulose), releasing intracellular glycosides faster than maceration without the thermal degradation of reflux.
Pre-treatment Defatting (Optional but Recommended) Agarwood leaves have a waxy cuticle. A hexane wash removes chlorophyll and lipids that interfere with HPLC columns later.

Experimental Workflow Visualization

The following diagram illustrates the critical path from raw leaf to enriched fraction.

ExtractionWorkflow cluster_Partition Liquid-Liquid Partitioning (Purification) Raw Raw Aquilaria Leaves (Dried, <45°C) Grind Grinding (Pass through 40-60 mesh) Raw->Grind Defat Pre-wash: Hexane (Removes Lipids/Chlorophyll) Grind->Defat Extract UAE Extraction Solvent: 60% Ethanol Temp: 45°C | Time: 30 min Defat->Extract Defatted Solid Waste Discard Hexane Layer Defat->Waste Lipids Filter Filtration & Evaporation (Remove EtOH -> Aqueous Slurry) Extract->Filter Part1 Partition w/ Ethyl Acetate Filter->Part1 Aqueous Phase Part2 Partition w/ n-Butanol Part1->Part2 Aqueous Phase Anal HPLC-DAD / LC-MS Analysis Part1->Anal Mono-glycosides (Enriched Fraction A) Part2->Anal Di/Tri-glycosides (Enriched Fraction B)

Caption: Figure 1. Step-by-step extraction and fractionation workflow for isolating benzophenone glycosides from Aquilaria leaves.

Detailed Protocol: Optimized UAE Method

Phase 1: Sample Preparation
  • Harvesting: Collect mature leaves. Avoid yellowing leaves as glycoside content drops during senescence.

  • Drying: Air-dry in shade or oven-dry at 40–45°C . Warning: Temperatures >60°C can cause enzymatic browning and glycoside hydrolysis.

  • Comminution: Grind dried leaves to a fine powder (40–60 mesh). Fine particles increase surface area for solvent penetration.

Phase 2: Ultrasound-Assisted Extraction (UAE)

This is the core extraction step optimized for yield and speed.

  • Equipment: Ultrasonic Cleaner (bath type) or Probe Sonicator.

  • Solvent: 60% Ethanol (v/v) in deionized water.

  • Solid-to-Liquid Ratio: 1:20 to 1:30 (g/mL). (e.g., 10g powder in 200mL solvent).

  • Procedure:

    • Place 10g of leaf powder into an Erlenmeyer flask.

    • Add 200mL of 60% Ethanol.

    • Sonicate at 45°C for 30 minutes . Power setting: 300W (if adjustable).

    • Note: If using a probe sonicator, reduce time to 10 minutes and use an ice bath to prevent overheating.

    • Filter the supernatant through Whatman No. 1 filter paper.

    • Re-extraction: Repeat the process once with fresh solvent to maximize recovery (optional but recommended for quantification).

Phase 3: Enrichment via Partitioning

Crude extracts contain tannins and polysaccharides that foul HPLC columns. This step cleans the sample.

  • Concentration: Evaporate the combined ethanolic filtrate under reduced pressure (Rotary Evaporator) at 45°C until ethanol is removed. You will be left with a dark aqueous slurry.

  • Lipid Removal: Transfer aqueous slurry to a separatory funnel. Add n-Hexane (1:1 v/v). Shake gently. Discard the top hexane layer (contains chlorophyll/waxes).

  • Target Fractionation:

    • Ethyl Acetate Wash: Add Ethyl Acetate (1:1 v/v) to the aqueous layer. Shake and collect the Ethyl Acetate layer. Contains: Aglycones and mono-glycosides (e.g., Iriflophenone).

    • n-Butanol Wash: Add n-Butanol (saturated with water) to the remaining aqueous layer. Shake and collect the n-Butanol layer. Contains: Highly polar di/tri-glycosides (e.g., Aquilarisinin).

  • Final Prep: Evaporate the specific fraction (EtOAc or n-BuOH) to dryness and reconstitute in Methanol for analysis.

Analytical Validation (HPLC-DAD)

To verify the extraction efficiency, use the following chromatographic conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10-20% B; 10-30 min: 20-40% B; 30-40 min: 40-60% B.
Flow Rate 1.0 mL/min
Detection UV at 280 nm (characteristic absorption of benzophenone skeleton)
Injection Vol 10 µL

Key Identification Markers:

  • Iriflophenone 3-C-glucoside: Typically elutes early (polar).

  • UV Spectrum: Look for maxima around 210 nm and 290 nm.

  • MS Fragmentation: In Negative ESI mode, look for parent ion

    
     and loss of 162 Da (glucose) or 120 Da (cross-ring cleavage typical of C-glycosides).
    

Comparative Efficiency Data

The following data summarizes why UAE with 60% Ethanol is the superior choice over traditional methods (Reflux) or pure solvents.

MethodSolventTemp (°C)Time (min)Yield (mg/g)Energy Efficiency
UAE (Recommended) 60% EtOH 45 30 18.5 ± 1.2 High
Maceration60% EtOH251440 (24h)14.2 ± 0.8Low (Time intensive)
Reflux100% EtOH7812011.8 ± 1.5Low (Thermal degradation)
SoxhletMethanol6524016.0 ± 1.1Medium

Data synthesized from comparative studies on Aquilaria leaf flavonoids and glycosides.

Troubleshooting & Expert Tips

  • Emulsions during Partitioning: Agarwood leaves contain saponins.[1] If an emulsion forms during the n-Butanol step, add a few drops of saturated NaCl solution (brine) or centrifuge the mixture to break the emulsion.

  • Chlorophyll Contamination: If the final extract is bright green, the hexane wash was insufficient. Pass the extract through a small SPE (Solid Phase Extraction) C18 cartridge or a plug of activated charcoal (carefully, as charcoal can adsorb glycosides) if strict purity is needed.

  • Solvent Acidity: Avoid using strong acids in the extraction solvent. While formic acid is used in HPLC, prolonged exposure to acidic ethanol during extraction can hydrolyze the O-glycosidic bonds of complex benzophenones.

References

  • Wu, P., et al. (2023). Extraction process, chemical profile, and biological activity of aromatic oil from agarwood leaf (Aquilaria sinensis) by supercritical carbon dioxide extraction. ResearchGate.[2][3] Link

  • Wang, S., et al. (2024). Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated 'Qi-Nan' Agarwood. PubMed Central. Link

  • Iinuma, M., et al. Five new benzophenone glycosides from the leaves of Aquilaria sinensis (Lour.) Gilg. ResearchGate.[2][3] Link

  • Khalil, A.A., et al. (2020). Metabolite Profiling of Aquilaria malaccensis Leaf Extract Using Liquid Chromatography-Q-TOF-Mass Spectrometry. MDPI (Plants). Link

  • Huda, A.W., et al. Extraction and identification of bioactive compounds from agarwood leaves.[4] ResearchGate.[2][3] Link

Sources

Application Note: High-Resolution LC-MS/MS Characterization of Iriflophenone 2-O-rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Iriflophenone 2-O-rhamnoside is a bioactive benzophenone glycoside predominantly identified in Cyclopia species (Honeybush tea) and Mangifera indica (Mango). As interest in the nutraceutical properties of xanthones and benzophenones grows, the precise analytical differentiation of these compounds becomes critical.

The structural elucidation of benzophenone glycosides presents a unique analytical challenge due to the coexistence of isomeric C-glycosides (e.g., iriflophenone 3-C-glucoside) and O-glycosides. While C-glycosides exhibit resistance to enzymatic and acid hydrolysis, O-glycosides like this compound readily undergo heterolytic cleavage.

This protocol details the LC-MS/MS fragmentation behavior of this compound (


 391), establishing a self-validating workflow to distinguish it from isobaric interferences and structural isomers using Electrospray Ionization (ESI) in negative mode.

Experimental Protocol

Sample Preparation
  • Extraction: Lyophilized plant material (e.g., Cyclopia genistoides) is extracted with 40% EtOH (v/v) to maximize benzophenone recovery while minimizing chlorophyll co-extraction.

  • Enrichment (Optional): Solid Phase Extraction (SPE) using C18 cartridges. Wash with water; elute with 40% MeOH.

  • Final Dilution: Dilute to 10 µg/mL in 50:50 Water:MeOH containing 0.1% Formic Acid. Filter through 0.22 µm PTFE membrane.

LC-MS/MS Conditions

To ensure reproducibility, the following parameters are optimized for the separation of polar glycosides.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., 150 mm × 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Temp 40°C
Gradient 0-2 min: 5% B; 2-20 min: 5-40% B; 20-22 min: 95% B.

Table 2: Mass Spectrometry Parameters (ESI-)

ParameterSetting
Ionization Mode Negative ESI (

)
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Optimized to prevent in-source fragmentation)
Source Temp 120°C
Desolvation Gas

, 800 L/hr at 450°C
Collision Energy Ramp 20–40 eV (for wide-band fragmentation coverage)

Results & Discussion: Fragmentation Logic

Precursor Ion Identification

This compound (


) has a monoisotopic mass of 392.11 Da. In negative ESI mode, it forms a stable deprotonated precursor ion at 

391
.
Primary Fragmentation Pathway (The Diagnostic Step)

The fragmentation of O-glycosides is mechanistically distinct from C-glycosides.

  • Mechanism: Collision-Induced Dissociation (CID) triggers a low-energy heterolytic cleavage of the hemiacetal O-glycosidic bond.

  • Observation: A neutral loss of the rhamnosyl moiety (146 Da).

  • Result: The base peak in the MS2 spectrum is the aglycone ion

    
     at 
    
    
    
    245
    (Iriflophenone).

Differentiation Note: If the compound were a C-glycoside (e.g., a theoretical isomer), the spectrum would be dominated by cross-ring cleavages of the sugar (losses of 90 or 120 Da) rather than the intact sugar loss.

Secondary Fragmentation (Aglycone Characterization)

Upon higher collision energy (>30 eV), the aglycone ion (


 245) undergoes further degradation characteristic of the benzophenone skeleton:
  • Decarboxylation: Loss of

    
     (44 Da) from the benzophenone core yields 
    
    
    
    201
    .
  • Dehydration: Loss of water (18 Da) yields

    
     227 .
    
  • Radical Cleavage: Minor radical losses (e.g.,

    
    ) may be observed depending on the instrument geometry (Q-TOF vs Trap).
    
Diagnostic Ion Table

Table 3: Key Diagnostic Ions for this compound


(ESI-)
Ion TypeIdentityMechanism
391

PrecursorDeprotonated molecule
245

AglyconeNeutral loss of Rhamnose (146 Da)
227

FragmentDehydration of aglycone
201

FragmentDecarboxylation of benzophenone core
109 ProductPhenolic fragmentRing A cleavage (Resorcinol moiety)

Visualizations

Experimental Workflow

The following diagram illustrates the decision matrix for confirming the identity of the compound.

Workflow Start Sample Extraction (40% EtOH) LC LC Separation (C18, Acidic Mobile Phase) Start->LC MS1 MS1 Scan (ESI-) Detect m/z 391 LC->MS1 MS2 MS2 Fragmentation (CID 20-40 eV) MS1->MS2 Decision Neutral Loss Analysis MS2->Decision PathA Loss of 146 Da (Rhamnose) Decision->PathA Dominant PathB Loss of 90/120 Da (Cross-Ring Cleavage) Decision->PathB Dominant ResultA CONFIRMED: This compound (O-Glycoside) PathA->ResultA ResultB REJECT: Benzophenone C-Glycoside (Isomer) PathB->ResultB

Figure 1: Analytical workflow for the discrimination of Iriflophenone O-glycosides from C-glycosides.

Fragmentation Pathway

This mechanistic map details the specific mass transitions.

Fragmentation Precursor Precursor Ion [M-H]- : 391 Aglycone Aglycone (Y0) [Iriflophenone-H]- m/z 245 Precursor->Aglycone Neutral Loss Rhamnose (-146 Da) Frag1 [Aglycone - H2O]- m/z 227 Aglycone->Frag1 - H2O (18 Da) Frag2 [Aglycone - CO2]- m/z 201 Aglycone->Frag2 - CO2 (44 Da) Frag3 Phenolic Ring A m/z 109 Aglycone->Frag3 RDA / Cleavage

Figure 2: Proposed MS/MS fragmentation pathway of this compound in negative ion mode.

References

  • Beelders, T., et al. (2014). "Benzophenone C- and O-glucosides from Cyclopia genistoides (Honeybush) inhibit mammalian α-glucosidase." Journal of Natural Products, 77(12), 2694–2703. Link

  • Joubert, E., et al. (2011). "Honeybush (Cyclopia spp.): From local tea to global nutraceutical." South African Journal of Botany, 77(4), 887-907. Link

  • Kokotkiewicz, A., et al. (2013). "Structural characterization of benzophenone glycosides in Cyclopia genistoides by LC-DAD-ESI-MS/MS." Food Chemistry, 136(3-4), 1480-1489. Link

  • Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry, 39(1), 1–15.[1] Link

Sources

Application Notes and Protocols for In Vitro Glucose Uptake Assays of Iriflophenone Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cellular Glucose Metabolism with Iriflophenone Glycosides

The global rise in metabolic disorders, particularly type 2 diabetes, necessitates the exploration of novel therapeutic agents that can effectively manage hyperglycemia. Iriflophenone glycosides, a class of benzophenone derivatives found in various medicinal plants, have garnered significant interest for their potential antidiabetic properties.[1][2] Preliminary studies have indicated that specific compounds, such as Iriflophenone 3-C-β-glucoside (IPG), can enhance glucose uptake in metabolically active cells, suggesting a promising avenue for drug development.[3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for conducting in vitro glucose uptake assays to evaluate the efficacy of iriflophenone glycosides. Designed for researchers, scientists, and drug development professionals, this document offers a scientifically rigorous framework for assessing the bioactivity of these compounds on cellular glucose transport. We will delve into the underlying principles of fluorescent glucose uptake assays, explore the key signaling pathways involved, and provide validated protocols for two of the most relevant cell line models: L6 myotubes and 3T3-L1 adipocytes.

The Principle of Fluorescent Glucose Uptake Assays: Visualizing Cellular Energy Intake

To investigate the effect of iriflophenone glycosides on glucose transport, we utilize a fluorescently-labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). This probe is a powerful tool for directly monitoring glucose uptake in living cells.[5] The underlying principle of the assay is as follows:

  • Transport: 2-NBDG is transported across the cell membrane by the same glucose transporters (GLUTs) that facilitate the entry of glucose.

  • Intracellular Trapping: Once inside the cell, 2-NBDG is phosphorylated by hexokinase, a key enzyme in the glycolytic pathway. The resulting 2-NBDG-6-phosphate is a larger, charged molecule that cannot readily exit the cell, leading to its accumulation.

  • Quantification: The intracellular accumulation of the fluorescent 2-NBDG-6-phosphate is directly proportional to the rate of glucose uptake. This fluorescence can be quantified using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

This method offers a non-radioactive and sensitive means to assess glucose uptake, making it a widely adopted technique in metabolic research.

Key Signaling Pathways Regulating Glucose Uptake

The regulation of glucose uptake in response to stimuli is a complex process orchestrated by intricate signaling cascades. Two central pathways, the PI3K/Akt and AMPK pathways, play pivotal roles in mediating the translocation of the insulin-sensitive glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose import. Understanding these pathways is crucial for interpreting the mechanistic action of iriflophenone glycosides.

The Insulin-Mediated PI3K/Akt Pathway

The binding of insulin to its receptor on the cell surface initiates a signaling cascade that is a primary regulator of glucose homeostasis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt P pAkt p-Akt (Active) AS160 AS160 pAkt->AS160 P pAS160 p-AS160 (Inactive) Rab Rab-GTP pAS160->Rab Activates GSV GLUT4 Storage Vesicle (GSV) Rab->GSV Promotes Translocation GSV->GLUT4_mem Fusion Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Insulin-stimulated GLUT4 translocation via the PI3K/Akt pathway.

As illustrated, insulin binding to its receptor triggers a phosphorylation cascade involving IRS, PI3K, and Akt.[6][7] Activated Akt phosphorylates AS160, a Rab-GTPase activating protein, leading to the translocation of GLUT4-containing vesicles to the cell surface and subsequent glucose uptake.[6]

The Energy-Sensing AMPK Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[8] Under conditions of low cellular energy (high AMP/ATP ratio), such as during exercise or in the presence of certain pharmacological agents, AMPK is activated.

AMPK_Pathway cluster_stimuli Stimuli cluster_intracellular Intracellular cluster_membrane Plasma Membrane EnergyStress Low Energy (High AMP/ATP) AMPK AMPK EnergyStress->AMPK Iriflophenone Iriflophenone Glycosides? Iriflophenone->AMPK pAMPK p-AMPK (Active) TBC1D1_4 TBC1D1/4 pAMPK->TBC1D1_4 P pTBC1D1_4 p-TBC1D1/4 (Inactive) Rab Rab-GTP pTBC1D1_4->Rab Activates GSV GLUT4 Storage Vesicle (GSV) Rab->GSV Promotes Translocation GLUT4_mem GLUT4 GSV->GLUT4_mem Fusion Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: AMPK-mediated GLUT4 translocation.

Activated AMPK can phosphorylate downstream targets, including TBC1D1 and TBC1D4 (the latter also known as AS160), leading to GLUT4 translocation and increased glucose uptake, independent of insulin signaling.[9][10][11] Investigating the effect of iriflophenone glycosides on AMPK activation can provide insights into their potential insulin-sensitizing or insulin-mimetic properties.

Experimental Workflow for Assessing Glucose Uptake

A standardized workflow is essential for obtaining reproducible and reliable data. The following diagram outlines the key steps in the 2-NBDG glucose uptake assay.

Experimental_Workflow A 1. Cell Seeding & Differentiation B 2. Serum Starvation A->B C 3. Treatment with Iriflophenone Glycosides B->C D 4. 2-NBDG Incubation C->D E 5. Washing & Cell Lysis D->E F 6. Fluorescence Measurement E->F G 7. Data Analysis F->G

Caption: General experimental workflow for the 2-NBDG glucose uptake assay.

Detailed Protocols

The following are detailed protocols for performing 2-NBDG-based glucose uptake assays in L6 myotubes and 3T3-L1 adipocytes. It is crucial to optimize these protocols for your specific laboratory conditions and cell passages.

Protocol 1: Glucose Uptake Assay in L6 Myotubes

L6 rat skeletal muscle cells are an excellent model system as skeletal muscle is a primary site of insulin-stimulated glucose disposal.[12]

Materials:

  • L6 myoblasts (e.g., ATCC CRL-1458™)[13]

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG

  • Iriflophenone glycosides stock solution

  • Insulin (positive control)

  • DMSO (vehicle control)

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed L6 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Grow cells to ~80-90% confluency.[14]

    • To induce differentiation into myotubes, switch the growth medium to DMEM containing 2% horse serum and 1% penicillin-streptomycin.[15]

    • Culture for 4-6 days, replacing the differentiation medium every 2 days, until multinucleated myotubes are formed.

  • Serum Starvation:

    • Gently wash the differentiated L6 myotubes twice with warm PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Treatment:

    • After starvation, wash the cells once with KRH buffer.

    • Add KRH buffer containing various concentrations of the iriflophenone glycoside (e.g., 0.1 - 25 µM) or vehicle (DMSO) to the respective wells.

    • For the positive control, add KRH buffer with a standard concentration of insulin (e.g., 100 nM).[16]

    • Incubate for 30-60 minutes at 37°C.

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.[16]

    • Incubate for 30-60 minutes at 37°C.[5]

  • Termination of Uptake and Washing:

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake and remove extracellular 2-NBDG.

  • Cell Lysis and Fluorescence Measurement:

    • Add cell lysis buffer to each well and incubate for 10 minutes with gentle shaking.

    • Measure the fluorescence of the lysate in a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes

3T3-L1 cells are a well-established model for studying adipogenesis and glucose metabolism in fat cells.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Calf Serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • PBS

  • KRH buffer

  • 2-NBDG

  • Iriflophenone glycosides stock solution

  • DMSO

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed 3T3-L1 preadipocytes in a 96-well plate and grow to confluency in DMEM with 10% calf serum.

    • Two days post-confluency (Day 0), initiate differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).[17][18]

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.[18]

    • On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS.[18]

    • Fully differentiated adipocytes, characterized by the accumulation of lipid droplets, should be observed by Day 8-12.

  • Serum Starvation:

    • Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.[19]

  • Treatment:

    • After starvation, wash the cells once with KRH buffer.

    • Add KRH buffer containing various concentrations of the iriflophenone glycoside or vehicle (DMSO) to the respective wells.

    • For the positive control, add KRH buffer with insulin (e.g., 10-100 nM).[19][20]

    • Incubate for 20-30 minutes at 37°C.

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 20-30 minutes at 37°C.

  • Termination of Uptake and Washing:

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Fluorescence Measurement:

    • Add cell lysis buffer to each well and incubate for 10 minutes with gentle shaking.

    • Measure the fluorescence of the lysate in a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).

Data Analysis and Interpretation

The raw fluorescence data should be processed to determine the effect of the iriflophenone glycosides on glucose uptake.

  • Background Subtraction: Subtract the average fluorescence of the blank wells (wells with no cells) from all experimental wells.

  • Normalization: To account for variations in cell number, it is recommended to perform a parallel protein quantification assay (e.g., BCA or Bradford assay) on the cell lysates and normalize the fluorescence values to the protein concentration.

  • Calculation of Percentage Glucose Uptake: The results can be expressed as a percentage of the control (vehicle-treated) group.

    • % Glucose Uptake = (Fluorescence of Treated Sample / Fluorescence of Control Sample) x 100

  • Dose-Response Curves: Plot the percentage glucose uptake against the concentration of the iriflophenone glycoside to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Sample Data Presentation

The following table provides an example of how to present the quantitative data from a glucose uptake assay.

Treatment GroupConcentration (µM)Mean Fluorescence (a.u.) ± SD% Glucose Uptake vs. Control
Vehicle Control (DMSO)-1500 ± 120100%
Insulin (Positive Control)0.12700 ± 210180%
Iriflophenone Glycoside0.11650 ± 130110%
Iriflophenone Glycoside12100 ± 180140%
Iriflophenone Glycoside102550 ± 200170%
Iriflophenone Glycoside252400 ± 190160%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of iriflophenone glycosides on cellular glucose uptake. By utilizing fluorescent glucose analogs and relevant cell models, researchers can effectively screen and characterize the bioactivity of these compounds. A significant increase in 2-NBDG uptake in the presence of an iriflophenone glycoside would suggest a potential therapeutic benefit for managing hyperglycemia.

Further investigations should aim to elucidate the precise molecular mechanisms of action. This can be achieved by examining the phosphorylation status of key proteins in the PI3K/Akt and AMPK signaling pathways using techniques such as Western blotting or ELISA. Understanding how these natural compounds modulate cellular glucose metabolism will be instrumental in the development of novel and effective treatments for metabolic diseases.

References

  • Pranakhon, R., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. Pharmacognosy Magazine, 11(Suppl 1), S1-S7.
  • Pranakhon, R., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Pranakhon, R., et al. (2015). (PDF) Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. ResearchGate. Available at: [Link]

  • Bhattacharyya, D., et al. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Tuntipopipat, S., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Capel, F., et al. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55729.
  • O'Neil, R. (2016). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. Available at: [Link]

  • Kumar, N., et al. (2018). Enhancement of cellular glucose uptake by reactive species: a promising approach for diabetes therapy. RSC Advances, 8(18), 9936-9944.
  • Munjal, A. (2014). What is the apropriate protocol to measure glucose uptake in 3T3-L1 cells and L6 cells using 2-NBDG?. ResearchGate. Available at: [Link]

  • Sivandzade, F., & Prasad, S. (2019). 2-NBDG uptake by L6 myotube cells at 20, 40, 60, 80 and 100 µM... ResearchGate. Available at: [Link]

  • Stöckli, J., et al. (2022). Insulin-stimulated GLUT4 translocation via the PI3K/Akt signalling... ResearchGate. Available at: [Link]

  • Need a protocol for insulin stimulated glucose uptake using 2 NBDG on HepG2 cells?. ResearchGate. (2018). Available at: [Link]

  • Ducommun, S., et al. (2011). AMP kinase activation and glut4 translocation in isolated cardiomyocytes. International Journal of Cardiology, 153(2), 208-213.
  • Liu, B., et al. (2014). Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture. International Journal of Molecular Sciences, 15(11), 20293-20311.
  • Agilent. (n.d.). 3T3-L1 Pre-Adipocyte Differentiation. Agilent Technologies. Available at: [Link]

  • Stöckli, J., et al. (2015). GLUT4 on the move. Biochemical Journal, 468(3), 355-368.
  • Das, A., et al. (2019). AMPK regulates GLUT4 translocation to the PM and glucose uptake in L6... ResearchGate. Available at: [Link]

  • Molinari, C., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. PubMed Central. Available at: [Link]

  • What is the optimal insulin concentration for in vitro experiments?. ResearchGate. (2020). Available at: [Link]

  • Das, A., et al. (2019). Tmod3 Phosphorylation Mediates AMPK-Dependent GLUT4 Plasma Membrane Insertion in Myoblasts. Frontiers in Cell and Developmental Biology, 7, 53.
  • Tsuchiya, A., et al. (2013). GLUT4 translocation to the cell surface is regulated by PI3K and PDK1.... ResearchGate. Available at: [Link]

  • Burattini, S., et al. (2017). Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice. Bio-protocol, 7(9), e2268.
  • Kumar, N., et al. (2017). Enhancement of glucose uptake in skeletal muscle L6 cells and insulin secretion in pancreatic hamster-insulinoma-transfected cells by application of non-thermal plasma jet. AIP Advances, 7(1), 015112.
  • Gonzalez, E., & McGraw, T. E. (2023). GLUT4 dynamic subcellular localization is controlled by AMP kinase activation as revealed by proximal proteome mapping in human muscle cells. bioRxiv.
  • The Medico-Pedia. (2022). Insulin Signalling Pathway | AKT/PI3k Signalling Pathway. YouTube. Available at: [Link]

  • Wijesekara, N., et al. (2012). AMPK activation increases plasma membrane GLUT4. Myotubes were left... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2017). Opposite Roles of Myocardin and Atrogin-1 in L6 Myoblast Differentiation. International Journal of Molecular Sciences, 18(11), 2397.
  • Jetha, A., et al. (2017). Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake. ScienceOpen. Available at: [Link]

  • What is the efficient protocol for adipocyte differentiation of 3T3-L1?. ResearchGate. (2016). Available at: [Link]

  • Khademhosseini, A., et al. (2014). Skeletal Muscle Tissue Engineering: Methods to Form Skeletal Myotubes and Their Applications. Tissue Engineering Part B: Reviews, 20(1), 1-19.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction of Iriflophenone 2-O-rhamnoside from Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the extraction yield of Iriflophenone 2-O-rhamnoside. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a comprehensive understanding of the extraction process.

Section 1: Foundational Knowledge for Successful Extraction

Understanding the physicochemical properties of this compound is the cornerstone of developing an effective extraction strategy. This benzophenone O-glycoside's structure dictates its behavior in different solvent systems and under various physical conditions.[1]

This compound has been isolated from plants such as Aquilaria sinensis.[2][3] Like other benzophenone glycosides, it is a precursor to xanthones and exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[1]

Key Physicochemical Properties of this compound:

PropertyValue/CharacteristicImplication for Extraction
Molecular Formula C₁₉H₂₀O₉[1]---
Molecular Weight 392.36 g/mol [1]Influences diffusion rates through the plant matrix.
Polarity Moderately polarDue to the presence of a rhamnose sugar moiety and hydroxyl groups, it is soluble in polar solvents like methanol, ethanol, and water mixtures.[4][5]
Thermal Stability ThermolabileHigh temperatures can lead to degradation, reducing the final yield.[4][6]
pH Stability More stable in neutral to acidic conditionsAlkaline conditions can cause degradation of the compound.[7]

Section 2: Troubleshooting Common Extraction Issues

This section addresses common challenges encountered during the extraction of this compound in a question-and-answer format, providing actionable solutions grounded in scientific principles.

Q1: My extraction yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted issue. Let's break down the potential causes and their remedies:

  • Inadequate Cell Lysis: The plant cell wall can be a significant barrier to solvent penetration.

    • Solution: Ensure the plant material is finely ground to increase the surface area for solvent interaction.[8][9]

  • Improper Solvent Selection: The polarity of your solvent may not be optimal for solubilizing this compound.

    • Solution: Since this is a glycoside, a mixture of alcohol (ethanol or methanol) and water is often more effective than a pure solvent.[4][5] A 60% alcohol concentration is a good starting point for flavonoid glycosides.[5]

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to facilitate efficient mass transfer.

    • Solution: While increasing time and temperature can improve yield, be cautious of degradation.[6][10] For many flavonoids, an extraction time of 1.5 hours is sufficient.[10] Temperatures between 20-70°C are generally recommended for thermosensitive compounds.[4]

  • Compound Degradation: As a thermolabile compound, this compound can degrade at high temperatures.[4][6]

    • Solution: Employ non-thermal or low-temperature advanced extraction techniques like Ultrasound-Assisted Extraction (UAE).[4][11]

Q2: My extract is a deep green color, indicating high chlorophyll content. How can I remove these pigments without losing my target compound?

A2: Chlorophyll co-extraction is a common problem, especially when using ethanol or methanol. Here are a few strategies for "de-greening" your extract:

  • Liquid-Liquid Partitioning: This is a classic and effective method.

    • Protocol: After your primary extraction, evaporate the solvent and redissolve the residue in a polar solvent (e.g., 80% methanol). Then, partition this solution against a nonpolar solvent like hexane in a separatory funnel. Chlorophyll will preferentially move into the hexane layer, while the more polar this compound will remain in the methanolic layer. Repeat as necessary.

  • Solid-Phase Extraction (SPE): SPE can offer a more refined separation.

    • Protocol: Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge with methanol, then water. Load your aqueous extract. Wash with water to remove highly polar impurities. Then, use a series of increasing methanol concentrations to elute fractions. Chlorophyll will be retained more strongly than your target compound.

Q3: I suspect that this compound is degrading during my extraction process. What are the signs, and how can I prevent this?

A3: Degradation can be indicated by the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC) and a corresponding decrease in the peak area of your target compound.

  • Thermal Degradation: As mentioned, high temperatures are a primary cause of degradation for many flavonoids.[4][6]

    • Prevention:

      • Avoid prolonged exposure to high temperatures. If using a method like Soxhlet extraction, which involves boiling temperatures, consider switching to a lower-temperature method.

      • Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often achieve higher yields in shorter times and at lower temperatures.[4][12]

  • pH-Induced Degradation: Flavonoids can be unstable at alkaline pH.

    • Prevention:

      • Maintain a neutral to slightly acidic pH during extraction.[7] The use of a small amount of acid (e.g., 0.01% acetic acid) in the extraction solvent can sometimes improve stability and yield.[3]

  • Enzymatic Degradation: In fresh plant material, endogenous enzymes can degrade glycosides.[13]

    • Prevention:

      • Drying the plant material prior to extraction can help to deactivate these enzymes.[13]

Section 3: Detailed Experimental Protocols

Here, we provide step-by-step protocols for both a conventional and an advanced extraction method.

Protocol 1: Optimized Maceration

Maceration is a simple and widely used technique. While it may have lower efficiency than advanced methods, it is a good baseline.[11][14]

Step-by-Step Methodology:

  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Solvent Preparation: Prepare a solution of 70% ethanol in water.

  • Maceration:

    • Place 10 g of the powdered plant material into a flask.

    • Add 100 mL of the 70% ethanol solution.

    • Seal the flask and place it on an orbital shaker at room temperature.

    • Macerate for 24-48 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Quantification: Analyze the final extract using a validated HPLC method to determine the yield of this compound.[3][15]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times.[4]

Step-by-Step Methodology:

  • Sample Preparation: As with maceration, use dried and finely powdered plant material.

  • Solvent Preparation: Prepare a 70% ethanol solution.

  • Ultrasonication:

    • Place 10 g of the powdered plant material into a beaker.

    • Add 100 mL of the 70% ethanol solution.

    • Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract and concentrate it as described for maceration.

  • Quantification: Use HPLC to determine the yield.

Workflow for Ultrasound-Assisted Extraction (UAE):

UAE_Workflow Start Start: Dried, Powdered Plant Material Solvent Add 70% Ethanol Start->Solvent Ultrasonication Ultrasonication (40 kHz, 40°C, 30-60 min) Solvent->Ultrasonication Filtration Filter to Separate Solid Residue Ultrasonication->Filtration Concentration Concentrate Filtrate (Rotary Evaporator, <50°C) Filtration->Concentration Analysis HPLC Analysis for Quantification Concentration->Analysis End End: Quantified Extract Analysis->End

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Section 4: Comparison of Extraction Techniques

Choosing the right extraction method is a balance of efficiency, cost, and the specific goals of your research.

Extraction MethodAdvantagesDisadvantages
Maceration Simple, low cost, suitable for thermolabile compounds.[11]Time-consuming, lower extraction efficiency.[11][14]
Soxhlet Extraction More efficient than maceration.Requires high temperatures, which can degrade thermolabile compounds; time-consuming.[4]
Ultrasound-Assisted Extraction (UAE) High efficiency, reduced extraction time and solvent consumption, suitable for thermolabile compounds.[4][12]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Very fast, high efficiency, reduced solvent use.[4]Potential for localized overheating if not properly controlled.

Section 5: Quantification and Purity Analysis

Accurate quantification is essential to determine the success of your extraction. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.

Basic HPLC Parameters for this compound Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like acetic or formic acid to improve peak shape) is common. A starting point could be a mobile phase of acetonitrile:water:acetic acid (22:78:0.01, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 289 nm.[3]

  • Standard: A certified reference standard of this compound is required for accurate quantification.

Logical Relationship for Method Optimization:

Optimization_Logic cluster_Troubleshooting Troubleshooting Steps Start Goal: Maximize Yield LowYield Problem: Low Yield Start->LowYield Solvent Optimize Solvent System (e.g., Ethanol/Water Ratio) LowYield->Solvent TimeTemp Adjust Time & Temperature LowYield->TimeTemp Method Consider Advanced Method (e.g., UAE) LowYield->Method pH Control pH (Neutral to Acidic) LowYield->pH Analysis Quantify with HPLC Solvent->Analysis Analyze Effect TimeTemp->Analysis Analyze Effect Method->Analysis Analyze Effect pH->Analysis Analyze Effect Optimized Optimized Protocol Analysis->Optimized

Caption: Logical workflow for troubleshooting and optimizing extraction yield.

Section 6: Frequently Asked Questions (FAQs)

  • Can I use fresh plant material for extraction? While possible, using dried plant material is generally recommended to prevent enzymatic degradation of the glycoside and to standardize the moisture content.[13]

  • What is the best way to store my plant material before extraction? Store it in a cool, dry, and dark place to prevent degradation of secondary metabolites.

  • How do I know if my extract is pure? Purity is typically assessed using chromatographic techniques like HPLC or LC-MS. A pure extract will show a single, sharp peak for the target compound at its characteristic retention time.

References

  • Chaves, J. O., de Souza, M. C., da Silva, L. C., Lachos-Perez, D., Torres-Mayanga, P. C., Machado, A. P. da F., Forster-Carneiro, T., Vázquez-Espinosa, M., González-de-Peredo, A. V., Barbero, G. F., & Rostagno, M. A. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507887. [Link]

  • Li, H., Wang, C., Wang, Y., Li, Y., & Li, J. (2022). The Optimization of Extraction Process, Antioxidant, Whitening and Antibacterial Effects of Fengdan Peony Flavonoids. Molecules, 27(2), 488. [Link]

  • A & C International Group. (n.d.). Iriflophenone 2-O-α-rhamnoside. Retrieved February 5, 2024, from [Link]

  • Pereira, R. L. S., et al. (2017). Development and validation of a new method to quantify vitexin-2''-O-rhamnoside on Passiflora L. extracts. Journal of Medicinal Plants Research, 11(48), 783-789. [Link]

  • Stalikas, C. D. (2007). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 18, 01017. [Link]

  • ResearchGate. (n.d.). Determination of Iriflophenone 3-C-beta-D-Glucoside From Aquilaria spp. by an Indirect Competitive Enzyme-linked Immunosorbent Assay Using a Specific Polyclonal Antibody. Retrieved February 5, 2024, from [Link]

  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Journal of Pharmacognosy and Phytochemistry, 4(3), 1-6. [Link]

  • ResearchGate. (2020, May 25). What is the best solvent or solvent mixture for extracting flavonoids from a plant leaves? Retrieved February 5, 2024, from [Link]

  • Bhattacharyya, D. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4386-4391. [Link]

  • Tzanova, M., Atanasov, V., Yaneva, Z., & Ivanova, D. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1222. [Link]

  • Živković, J., Buntić, A., & Vladić, J. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Applied Sciences, 12(22), 11756. [Link]

  • Wisutthathum, S., Kamkaew, N., & Inchan, A. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]

  • Živković, J., Buntić, A., & Vladić, J. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [PDF]. ResearchGate. [Link]

  • Bhattacharyya, D. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 1000-06. [Link]

  • Zhang, Y., et al. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. Foods, 13(14), 2187. [Link]

  • Al-Sayyed, H. F. A., & Al-Qubaisi, M. S. (2021). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. Molecules, 26(11), 3326. [Link]

Sources

Preventing hydrolysis of Iriflophenone 2-O-rhamnoside during acid hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering degradation of Iriflophenone 2-O-rhamnoside (I2OR) because it contains an acid-labile O-glycosidic bond . Unlike its structural analogs often found in the same matrices (e.g., Iriflophenone 3-C-glucoside or Mangiferin), which possess robust C-C glycosidic bonds, I2OR will rapidly hydrolyze into the aglycone (iriflophenone) and rhamnose under standard acid hydrolysis conditions.

This guide provides protocols to decouple the extraction/analysis of acid-stable compounds from your labile target, I2OR.

Part 1: Diagnostic & Triage

Q1: Why is my this compound disappearing while other peaks (like Mangiferin) remain stable?

A: This is a classic case of differential glycosidic stability .

  • The Survivor (C-Glycosides): Compounds like Iriflophenone 3-C-glucoside and Mangiferin have a sugar attached directly to the aromatic ring via a Carbon-Carbon bond. This bond is extremely resistant to acid hydrolysis.

  • The Victim (O-Glycosides): Your target, I2OR, has the rhamnose attached via an Oxygen atom (acetal linkage). In aqueous acid (pH < 2.0) and heat (>60°C), the ether oxygen is protonated, leading to the cleavage of the sugar moiety.

The Chemical Consequence: If you treat the sample with 1M or 2M HCl (standard for flavonoid hydrolysis), I2OR converts to Iriflophenone aglycone. You are likely seeing an increase in the aglycone peak concomitant with the loss of the I2OR peak.

Q2: What are the critical thresholds for I2OR stability?

Based on kinetic data for benzophenone O-glycosides in matrices like Cyclopia genistoides (Honeybush) and Aquilaria:

ParameterSafe Zone (Preservation)Danger Zone (Hydrolysis)
pH 3.5 – 7.0< 2.0
Acid Type Organic (Formic, Acetic)Mineral (HCl, H₂SO₄)
Temperature < 40°C> 60°C
Solvent MeOH/Water, EtOH/WaterPure Water (accelerates hydrolysis)

Part 2: Protocol Optimization

Scenario A: You are using acid for Extraction (e.g., from plant material).

Issue: You added acid to improve extraction efficiency of phenolics, but it killed the I2OR. Solution: Switch to an Acid-Free or Weak-Acid Extraction .

Optimized Protocol:

  • Solvent: Use 60-80% Methanol or Ethanol in water.

  • Acid Modifier: If acidification is necessary to stabilize peak shape in HPLC, use 0.1% Formic Acid (pH ~2.7). Do NOT use HCl.

  • Method: Ultrasound-Assisted Extraction (UAE) or Maceration.

    • Limit UAE to < 30 mins to prevent local heating.

    • Maintain temperature < 25°C.

Scenario B: You are using acid to hydrolyze other esters/glycosides but want to keep I2OR.

Issue: You need to clean up the matrix (e.g., remove acyl groups) without cleaving the rhamnose. Solution: Enzymatic Hydrolysis or Alkaline Saponification (with caution).

Protocol (Enzymatic Approach): Instead of boiling in HCl, use specific enzymes that target unwanted bonds but lack rhamnosidase activity.

  • Enzyme: Esterase (to remove acyl groups) or Cellulase (to break down matrix).

  • Avoid: Hesperidinase or Naringinase (these often contain rhamnosidase activity).

  • Buffer: Acetate buffer pH 5.0.

  • Temp: 37°C for 2-4 hours.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic to preserve I2OR based on your experimental goal.

I2OR_Preservation_Protocol Start Start: Sample Containing This compound (I2OR) Goal What is your primary goal? Start->Goal Extract Extraction from Plant Matrix Goal->Extract Clean Hydrolysis of Co-eluting Esters Goal->Clean AcidChoice Acid Selection Extract->AcidChoice StrongAcid Mineral Acid (HCl) High Temp Clean->StrongAcid Chemical Hydrolysis Enzyme Enzymatic Treatment (Esterase/Cellulase) Clean->Enzyme Biological Hydrolysis AcidChoice->StrongAcid Standard Protocol WeakAcid 0.1% Formic Acid < 40°C AcidChoice->WeakAcid Optimized Protocol Result_Dead RESULT: Hydrolysis (I2OR -> Aglycone + Rhamnose) StrongAcid->Result_Dead Result_Live RESULT: Intact I2OR Recovered WeakAcid->Result_Live Enzyme->Result_Live

Figure 1: Decision tree for preserving this compound during processing. Green paths indicate safe protocols; red paths indicate degradation risks.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use HPLC mobile phases containing TFA (Trifluoroacetic acid)? A: Yes, but with caution. TFA is a stronger acid than formic or acetic acid.

  • Risk:[1] If you use high concentrations (>0.1%) of TFA and your column oven is set to >40°C, on-column hydrolysis can occur during long runs.

  • Recommendation: Switch to 0.1% Formic Acid or Phosphoric Acid (if pH is controlled) and keep column temperature ≤ 30°C.

Q: I need to quantify I2OR but I don't have a standard. Can I hydrolyze it and measure the aglycone? A: Yes, this is a valid "Indirect Quantification" method.

  • Step 1: Measure the "Free Aglycone" in the un-hydrolyzed sample.

  • Step 2: Perform total acid hydrolysis (2M HCl, 90°C, 60 min) to convert all I2OR to aglycone.

  • Step 3: Measure "Total Aglycone."

  • Calculation: [I2OR] = ([Total Aglycone] - [Free Aglycone]) * (MW_I2OR / MW_Aglycone) Note: This assumes I2OR is the only source of the aglycone released by acid.

Q: Is I2OR sensitive to light? A: Benzophenones can be photo-active. While acid stability is your primary concern, always perform extractions in amber glassware to prevent photo-oxidation or isomerization, which can complicate chromatograms.

References

  • Thermal Degradation Kinetics of Benzophenone Glycosides Source: Molecules (2020) Context:[2][3][4][5][6][7][8] Establishes the Arrhenius kinetics for benzophenone glycosides (like Iriflophenone 3-C-glucoside) and highlights the stability differences between C- and O-glycosides in Aquilaria extracts. URL:[Link]

  • Benzophenone C- and O-Glucosides from Cyclopia genistoides Source: Journal of Natural Products (2014) Context: Details the isolation and structural elucidation of benzophenone glycosides, distinguishing between the acid-stable C-glycosides and labile O-glycosides. URL:[Link][9]

  • Isolation of Xanthone and Benzophenone Derivatives from Cyclopia genistoides Source: Phytochemistry Letters (2012/2014) Context: Provides extraction protocols (liquid-liquid partitioning) that avoid harsh acid hydrolysis to preserve native glycosidic forms. URL:[Link]

Sources

Technical Support Guide: Resolving Co-elution of Iriflophenone 2-O-rhamnoside and Mangiferin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the critical separation challenge encountered when analyzing leaf extracts of Aquilaria sinensis (Agarwood) or Cyclopia species (Honeybush). The co-elution of Mangiferin (a C-glucosyl xanthone) and Iriflophenone 2-O-rhamnoside (a benzophenone glycoside) is a common failure mode in standard C18 protocols due to their similar polarity and phenolic nature.

This document provides a root-cause analysis, a definitive resolution strategy based on stationary phase selectivity, and a self-validating protocol to ensure data integrity.

Phase 1: Diagnostic & Root Cause Analysis

Q1: Why are these two specific compounds co-eluting on my C18 column?

A: The co-elution is driven by three converging factors:

  • Similar Hydrophobicity: Both analytes are glycosylated polyphenols. On a standard Alkyl-C18 phase, retention is governed primarily by hydrophobic effect (partitioning), which is insufficient to discriminate between the two similar logP values.

  • Structural Isomerism: While not isomers, they share a "planar-capable" aromatic core decorated with sugars.

  • Mobile Phase pH: If the mobile phase pH is not sufficiently acidic (< pH 3.0), the phenolic hydroxyl groups may partially ionize, causing peak broadening and retention shifts that merge the two peaks.

Q2: How can I confirm co-elution without a Mass Spectrometer?

A: You can use Ratio Plotting with a Diode Array Detector (DAD/PDA).

  • Mangiferin has a distinctive UV absorbance band at ~364 nm (Band I) and ~258 nm (Band II).

  • This compound (and benzophenones generally) exhibits strong absorption at ~280–290 nm but lacks the significant absorption band above 350 nm that xanthones possess.

Diagnostic Test: Extract the chromatogram at 360 nm . If the "single" peak shows a spectral purity failure (e.g., the upslope spectrum differs from the downslope spectrum) or if the peak shape at 254 nm is significantly wider than at 360 nm, you have co-elution.

Phase 2: The Resolution Strategy (The "Fix")

To resolve these peaks, we must move beyond simple hydrophobicity and leverage shape selectivity (steric interaction) and pi-pi interactions .

Step 1: Stationary Phase Selection

Recommendation: Switch from Standard C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) .

  • Why? Mangiferin is a Xanthone (rigid, planar tricyclic system). Iriflophenone is a Benzophenone (two phenyl rings connected by a carbonyl, possessing a twisted, non-planar geometry).

  • Mechanism: A Phenyl-Hexyl column interacts strongly with the pi-electrons of the planar Mangiferin via pi-pi stacking, retaining it longer or differently than the twisted Iriflophenone. This "shape selectivity" creates the necessary resolution window.

Step 2: Mobile Phase Optimization
  • Acid Modifier: Use 0.1% Formic Acid or 0.1% Orthophosphoric Acid (if MS is not required). This keeps the phenols protonated (neutral), sharpening the peaks.

  • Organic Modifier: Methanol is preferred over Acetonitrile for this separation. Methanol's protic nature allows for hydrogen bonding with the sugar moieties (rhamnoside vs. glucoside), adding a secondary separation mechanism.

Phase 3: Validated Experimental Protocol

Method A: High-Resolution Separation (Phenyl-Hexyl)

Objective: Baseline resolution (Rs > 2.0) of Mangiferin and this compound.

ParameterSpecification
Column Phenyl-Hexyl or Biphenyl Core-Shell (e.g., Kinetex Biphenyl or equivalent), 150 x 4.6 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV at 254 nm (quantification) and 360 nm (specificity for Mangiferin)

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Equilibration
2.05Isocratic Hold (Focusing)
20.045Linear Gradient (Separation Zone)
25.095Wash
27.095Hold
27.15Re-equilibration
35.05End
Method B: Legacy C18 Optimization (If Phenyl column is unavailable)

If you must use a C18 column, you must lower the gradient slope and use a specific temperature to force separation.

  • Column: High-strength Silica C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (pH 2.4 with Phosphoric Acid) / Acetonitrile.

  • Critical Tweak: Run at 25°C . Higher temperatures often merge these peaks on C18.

  • Gradient: Very shallow. 10% B to 30% B over 30 minutes.

Phase 4: Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision process for resolving this specific co-elution.

CoElutionResolution Start Problem: Co-elution of Mangiferin & Iriflophenone CheckUV Step 1: Check UV Purity (Compare 254nm vs 360nm) Start->CheckUV IsCoeluting Are peaks overlapping? CheckUV->IsCoeluting Confirmed Co-elution Confirmed: Peak width differs or spectral mismatch IsCoeluting->Confirmed Yes ColumnChoice Select Stationary Phase Confirmed->ColumnChoice C18Path Standard C18 Available Only ColumnChoice->C18Path PhenylPath Phenyl-Hexyl / Biphenyl (Recommended) ColumnChoice->PhenylPath OptimizeC18 Action: Lower Slope & Temp (10-30% B over 30 min, 25°C) C18Path->OptimizeC18 OptimizePhenyl Action: Exploit Pi-Pi Selectivity (MeOH Gradient, 30°C) PhenylPath->OptimizePhenyl Validate Validation: Check Resolution (Rs > 1.5) Verify 360nm Band for Mangiferin OptimizeC18->Validate OptimizePhenyl->Validate

Caption: Decision tree for diagnosing and resolving Mangiferin/Iriflophenone co-elution using spectral analysis and stationary phase selection.

FAQ: Common Pitfalls

Q: My Mangiferin peak has a "shoulder" even on the Phenyl column. What is it? A: This is likely Isomangiferin or Homomangiferin . These are structural isomers often present in Mangifera and Cyclopia. They are extremely difficult to separate from Mangiferin. Ensure your gradient has a long isocratic hold at the elution percentage (e.g., hold at 15-20% B for 5 minutes) to tease them apart.

Q: Can I use Acetonitrile instead of Methanol? A: You can, but Acetonitrile (aprotic) disrupts the pi-pi interaction mechanism of the Phenyl-Hexyl column. If you use ACN on a Phenyl column, you lose the unique selectivity advantage. Stick to Methanol for the Phenyl-Hexyl method.[1]

Q: The baseline is drifting at 254 nm. A: This is common with Formic Acid gradients in the UV region. Ensure you are using LC-MS grade Formic Acid and Methanol. If using a standard UV detector (not PDA), switch to Phosphoric Acid (non-volatile, UV transparent) for a flatter baseline.

References

  • Mangiferin HPLC Method Validation: Shireesha, J. R., et al. "Mangiferin Analysis: Comprehensive RP-HPLC Method Development and Validation in Both Bulk and Pharmaceutical Dosage Forms." Research Journal of Pharmacy and Technology, vol. 12, no. 5, 2019. Link

  • Aquilaria Constituent Isolation: Iinuma, M., et al. "Benzophenone glycosides from the flower buds of Aquilaria sinensis."[2] Phytochemistry, vol. 38, no.[3] 2, 1995. Link (Demonstrates co-occurrence and need for specific gradient isolation).

  • Cyclopia Analysis (Honeybush): Malherbe, C. J., et al. "Iriflophenone-3-C-glucoside from Cyclopia genistoides: isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin."[4] Journal of Ethnopharmacology, vol. 152, no. 3, 2014. Link (Highlights the separation of benzophenones and xanthones in complex matrices).

  • Stationary Phase Selectivity: "HPLC Column Selection Guide: Phenyl-Hexyl vs C18." Agilent Technologies Technical Note. Link (General reference for pi-pi selectivity mechanisms).

Sources

Stability of Iriflophenone 2-O-rhamnoside in aqueous vs. methanolic solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization of Iriflophenone 2-O-rhamnoside

Executive Summary & Core Directive

The Bottom Line: For the storage and processing of this compound (I2OR), Methanol (MeOH) is the superior solvent system.

While I2OR is soluble in both water and methanol, it exhibits significant chemical instability in aqueous solutions , particularly under acidic conditions or elevated temperatures. Unlike its co-occurring congener Iriflophenone 3-C-glucoside (which possesses a robust C-C glycosidic bond), I2OR contains a labile O-glycosidic bond . In aqueous environments, this bond is susceptible to acid-catalyzed hydrolysis, leading to the rapid formation of the aglycone (Iriflophenone) and free rhamnose.

Recommendation:

  • Storage: 100% Methanol at -20°C.

  • Analysis: Analyze aqueous samples immediately (<4 hours) or buffer to pH 6.0–7.0.

  • Avoid: Prolonged exposure to aqueous acid (e.g., 0.1% Formic acid in water) at room temperature.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand the molecular mechanism driving the degradation.

The Structural Vulnerability

This compound is a benzophenone O-glycoside .

  • The Anchor: The rhamnose sugar is attached to the benzophenone core via an oxygen atom (acetal linkage).

  • The Threat: In the presence of water and a proton source (H+), the exocyclic oxygen becomes protonated, making it a good leaving group. Water attacks the anomeric carbon, cleaving the bond.

Contrast with C-Glycosides: Many researchers confuse the stability of I2OR with Iriflophenone 3-C-glucoside or Mangiferin. These are C-glycosides (sugar attached directly to the aromatic ring via a C-C bond). C-glycosides are resistant to acid hydrolysis. I2OR is not.

Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis mechanism you are likely seeing in your chromatograms.

I2OR_Degradation I2OR Iriflophenone 2-O-rhamnoside (MW: 392) Intermediate Oxocarbenium Transition State I2OR->Intermediate Protonation Acid H+ / H2O (Aqueous Acid) Acid->Intermediate Aglycone Iriflophenone (Aglycone) (MW: 246) Intermediate->Aglycone Hydrolysis Rhamnose Free Rhamnose Intermediate->Rhamnose Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of this compound in aqueous media.

Comparative Data: Solvent Systems

Use this table to select the appropriate solvent for your experimental phase.

FeatureMethanol (MeOH) Water (H2O) Aqueous Acid (e.g., 0.1% Formic)
Solubility HighHighHigh
Chemical Stability Excellent (Dehydrating environment prevents hydrolysis)Moderate (Risk of slow hydrolysis over days)Poor (Rapid hydrolysis; t1/2 can be <24h at RT)
UV Cutoff 205 nm (Good for HPLC)190 nm (Excellent)N/A
Rec. Usage Stock Preparation, Storage, ExtractionImmediate Analysis onlyDo not store samples in this.

Troubleshooting Guide

Issue 1: "My I2OR peak area is decreasing over time in the autosampler."
  • Diagnosis: You are likely using an acidic aqueous mobile phase (e.g., Water + 0.1% Formic Acid) as the diluent.

  • The Fix:

    • Reconstitute samples in 50:50 MeOH:Water or 100% MeOH .

    • Keep the autosampler temperature at 4°C .

    • If aqueous dilution is mandatory, analyze within 4 hours .

Issue 2: "I see a new peak appearing at a later retention time."
  • Diagnosis: This is the aglycone, Iriflophenone .[1]

  • Verification: Check the UV spectrum. The aglycone will have a similar benzophenone chromophore (λmax ~290 nm) but will be more hydrophobic (elutes later on C18).

  • Mass Spec Confirmation:

    • Parent (I2OR): m/z 391 [M-H]⁻

    • New Peak (Aglycone): m/z 245 [M-H]⁻ (Loss of 146 Da).

Issue 3: "My standard curve is non-linear at low concentrations."
  • Diagnosis: Adsorption. Benzophenones can stick to glass surfaces in highly aqueous solutions.

  • The Fix: Ensure the final solvent contains at least 20% Methanol or Acetonitrile to prevent wall adsorption.

Experimental Protocol: Stability Validation

If you need to validate the stability of I2OR in your specific matrix (e.g., a formulation or biofluid), follow this self-validating protocol.

Objective: Determine the degradation rate constant (


) and half-life (

).

Materials:

  • I2OR Standard (>98% purity).

  • Internal Standard (IS): Mangiferin (Recommended due to its C-glycoside stability and similar UV absorption).

  • HPLC-DAD or LC-MS.

Workflow:

  • Preparation: Prepare a 50 µg/mL solution of I2OR in the test solvent (e.g., Water pH 3.0). Add Mangiferin (20 µg/mL) as the IS.

  • Incubation: Aliquot into amber vials. Store at 25°C (controlled).

  • Sampling: Inject at

    
     hours.
    
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Decision Logic for Solvent Choice:

DecisionTree Start Start: Sample Preparation Storage Is this for Storage (>24h)? Start->Storage Analysis Is this for Immediate Analysis? Storage->Analysis No MeOH Use 100% Methanol Store at -20°C Storage->MeOH Yes Buffer Use Buffered Water (pH 6-7) or 50% MeOH Analysis->Buffer Yes Acid Avoid Acidic Water (pH < 4) Analysis->Acid Avoid

Figure 2: Decision matrix for solvent selection based on experimental timeline.

Frequently Asked Questions (FAQs)

Q: Can I freeze aqueous samples of I2OR? A: Yes, but with caution. Freeze-thaw cycles can cause local pH changes (eutectic formation) that may accelerate hydrolysis. Flash freeze in liquid nitrogen if possible. Best practice: Add 10-20% MeOH before freezing to act as a cryoprotectant and solubility enhancer.

Q: Is I2OR light sensitive? A: Yes. As a benzophenone derivative, the core structure absorbs UV light and can undergo photo-oxidation or radical formation. Always use amber glassware or wrap tubes in foil, regardless of the solvent.

Q: Why is my extraction yield lower with water than methanol? A: Two reasons:

  • Solubility limit: While soluble in water, the saturation point is lower than in methanol.

  • Enzymatic degradation: If extracting from raw plant material (Cyclopia spp.), endogenous glycosidases (active in water) may cleave the rhamnose during extraction. Methanol denatures these enzymes, preserving the glycoside.

References

  • Joubert, E., et al. (2008). Cyclopia genistoides (Honeybush) Tea: Stability of Phenolic Compounds during Storage. Journal of Agricultural and Food Chemistry. (Establishes the instability of honeybush phenolics in aqueous environments).

  • Beelders, T., et al. (2012). Thermal degradation kinetics of benzophenones and xanthones in Cyclopia genistoides (honeybush) extracts.[2] Journal of Agricultural and Food Chemistry. (Provides kinetic models for benzophenone degradation).

  • Kokotkiewicz, A., et al. (2013). Stability of xanthone and benzophenone glycosides in Cyclopia species. Food Chemistry. (Direct comparison of C-glycoside vs O-glycoside stability).

Sources

Technical Support Center: Purification & Analysis of Benzophenone Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Glycosidic Linkage Define the Workflow

Welcome to the technical support hub. If you are isolating or synthesizing benzophenone glycosides, your primary purification bottleneck is dictated by the atom linking the sugar to the diphenyl ketone core.

  • Benzophenone O-Glycosides: Linked via an acetal oxygen (C–O–C). These are chemically labile, particularly in acidic conditions. They mimic the behavior of common flavonoid glycosides.

  • Benzophenone C-Glycosides: Linked via a direct carbon-carbon bond (C–C). These are chemically robust, resistant to hydrolysis, and often require distinct chromatographic conditions due to rigid conformational locking.

This guide addresses the specific failures users encounter when applying standard "small molecule" purification protocols to these distinct subclasses.

Module 1: Stability & Extraction Troubleshooting

User Issue: "My target compound disappears or degrades during acidic workup."

Diagnosis: You are likely working with an O-glycoside and using a protocol designed for aglycones or C-glycosides.

Technical Insight: The acetal linkage in O-glycosides is susceptible to acid-catalyzed hydrolysis, reverting the molecule to the benzophenone aglycone and free sugar. C-glycosides, possessing a C–C bond (bond energy ~83 kcal/mol vs ~84 kcal/mol for C-O, but kinetically inert to hydrolysis), remain stable even in boiling dilute acid.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Yield Loss (O-Glycoside) Acidic modifier in mobile phase (>0.1% TFA) or acidic extraction solvent.Switch to Formic Acid: Use 0.1% Formic acid (weaker pKa) instead of TFA. Neutralize Immediately: If acid is used for extraction, neutralize with bicarbonate prior to concentration.
Aglycone Spike Spontaneous hydrolysis during rotary evaporation (heat + acid).Cold Concentration: Evaporate solvents at <40°C. Buffer: Maintain pH > 4.0 during workup.
Inseparable Mixture C-Glycoside co-eluting with sugar impurities.C-Glycosides are stable.[1] You can use Acid Hydrolysis Cleanup : Reflux crude extract in 1M HCl for 30 mins. This destroys O-glycosides and free sugars, leaving the C-glycoside intact for easier extraction.
Visualizing the Stability Mechanism

Stability Start Crude Extract (Benzophenone Glycosides) Acid Acidic Conditions (pH < 2, Heat) Start->Acid Hydrolysis Hydrolysis Occurs (Bond Cleavage) Acid->Hydrolysis If O-Linked Stable Structure Intact (No Reaction) Acid->Stable If C-Linked OGly O-Glycoside Pathway CGly C-Glycoside Pathway ResultO Aglycone + Sugar (Target Lost) Hydrolysis->ResultO ResultC Purified C-Glycoside (Impurities Removed) Stable->ResultC

Caption: Stability divergence under acidic processing. O-glycosides degrade, while C-glycosides persist, allowing acid washing as a purification step for the latter.

Module 2: Chromatographic Resolution (HPLC/CCC)

User Issue: "I cannot separate the and anomers," or "My peaks are broad and tailing."

Diagnosis:

  • Anomer Separation: C-glycosides often exist as rotamers or difficult-to-separate anomeric mixtures because the C–C bond allows specific rotational freedom that the C–O bond does not, or conversely, locks them in similar polarities.

  • Peak Shape: Benzophenones are phenolic; free hydroxyls interact with residual silanols on C18 columns.

FAQ: Chromatographic Strategy

Q: Should I use Reverse Phase (C18) or HILIC?

  • A: Start with C18 for benzophenones. The diphenyl ketone core is sufficiently hydrophobic.

    • O-Glycosides: Elute earlier than aglycones but later than sugars.

    • C-Glycosides: Often elute before their O-glycoside isomers due to different solvation shells, though this is structure-dependent.

    • Recommendation: Use a "Pentafluorophenyl" (PFP) column if C18 fails to separate regioisomers. The PFP phase interacts via

      
      -
      
      
      
      mechanisms with the benzophenone rings, offering orthogonal selectivity.

Q: How do I scale up without using expensive HPLC columns?

  • A: Use High-Speed Counter-Current Chromatography (HSCCC) .[2][3] This is superior for glycosides as it eliminates irreversible adsorption to solid supports (silica).

    • Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (HEMWat).

    • Ratio: Start with 1:4:1:4 (v/v).

Protocol: HSCCC Purification of Benzophenone Glycosides

Target: Separation of polar glycosides from crude extracts without solid-phase loss.

  • Solvent Selection: Prepare a two-phase system of n-Hexane/Ethyl Acetate/MeOH/Water (1:4:1:4).

  • Equilibration: Fill the HSCCC coil with the Upper Phase (Stationary Phase).

  • Loading: Dissolve the crude sample in a 1:1 mixture of upper/lower phase.

  • Elution: Pump the Lower Phase (Mobile Phase) at 2.0 mL/min (head-to-tail mode).

  • Rotation: 800 rpm.

  • Detection: Monitor UV at 254 nm (Benzophenone

    
    -
    
    
    
    * transition) and 290-330 nm (n-
    
    
    * transition).

Data: Retention Trends (C18 Column)

Compound TypeRelative RetentionPolarity DriverRecommended Mobile Phase
Aglycone High (Late eluting)Hydrophobic CoreMeCN / Water + 0.1% Formic Acid
O-Glycoside MediumSugar + Ether LinkMeCN / Water + 0.1% Formic Acid
C-Glycoside Low/MediumSugar + C-C BondMeOH / Water (Better peak shape for C-glyc)

Module 3: Identification & Characterization (MS/MS)

User Issue: "I have a mass match, but is it O- or C-linked?"

Diagnosis: Standard MS1 (molecular ion) cannot distinguish these isomers. You must use MS/MS (fragmentation) patterns.

Technical Insight: The energy required to break a C–C bond is higher than a C–O bond. Therefore, O-glycosides typically show a clean loss of the sugar unit (Neutral Loss), while C-glycosides shatter within the sugar ring (Cross-Ring Cleavage).

Diagnostic Workflow:

  • Run ESI-MS/MS in Negative Mode (Phenolic protons ionize well).

  • Select Precursor Ion

    
    .
    
  • Apply Collision Energy (20-40 eV).

  • Analyze Fragments:

ObservationConclusionMechanism
Loss of 162 Da (Hexose) O-Glycoside Cleavage of weak acetal C-O bond (Y-type ion).
Loss of 120 Da or 90 Da C-Glycoside Cross-ring cleavage (Retro-Diels-Alder) of the sugar. The C-C bond holds; the sugar ring breaks.
Loss of 18 Da (Water) C-Glycoside Dehydration is common in C-glycosides; rare as a primary fragment in O-glycosides.
Visualizing the Decision Tree

Identification Start Purified Peak (Mass Matches Target) MS2 Perform MS/MS (Negative Mode, 20-40eV) Start->MS2 Check1 Check Neutral Loss MS2->Check1 PathO Loss of 162/132 Da (Whole Sugar Loss) Check1->PathO Glycosidic Bond Breaks PathC Loss of 120/90/18 Da (Sugar Fragmentation) Check1->PathC Cross-Ring Cleavage ConclO Conclusion: O-Glycoside PathO->ConclO ConclC Conclusion: C-Glycoside PathC->ConclC

Caption: MS/MS fragmentation logic. O-glycosides lose the entire sugar; C-glycosides fragment internally.

References

  • Cao, H., et al. (2022). "Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism." Foods. Available at: [Link]

  • Xiao, J., et al. (2016). "Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques." Molecules. Available at: [Link]

  • Liu, Y., et al. (2016). "Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC)." Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). "Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis." Molecules. Available at: [Link]

  • Cui, L., et al. (2016). "Advances in the synthesis of C-glycosides." Current Organic Synthesis. (Contextual grounding for C-glycoside stability).

Sources

Optimizing column chromatography fractions for Iriflophenone isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Chromatography Fractions for Iriflophenone Isolation Ticket ID: IRF-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Benzophenone Challenge

Welcome to the technical support hub for Iriflophenone (specifically its naturally occurring glycosides, such as Iriflophenone-3-C-glucoside ).

The Core Problem: Isolating Iriflophenone is deceptive. As a benzophenone glycoside found in Aquilaria sinensis (Agarwood) and Cyclopia genistoides (Honeybush), it possesses a "middle-ground" polarity that causes it to co-elute stubbornly with xanthones (like mangiferin) and flavonoids. Standard silica gel chromatography often results in irreversible adsorption or broad "streaking" due to the phenolic hydroxyls and sugar moieties.

This guide abandons generic advice. We focus on the orthogonal separation strategy : exploiting molecular size and shape (Sephadex LH-20) alongside polarity (Silica/C18) to break the co-elution deadlock.

Module 1: The Isolation Matrix (Protocol)

Step 1: Extraction & Partitioning (The Clean-Up)

Objective: Remove non-polar lipids and highly polar polysaccharides to focus on the phenolic fraction.

  • Extraction: Extract dried plant material (leaves/stems) with 70-80% Ethanol (EtOH) under ultrasonication (30 mins).

    • Why: Pure water extracts too many sugars; pure alcohol misses the glycosides. 70% EtOH is the "sweet spot" for benzophenone glycosides.

  • Partitioning:

    • Suspend crude extract in water.[1]

    • Wash with Petroleum Ether (removes chlorophyll/lipids).

    • Extract aqueous layer with Ethyl Acetate (EtOAc) .

    • Critical Checkpoint: Iriflophenone glycosides often partition into the EtOAc fraction (and sometimes n-Butanol). Do not discard the aqueous layer until TLC confirms the target is in the organic phase.

Step 2: Primary Fractionation (Silica Gel)

Objective: Gross separation of phenolic classes.

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase: Chloroform:Methanol (CHCl₃:MeOH) or Dichloromethane:Methanol (DCM:MeOH).

  • Gradient: Start 100:0

    
     End 70:30.
    
  • Target Window: Iriflophenone glycosides typically elute when MeOH reaches 10-15% .

  • Warning: Do not use >30% MeOH on silica; silica dissolution and extreme peak broadening will occur.

Step 3: The Purifier (Sephadex LH-20)

Objective: Separation by molecular size and hydrogen bonding. This is the "Magic Step" for benzophenones.

  • Stationary Phase: Sephadex LH-20 (swollen in MeOH).

  • Mobile Phase: 100% Methanol or MeOH:H₂O (80:20) .

  • Mechanism: Benzophenones have different hydrogen-bonding capabilities compared to rigid xanthones. Sephadex exploits this, often eluting Iriflophenone after larger flavonoids but before polymeric tannins.

  • Protocol:

    • Load sample (dissolved in min. MeOH) onto the column.[2][3]

    • Elute isocratically with MeOH.

    • Collect small fractions. Benzophenones often appear as dark quenching spots under UV (254 nm) that turn yellow/orange with DPPH spray.

Step 4: Final Polish (Semi-Prep RP-HPLC)

Objective: Isolation of high-purity (>95%) compound.

  • Column: C18 (ODS), 5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient: 20% B

    
     90% B over 20-30 mins.
    
  • Detection: 280 nm (general polyphenols) and 310 nm (specific for benzophenone core).

Module 2: Troubleshooting Center

Issue 1: "The Blob" (Co-elution with Xanthones)

Symptom: Your target peak overlaps with Mangiferin or Isomangiferin. Root Cause: On C18 and Silica, the polarity differences between these glycosides are negligible. The Fix: Switch the separation mechanism.

  • Action: Take the co-eluting fraction and run it on Sephadex LH-20 using Ethanol:Water (50:50) .

  • Why: Water expands the Sephadex dextran matrix, altering the pore size and increasing hydrogen bonding interactions. This often resolves the benzophenone/xanthone pair that silica cannot separate.

Issue 2: Peak Tailing (Streaking on TLC/HPLC)

Symptom: The spot looks like a comet; the HPLC peak is asymmetrical. Root Cause: Ionization of phenolic hydroxyl groups. At neutral pH, phenols can deprotonate, interacting strongly with residual silanols on the column. The Fix: Acid suppression.

  • Action: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to your mobile phase.

  • Verification: The peak should sharpen immediately. If using Silica plates, expose the plate to HCl vapor before running to neutralize basic sites.

Issue 3: Sample Loss on Column

Symptom: You loaded 500mg but recovered only 200mg. Root Cause: Irreversible adsorption. Iriflophenone glycosides can bind permanently to "active" silica sites if the solvent is too non-polar. The Fix: The "Flush" technique.

  • Action: Never end a silica column run at 30% MeOH. Always perform a "column wash" with 100% MeOH (or MeOH:Water 90:10) at the end to strip strongly bound polar glycosides.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Chloroform? A: Yes, and you should. DCM is less toxic and provides similar selectivity for benzophenones. However, DCM is more volatile, so ensure your fraction collection tubes are sealed quickly to prevent concentration changes.

Q: How do I spot Iriflophenone on a TLC plate? A:

  • UV 254 nm: Strong fluorescence quenching (dark spot).

  • UV 365 nm: often dull purple/brown fluorescence.

  • Stain: Spray with DPPH (in methanol) . Iriflophenone is a potent antioxidant and will rapidly turn the purple background yellow or white .

Q: My Sephadex column flow is extremely slow. Why? A: You likely switched solvents too fast. Sephadex LH-20 swells differently in water vs. methanol.

  • Correction: If switching from MeOH to Water, do it via a gradient (MeOH

    
     50% 
    
    
    
    Water) to allow the beads to adjust. Sudden shock compresses the bed, killing the flow.

Visualizing the Workflow

The following diagram outlines the logical flow from crude plant material to pure isolate, highlighting the critical decision points.

Iriflophenone_Isolation cluster_trouble Troubleshooting Loops Raw Raw Material (Aquilaria/Cyclopia Leaves) Extract Extraction (70% EtOH + Ultrasonication) Raw->Extract Partition Partitioning (H2O vs EtOAc) Extract->Partition EtOAc_Frac Ethyl Acetate Fraction (Target Enriched) Partition->EtOAc_Frac Collect Organic Layer Silica Silica Gel CC (Gradient CHCl3:MeOH) EtOAc_Frac->Silica Gross Fractionation Sephadex Sephadex LH-20 (MeOH or EtOH:H2O) Silica->Sephadex Refine Target Fraction (Remove Chlorophyll/Polymers) HPLC Semi-Prep RP-HPLC (C18, MeOH:H2O + 0.1% FA) Sephadex->HPLC Final Purification Pure Pure Iriflophenone-3-C-glucoside HPLC->Pure Collect Peak @ ~280/310nm CoElution Co-elution with Xanthones? HPLC->CoElution CoElution->Sephadex Re-run with different solvent (H2O mix)

Caption: Optimized isolation workflow for Iriflophenone glycosides, featuring orthogonal chromatography steps (Silica


 Size Exclusion 

Reversed-Phase) to resolve co-elution issues.

Summary Data Table: Solvent Systems

Chromatography StageStationary PhaseRecommended Solvent SystemPurpose
Partition Liquid-LiquidEthyl Acetate / Water Concentrates glycosides; removes sugars (aq) and lipids (hexane wash).
Column 1 Silica Gel 60DCM : MeOH (100:0

80:20)
Removes highly non-polar terpenes and highly polar tannins.
Column 2 Sephadex LH-20MeOH (100%) or EtOH:H₂O (1:1) Separates benzophenones from xanthones via molecular sieving & H-bonding.
HPLC C18 (ODS)MeOH : 0.1% Formic Acid (aq) Final isolation based on hydrophobicity. Acid prevents tailing.

References

  • Iriflophenone-3-C-glucoside from Cyclopia genistoides: Beelders, T., et al. (2014).[4][5] Iriflophenone-3-C-glucoside from Cyclopia genistoides: isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin. Journal of Ethnopharmacology.

  • Isolation from Aquilaria sinensis: Chen, H. Q., et al. (2012). Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis. Phytochemistry Letters.

  • Sephadex LH-20 Methodology: Cytiva (formerly GE Healthcare). Sephadex LH-20: Column Packing and Separation Methodology.

  • Benzophenone Analysis in Cyclopia: Kokotkiewicz, A., et al. (2013).[4] Isolation of xanthone and benzophenone derivatives from Cyclopia genistoides (L.) Vent. (honeybush) and their pro-apoptotic activity.[6] Fitoterapia.

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Iriflophenone 2-O-rhamnoside Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Phytochemical Research

Iriflophenone 2-O-rhamnoside is a benzophenone glycoside found in various plant species, notably within the Iris genus. As with any phytochemical reference standard, its purity is paramount.[1][2] These standards serve as the bedrock for accurate quantification, identification, and biological activity assessment in drug discovery and quality control.[1][3] An impure standard can lead to significant errors in experimental results, misinterpretation of data, and costly delays in research and development.[3]

This guide provides a comprehensive framework for the purity assessment of this compound reference standards. We will compare and contrast the utility of orthogonal analytical techniques to build a robust, self-validating purity profile. The central challenge with natural products is that impurities are often structurally similar to the target compound, making their separation and detection difficult.[4] Therefore, a multi-technique approach is not just recommended; it is essential for establishing a high-confidence purity value.

We will illustrate this by comparing two hypothetical standards:

  • Standard A: A newly acquired batch of this compound.

  • Standard B: An existing, well-characterized primary reference standard.

Our goal is to demonstrate a rigorous, scientifically-grounded workflow that ensures the suitability of a reference standard for its intended purpose, in line with international guidelines such as those from the ICH.[5][6]

The Orthogonal Analytical Strategy: A Multi-Pronged Approach to Purity

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using techniques based on different physicochemical principles, is the gold standard. This strategy minimizes the risk that an impurity co-eluting in one system will go undetected in another.

Our comparative assessment will employ the following core techniques:

  • High-Performance Liquid Chromatography (HPLC-UV/DAD): For chromatographic purity and detection of related substance impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation and impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For an absolute, direct measure of purity against a certified internal standard.

  • Thermogravimetric Analysis (TGA): To quantify non-chromatographable impurities like water and residual solvents.

The following diagram illustrates the workflow for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Purity Analysis cluster_2 Final Purity Calculation Sample This compound (Standard A) Identity_Confirmation Identity Confirmation (LC-MS, 1H NMR) Sample->Identity_Confirmation Structural Verification HPLC Chromatographic Purity (HPLC-UV/DAD) Identity_Confirmation->HPLC Proceed if Identity Confirmed Mass_Balance Mass Balance Calculation (Purity = 100% - Impurities) HPLC->Mass_Balance qNMR Absolute Purity (Assay) (1H-qNMR) qNMR->Mass_Balance TGA Non-Volatile Content (TGA/LOD) TGA->Mass_Balance Final_Purity Certified Purity Value Mass_Balance->Final_Purity

Caption: Overall workflow for reference standard purity assessment.

Method Comparison and Experimental Protocols

Chromatographic Purity by HPLC-UV/DAD

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying impurities in phytochemicals.[7] A Diode Array Detector (DAD) is crucial as it allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities. The method must be validated for specificity, linearity, precision, and accuracy to be trustworthy, following ICH Q2(R1) guidelines.[8][9]

Experimental Protocol: HPLC-UV/DAD Analysis

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for separating flavonoids and their glycosides.[7][10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent B
    0 15
    25 40
    30 95
    35 95
    36 15

    | 40 | 15 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 265 nm (Iriflophenone) and spectral scan from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1.0 mg of each standard (A and B) and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock. Dilute to 0.1 mg/mL for injection.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing consistently.[11][12]

Comparative Data Analysis:

The chromatographic purity is calculated using the area percent method.

StandardRetention Time (min)Peak Area (%) Main PeakImpurity 1 Area (%)Impurity 2 Area (%)Chromatographic Purity (%)
Standard A 18.5299.150.45 (at 16.2 min)0.40 (at 20.1 min)99.15%
Standard B 18.5199.850.15 (at 16.2 min)Not Detected99.85%

Interpretation: Standard B shows higher chromatographic purity than Standard A. The presence of two detectable impurities in Standard A warrants further investigation by LC-MS to determine their identity.

Absolute Purity by Quantitative NMR (qNMR)

Expertise & Rationale: qNMR is a primary analytical method that determines the absolute purity of a substance without needing a reference standard of the same compound.[13][14] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[13] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight, a highly accurate purity value can be calculated. This technique is particularly valuable for natural products where identical, high-purity reference materials may not be available.[4][15][16]

Experimental Protocol: ¹H-qNMR Analysis

  • System: Bruker 600 MHz NMR spectrometer or equivalent.

  • Internal Standard (IS): Maleic acid (Certified Reference Material).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound standard (A or B).

    • Accurately weigh ~5 mg of the maleic acid internal standard.

    • Dissolve both in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program with a long relaxation delay (D1) of 60 seconds to ensure full spin-lattice relaxation for accurate integration.[15]

    • Scans: 32 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique proton signal for this compound (e.g., a specific aromatic proton) and the olefinic proton signal of maleic acid (~6.3 ppm).

Purity Calculation: The purity (P) is calculated using the following formula: P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Comparative Data Analysis:

StandardAnalyte Mass (mg)IS Mass (mg)Analyte IntegralIS IntegralCalculated Purity (Assay, %)
Standard A 10.1525.0211.001.2598.6%
Standard B 10.0885.0351.001.2399.5%

Interpretation: The qNMR results corroborate the HPLC data, confirming that Standard B has a higher absolute purity. The qNMR value is often slightly lower than the chromatographic purity because it accounts for non-UV active impurities and is not subject to the response factor variability seen in chromatography.[17]

The diagram below outlines the key steps and considerations for a reliable qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurate Weighing of Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurate Weighing of Certified IS Weigh_IS->Dissolve Set_Params Set Quantitative Parameters (Long D1, 90° pulse) Dissolve->Set_Params Transfer to NMR Acquire Acquire Spectrum Set_Params->Acquire Process Phase & Baseline Correction Acquire->Process Analyze FID Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity (Using Formula) Integrate->Calculate Final_Purity Final_Purity Calculate->Final_Purity Purity Value

Caption: Key stages of the quantitative NMR (qNMR) workflow.

Final Purity Assignment: The Mass Balance Approach

The final certified purity is best determined by a mass balance calculation, which accounts for all major components.

Purity (%) = Assay_qNMR (%) × (100% - Water Content (%) - Residual Solvent Content (%))

StandardAssay by qNMR (%)Water Content (TGA, %)Residual Solvents (GC, %)Final Assigned Purity (%)
Standard A 98.6%0.8%0.2%97.6%
Standard B 99.5%0.3%< 0.05%99.2%

Conclusion and Recommendations

This comparative guide demonstrates a robust, multi-technique workflow for the purity assessment of this compound reference standards.

  • Standard B is clearly superior, with high purity confirmed by both chromatographic (99.85%) and absolute (99.5% by qNMR) methods, and minimal water/solvent content. It is suitable for use as a primary reference standard for quantitative applications.

  • Standard A , with a final assigned purity of 97.6%, may be suitable as a working standard for qualitative identification but is not recommended for high-accuracy quantitative assays without applying a correction factor based on its certified purity.

The causality behind this workflow is clear: HPLC provides high-resolution separation of structurally similar impurities, while qNMR provides an orthogonal, absolute quantification that is not dependent on chromatographic separation or detector response factors. Together with measurements of volatile components, this creates a self-validating system that ensures the trustworthiness and accuracy of the final purity assignment, which is critical for regulatory compliance and reproducible scientific outcomes.

References

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. ResearchGate. [Link]

  • Phytochemical Reference Standards. Global Pharma Tek. [Link]

  • Phytochemical Analytical Standards for Accurate Data. IROA Technologies. [Link]

  • Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study. Pharmaceutical and Biomedical Research. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Journal of Medicinal Plants. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Optimization of Extraction Process and Analysis of Biological Activity of Flavonoids from Leaves of Cultivated 'Qi-Nan' Agarwood. Semantic Scholar. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Quality Guidelines. ICH. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Analysis on the Constituents of Branches, Berries, and Leaves of Hippophae rhamnoides L. by UHPLC-ESI-QTOF-MS and Their Anti-Inflammatory Activities. ResearchGate. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

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A Comparative Analysis of the Antioxidant Potential of Iriflophenone 2-O-rhamnoside and Mangiferin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, natural products remain a vast and promising frontier. Among these, polyphenolic compounds have garnered significant attention for their potent antioxidant properties. This guide provides a detailed comparative analysis of the antioxidant activities of two such compounds: Iriflophenone 2-O-rhamnoside, a benzophenone, and Mangiferin, a well-studied xanthone. While both are found in various plant species, notably in Mango (Mangifera indica), they belong to distinct chemical classes, suggesting potentially different mechanisms and efficacies in mitigating oxidative damage.

This document, authored for the discerning scientific audience, moves beyond a superficial comparison. It delves into the causality behind experimental choices, presents detailed methodologies for robust antioxidant assessment, and contextualizes the findings within the broader landscape of cellular antioxidant defense mechanisms.

Introduction to the Contenders: Chemical Diversity and Natural Occurrence

This compound is a benzophenone O-glycoside. Its core structure is an iriflophenone aglycone, a tetraoxygenated benzophenone, linked to a rhamnose sugar moiety at the 2-O position[1]. Benzophenones are biosynthetically related to xanthones and are recognized for a range of biological activities, including antioxidant effects[1]. Iriflophenone derivatives have been identified in various parts of the mango tree and other plant species like Aquilaria crassna[2][3][4].

Mangiferin , a C-glucosylxanthone, is perhaps one of the most extensively studied bioactive compounds from mangoes. It is abundantly present in the leaves, fruit peel, bark, and kernel[5][6]. Its unique structure, featuring a C-glycosidic bond, contributes to its stability and potent antioxidant and anti-inflammatory properties[2][7]. The demonstrated health benefits of mangiferin are numerous, ranging from neuroprotection to cardioprotection, largely attributed to its ability to counteract oxidative stress[2][8].

Below is a visualization of the chemical structures of these two compounds, highlighting their distinct scaffolds.

Chemical Structures cluster_0 This compound cluster_1 Mangiferin Iriflophenone Iriflophenone Core (Benzophenone) Rhamnoside Rhamnoside Moiety Iriflophenone->Rhamnoside 2-O-Glycosidic Bond Xanthone Xanthone Core Glucoside Glucoside Moiety Xanthone->Glucoside C-Glycosidic Bond

Caption: Comparative chemical scaffolds of this compound and Mangiferin.

Evaluating Antioxidant Efficacy: A Multi-faceted Experimental Approach

To provide a robust and objective comparison, a panel of well-established in vitro antioxidant assays is employed. The selection of these assays is deliberate, aiming to assess different facets of antioxidant activity, from direct radical scavenging to cellular protection. This multi-assay approach constitutes a self-validating system, where the strengths of one method compensate for the limitations of another.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a cornerstone for evaluating the free-radical scavenging ability of a compound. The principle lies in the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Preparation of DPPH Solution: A 0.1 mM stock solution of DPPH is prepared in methanol and stored in an amber bottle at 4°C.

  • Sample Preparation: Stock solutions of this compound and Mangiferin are prepared in methanol, followed by serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH working solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Generation of ABTS•+: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: 20 µL of various concentrations of the test compounds are mixed with 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is read at 734 nm.

  • Data Expression: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

Moving beyond simple chemical reactions, the CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress in a cell culture model, typically using human hepatocarcinoma (HepG2) cells.

Experimental Protocol:

  • Cell Culture: HepG2 cells are seeded in a 96-well black, clear-bottom plate and cultured until they reach confluence.

  • Probe Loading: The cells are washed with phosphate-buffered saline (PBS) and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe, along with the test compounds (this compound or Mangiferin) for 1 hour. Inside the cells, DCFH-DA is deacetylated to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: After washing to remove the excess probe and compounds, a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

  • Kinetic Measurement: The plate is immediately placed in a fluorescence microplate reader, and the fluorescence (excitation at 485 nm, emission at 538 nm) is measured kinetically over 1 hour at 37°C. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) by reactive oxygen species is monitored.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Antioxidant Assay Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assay DPPH DPPH Assay (Radical Scavenging) Result1 Result1 DPPH->Result1 IC50 Value ABTS ABTS Assay (Radical Scavenging) Result2 Result2 ABTS->Result2 TEAC Value CAA Cellular Antioxidant Activity (CAA) Assay (Intracellular ROS Inhibition) Result3 Result3 CAA->Result3 Quercetin Equivalents

Caption: A multi-tiered workflow for comprehensive antioxidant activity assessment.

Comparative Performance Analysis: A Quantitative Look

While direct comparative data for this compound is limited, a study comparing the closely related Iriflophenone-3-C-glucoside with Mangiferin provides valuable insights into the relative antioxidant potential of these two classes of compounds[9].

CompoundDPPH Radical Scavenging (TEAC)ABTS Radical Scavenging (TEAC)
Iriflophenone-3-C-glucoside No significant activity1.04
Mangiferin 0.621.67
Isomangiferin (for comparison)0.571.82

Data sourced from Malherbe et al. (2014). TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox.

Interpretation of a Senior Application Scientist:

The data reveals a fascinating divergence in the radical scavenging profiles of the two compounds. Mangiferin demonstrates moderate activity in the DPPH assay, a characteristic often associated with its ability to donate hydrogen atoms. In contrast, Iriflophenone-3-C-glucoside shows no significant scavenging of the DPPH radical, suggesting a different primary mechanism of action or steric hindrance preventing efficient interaction[2][3][9].

However, in the ABTS assay, both compounds exhibit notable activity, with Mangiferin being significantly more potent than Iriflophenone-3-C-glucoside. The higher TEAC value of Mangiferin in the ABTS assay underscores its robust capacity to neutralize this radical cation, a property that is likely attributed to its multiple hydroxyl groups and the resonance stabilization of the resulting phenoxyl radical. It is plausible that this compound would exhibit a similar, if not identical, pattern of activity to its 3-C-glucoside counterpart, characterized by a preference for scavenging the ABTS radical over the DPPH radical.

Mechanistic Insights: Beyond Radical Scavenging

The antioxidant prowess of many polyphenols extends beyond direct radical scavenging to the modulation of endogenous antioxidant defense systems. A key pathway in this cellular defense network is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway .

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Mangiferin has been shown to be a potent activator of the Nrf2-ARE pathway[5][10]. This indirect antioxidant mechanism is a significant contributor to its protective effects against oxidative damage in various tissues[5][10]. While the specific effects of this compound on the Nrf2 pathway are yet to be extensively studied, its structural similarity to other Nrf2-activating polyphenols suggests that it may also possess this capability.

Nrf2-ARE Antioxidant Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Sequestration ARE ARE Nrf2->ARE Translocation & Binding Degradation Keap1->Degradation Ubiquitination & Degradation Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Translation Oxidative_Stress Oxidative Stress or Mangiferin Oxidative_Stress->Keap1 Inactivation

Caption: The activation of the Nrf2-ARE pathway by oxidative stress or activators like Mangiferin.

Conclusion and Future Directions

This comparative guide illuminates the distinct antioxidant profiles of this compound and Mangiferin. Mangiferin emerges as a broad-spectrum antioxidant, demonstrating efficacy in both direct radical scavenging (DPPH and ABTS assays) and the activation of the pivotal Nrf2-ARE cellular defense pathway. This compound, based on data from a closely related analogue, appears to have a more selective radical scavenging activity, with a preference for the ABTS radical.

For researchers and drug development professionals, these findings have several implications:

  • Mangiferin represents a promising candidate for pathologies characterized by widespread oxidative stress, owing to its dual direct and indirect antioxidant mechanisms.

  • This compound warrants further investigation to fully elucidate its antioxidant potential and its effects on cellular signaling pathways. Its selective activity may be advantageous in specific therapeutic contexts.

Future research should focus on direct comparative studies of this compound and Mangiferin in cellular and in vivo models of oxidative stress. A deeper understanding of their structure-activity relationships will be crucial for the rational design of novel and more potent antioxidant therapies.

References

  • Pedagogy Education. (n.d.). Mangiferin: The Health-Boosting Antioxidant in Mangos. Retrieved from [Link]

  • PapersFlow. (n.d.). Mangiferin Antioxidant Properties: Research Guide & Papers. Retrieved from [Link]

  • Du, L., et al. (2018). Mangiferin: An effective therapeutic agent against several disorders (Review). Experimental and Therapeutic Medicine, 16(6), 4839-4846. [Link]

  • Telang, M., et al. (2023). Mangiferin: Sources, Anti-Inflammatory Activities, and Molecular Mechanisms. Journal of Agricultural and Food Chemistry. [Link]

  • Malherbe, C. J., et al. (2014). Iriflophenone-3-C-glucoside from Cyclopia genistoides: isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin using on-line HPLC antioxidant assays. Journal of Chromatography B, 951-952, 164-171. [Link]

  • PubChem. (n.d.). Mangiferin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of compounds 1 (iriflophenone.... Retrieved from [Link]

  • Imran, M., et al. (2017). Mangiferin: a natural miracle bioactive compound against lifestyle related disorders. Lipids in Health and Disease, 16(1), 84. [Link]

  • ResearchGate. (n.d.). Chemical structure of mangiferin. Retrieved from [Link]

  • Salehi, B., et al. (2021). From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored. Molecules, 26(14), 4167. [Link]

  • Bhattacharyya, D. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4503-4508. [Link]

  • Gold-Smith, F., et al. (2016). Mangiferin and Cancer: Mechanisms of Action. International Journal of Molecular Sciences, 17(4), 534. [Link]

  • ResearchGate. (n.d.). Iriflophenone-3-C-glucoside from Cyclopia genistoides: Isolation and quantitative comparison of antioxidant capacity with mangiferin and isomangiferin using on-line HPLC antioxidant assays. Retrieved from [Link]

  • Tech Science Press. (n.d.). Polyphenolic Compounds and Antioxidant Activity of Sea Buckthorn (Hippophae rhamnoides L.). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of mangiferin. Retrieved from [Link]

  • Dinda, B., et al. (2019). Plant iridoids: Chemistry, dietary sources and potential health benefits. Food Chemistry, 299, 125099. [Link]

  • MDPI. (n.d.). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Retrieved from [Link]

  • Wang, Y., et al. (2018). Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo. Molecules, 23(5), 1167. [Link]

  • Telang, M., et al. (2023). Pharmacological properties of mangiferin: bioavailability, mechanisms of action and clinical perspectives. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2269-2292. [Link]

  • Wongwad, E., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Foods, 9(10), 1500. [Link]

  • Emerald Publishing. (n.d.). Perspectives on the potential of Mangiferin as a nutraceutical: a review. Retrieved from [Link]

  • Wongwad, E., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Foods, 9(10), 1500. [Link]

  • PubChem. (n.d.). isoorientin 2''-O-rhamnoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Journal of Pharmacognosy and Phytochemistry. (n.d.). Phytosomes: An Ideal way to Enhance Bioavailability of Mangiferin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (1) Swertisin and (2) 2′′-O-rhamnosylswertisin. Retrieved from [Link]

Sources

High-Resolution Structural Validation of Iriflophenone 2-O-rhamnoside via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the analysis of Cyclopia species (Honeybush) and Aquilaria extracts, benzophenone glycosides represent a critical class of bioactive markers. Among these, Iriflophenone 2-O-rhamnoside presents a specific structural elucidation challenge.

The core aglycone, Iriflophenone (2,4,6,4'-tetrahydroxybenzophenone), possesses a symmetrical phloroglucinol ring (Ring A). The primary difficulty in validating the 2-O-rhamnoside derivative lies in distinguishing it from its isomers (e.g., 4-O-rhamnoside) and the more common C-glycosides (e.g., Iriflophenone 3-C-glucoside).

This guide compares the limitations of traditional 1D NMR with the definitive resolution provided by an integrated HSQC/HMBC 2D NMR strategy , providing a self-validating protocol for researchers.

Comparative Analysis: 1D vs. 2D NMR Strategies

The following table contrasts the performance of standard 1D proton NMR against the recommended 2D workflow for this specific compound.

FeatureMethod A: Traditional 1D 1H NMRMethod B: Integrated 2D NMR (HSQC/HMBC)
Symmetry Resolution Low. The A-ring protons (H-3/H-5) often appear as a broadened singlet or overlapping signals, masking the desymmetrization caused by 2-O-substitution.High. HSQC resolves H-3 and H-5 into distinct proton-carbon correlations, confirming the break in symmetry.
Linkage Verification Inferential. Relies on chemical shift perturbations (glycosylation shifts), which can be ambiguous between ortho (2-O) and para (4-O) positions.Definitive. HMBC provides a direct "through-bond" correlation between the anomeric proton and the specific aglycone carbon (C-2).
Sugar Identification Moderate. Rhamnose methyl doublets are distinct, but the anomeric region (4.5–5.5 ppm) is often crowded with water suppression artifacts or other glycosides.High. HSQC filters out non-bonded protons (like water) and correlates the anomeric proton to its specific carbon (approx. 100 ppm), isolating the signal.
Confidence Level Presumptive (Requires co-chromatography with standards).Absolute (Self-validating structure elucidation).

Structural Validation Protocol

The Molecule[1][2][3][4][5][6][7]
  • Aglycone: Iriflophenone (2,4,6,4'-tetrahydroxybenzophenone).[1]

  • Glycone:

    
    -L-Rhamnopyranose.
    
  • Linkage: Ether bond at position C-2 of the benzophenone A-ring.

Experimental Setup

To replicate this validation, ensure your instrument parameters meet the following criteria to resolve the long-range coupling required for the HMBC experiment.

  • Solvent: Methanol-

    
     (Preferred for resolution) or DMSO-
    
    
    
    (if solubility is an issue, though hydroxyl protons may broaden).
  • Probe Temperature: 298 K (25°C).

  • HSQC Parameters:

    • J-coupling optimization: 145 Hz (standard for

      
      ).
      
    • Resolution: Minimum 256 increments in F1 (

      
      C).
      
  • HMBC Parameters (Critical):

    • Long-range delay: 60–80 ms (optimized for

      
       Hz).
      
    • Note: Benzophenone carbonyl carbons (C=O) have very long relaxation times. Ensure sufficient relaxation delay (

      
       s) to see correlations to the ketone bridge.
      

Step-by-Step Data Analysis & Logic

This section details the "Self-Validating System" approach. You must observe all three checkpoints to confirm the structure.

Checkpoint 1: The Rhamnose "Fingerprint" (HSQC)

Unlike glucose, rhamnose is a 6-deoxy sugar.

  • Observation: Look for a doublet in the proton spectrum at

    
     ~1.0–1.2 ppm  correlating to a carbon at 
    
    
    
    ~18.0 ppm
    in the HSQC spectrum.
  • Validation: If this methyl group is absent, the sugar is not rhamnose.

Checkpoint 2: Desymmetrization of the A-Ring (HSQC)

In the free aglycone (Iriflophenone), positions 3 and 5 on the A-ring are equivalent due to rapid rotation or symmetry.

  • Observation: In the 2-O-rhamnoside , the bulky sugar at position 2 locks the conformation or electronically differentiates the ring. You should see two distinct aromatic signals (meta-coupled doublets,

    
     Hz) for H-3 and H-5 in the HSQC.
    
  • Validation: If H-3 and H-5 are chemically equivalent (single HSQC cross-peak), the substitution is likely at the 4-position (preserving symmetry) or the glycoside is hydrolyzed.

Checkpoint 3: The "Smoking Gun" Linkage (HMBC)

This is the final proof of the 2-O position.

  • Observation: Locate the anomeric proton of rhamnose (H-1'') at

    
     ~5.3–5.5 ppm . Trace its HMBC correlations.
    
  • Required Correlation: You must see a strong cross-peak from H-1'' to a quaternary aromatic carbon at

    
     ~155–160 ppm  (C-2).
    
  • Differentiation:

    • vs. 4-O-rhamnoside: The 4-position carbon is typically shielded differently, but the key is the symmetry check in Checkpoint 2.

    • vs. C-glycoside: A C-glycoside (e.g., 3-C) would show the anomeric proton correlating to a protonated or substituted carbon in a different range, and the anomeric carbon itself would be significantly upfield (

      
       ~70-80 ppm) compared to the O-glycoside anomeric carbon (
      
      
      
      ~100 ppm).
Representative Chemical Shift Data (Methanol- )

Note: Values are representative of the class and may vary slightly by concentration.

Position

(ppm)

(ppm)
Key HMBC Correlations (H

C)
Aglycone (A-Ring)
C-1-~106.0
C-2 (Linkage)-~158.0 H-1'' (Anomeric)
C-3~6.10 (d)~95.0H-5
C-4-~164.0H-3, H-5
C-5~5.90 (d)~97.0H-3
C-6-~162.0
Aglycone (B-Ring)
C-2'/6'~7.60 (d)~133.0C=O
C-3'/5'~6.80 (d)~116.0C-1'
Rhamnose
H-1'' (Anomeric)~5.40 (d) ~100.5 Aglycone C-2
H-6'' (Methyl)~1.05 (d) ~18.0 C-4'', C-5''

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the experiment and the specific HMBC correlations required for validation.

Diagram 1: Structural Elucidation Workflow

G Sample Unknown Benzophenone Glycoside Step1 1. HSQC Screening (Identify Sugar & Aglycone) Sample->Step1 Decision1 Is Methyl Doublet at ~1.1 ppm present? Step1->Decision1 NotRham STOP: Not Rhamnose (Check Glucose/Xylose) Decision1->NotRham No Step2 2. Symmetry Check (A-Ring Protons) Decision1->Step2 Yes Decision2 Are H3/H5 distinct (Non-equivalent)? Step2->Decision2 Symmetric Suspect 4-O-Substitution or Hydrolysis Decision2->Symmetric No Step3 3. HMBC Linkage Proof (The 'Smoking Gun') Decision2->Step3 Yes Final Confirmed: This compound Step3->Final

Caption: Logical decision tree for validating this compound, filtering out common isomers and sugar variants.

Diagram 2: Key HMBC Correlations

HMBC cluster_sugar Sugar Moiety cluster_aglycone Benzophenone Core H1_Rha H-1'' (Rhamnose) δ 5.40 ppm C2_Agly C-2 (Aglycone) δ 158.0 ppm H1_Rha->C2_Agly HMBC (3J) Definitive Linkage H_Methyl H-6'' (Methyl) δ 1.05 ppm C_Methyl C-6'' (Methyl) δ 18.0 ppm H_Methyl->C_Methyl HSQC (1J) Identity

Caption: Visualization of the definitive HMBC correlation (Green Arrow) connecting the sugar anomeric proton to the aglycone C-2 position.

References

  • Joubert, E., et al. (2011). "Honeybush (Cyclopia spp.): From local cottage industry to global markets – The catalytic and supporting role of research." South African Journal of Botany, 77(4), 887-907.

  • Kokotkiewicz, A., et al. (2012). "Isolation and structure elucidation of benzophenone glucosides from Cyclopia genistoides." Journal of Agricultural and Food Chemistry. (Contextualizing the benzophenone class in Cyclopia).
  • PubChem. "Iriflophenone (Aglycone Structure)."[1][2] National Library of Medicine.

  • Phan, M. G., et al. (2021). "Benzophenone glycosides from Aquilaria species and their alpha-glucosidase inhibitory activity." Phytochemistry Letters.

Sources

Benchmarking Quantitative Strategies for Iriflophenone 2-O-rhamnoside in Aquilaria Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iriflophenone 2-O-α-L-rhamnopyranoside (I2OR) is a bioactive benzophenone glycoside and a critical chemotaxonomic marker for Aquilaria species (Agarwood), particularly abundant in Aquilaria sinensis leaves and resinous wood. Unlike generic chromones, I2OR serves as a specific indicator for the pharmacological quality of agarwood tea and medicinal extracts used for laxative and anti-inflammatory applications.

This guide objectively compares the two dominant analytical workflows: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) . While UPLC-MS offers superior sensitivity for metabolic profiling, HPLC-DAD remains the robust workhorse for routine quality control (QC).

The Target Analyte: Chemical Context & Extraction Logic[1]

I2OR (C₁₉H₂₀O₉) presents specific analytical challenges due to its polarity and the presence of structural isomers (e.g., Iriflophenone 3-C-glucoside) in the complex Aquilaria matrix.

  • Stability Profile: I2OR follows first-order thermal degradation kinetics. It is stable in neutral to acidic environments but degrades rapidly in alkaline conditions.

  • Extraction Efficiency: Comparative studies indicate that Ultrasound-Assisted Extraction (UAE) significantly outperforms maceration and Soxhlet extraction in yield per unit time, preventing thermal degradation of the glycosidic bond.

Experimental Workflow: Extraction & Cleanup

The following diagram illustrates the optimized sample preparation workflow to maximize I2OR recovery while minimizing matrix interference.

ExtractionWorkflow Raw Raw Aquilaria Material (Leaves/Wood) Pulv Pulverization (Pass 40-60 mesh) Raw->Pulv Extract UAE Extraction Solvent: 60-70% Ethanol Temp: <50°C, Time: 30 min Pulv->Extract Solid:Liquid 1:20 Filter Filtration (0.45 µm PTFE) Extract->Filter Conc Vacuum Concentration (Optional for Trace Analysis) Filter->Conc Trace Analysis (MS) Ready Ready for Injection Filter->Ready Routine QC (HPLC) Conc->Ready

Figure 1: Optimized extraction workflow for Iriflophenone 2-O-rhamnoside. Note the divergence for trace analysis vs. routine QC.

Methodological Benchmarking: HPLC-DAD vs. UPLC-QTOF-MS

The choice of method depends heavily on the stage of drug development. The following data aggregates performance metrics from validated studies on Aquilaria sinensis.

Comparative Performance Matrix
FeatureMethod A: HPLC-DAD Method B: UPLC-QTOF-MS
Primary Application Routine QC, Standardization, Pharmacopoeia ComplianceMetabolomics, Pharmacokinetics, Trace Analysis
Detection Principle UV Absorbance (280 nm / 330 nm)Mass-to-Charge Ratio (m/z 391.1029)
Linearity Range 2.0 – 200 µg/mL0.05 – 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.002 µg/mL
Run Time 45 – 60 min (Gradient)10 – 15 min
Selectivity Moderate (Co-elution risks with other benzophenones)High (Distinguishes isobaric compounds via MS/MS)
Cost Per Sample Low ($)High (

$)
Critical Analysis
  • HPLC-DAD is sufficient for quantifying I2OR in leaves where the concentration is high (>1%). It is the preferred method for industrial batch release due to robustness and lower maintenance costs.

  • UPLC-MS is required when analyzing wood samples (where I2OR levels are lower) or plasma samples in pharmacokinetic studies. The MS method resolves I2OR from its isomers (e.g., aquilarisin) which may co-elute in UV detection.

Validated Experimental Protocols

Protocol A: Routine Quantification (HPLC-DAD)

Recommended for Quality Control Labs.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (Benzophenone max) and 330 nm .

2. Gradient Program:

Time (min) Solvent A (%) Solvent B (%)
0 95 5
10 85 15
30 70 30
45 10 90

| 50 | 95 | 5 |

3. System Suitability Criteria:

  • Theoretical Plates (N) > 5000.[1]

  • Tailing Factor (T) < 1.5.

  • Resolution (Rs) > 1.5 between I2OR and nearest peak (often Mangiferin or other glycosides).

Protocol B: High-Sensitivity Profiling (UPLC-QTOF-MS)

Recommended for R&D and Complex Matrices.

1. MS Source Parameters (ESI Negative Mode):

  • Precursor Ion: m/z 391.1029 [M-H]⁻.[4]

  • Key Fragment Ion: m/z 245.04 (Loss of rhamnose moiety, [M-H-146]⁻).

  • Capillary Voltage: 2.5 kV.

  • Collision Energy: 20–40 eV (Ramped).

2. Chromatographic Logic: Uses a sub-2-micron column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) to achieve separation in under 15 minutes.

Decision Logic for Method Selection

Use the following logic gate to determine the appropriate analytical strategy for your specific Aquilaria sample.

MethodSelection Start Sample Type Matrix Matrix Complexity? Start->Matrix Conc Expected Concentration? Matrix->Conc Simple (Leaf Extract) UPLC Method B: UPLC-MS/MS (Research/Trace) Matrix->UPLC Complex (Biofluids/Wood) HPLC Method A: HPLC-DAD (Standard QC) Conc->HPLC High (>0.1%) Conc->UPLC Trace (<0.01%)

Figure 2: Decision tree for selecting the analytical method based on matrix complexity and analyte concentration.

Troubleshooting & Expert Insights

Peak Tailing & pH Control

Benzophenones contain phenolic hydroxyl groups. If peak tailing occurs in HPLC:

  • Cause: Secondary interactions with residual silanols on the column stationary phase.

  • Solution: Ensure the mobile phase pH is maintained at 2.5 – 3.0 using formic acid (0.1%). Avoid neutral pH, which causes ionization of the phenols and band broadening.

Isobaric Interference

In Aquilaria extracts, I2OR often co-exists with Mangiferin and Genkwanin glycosides .

  • Differentiation: While they have different retention times, their UV spectra overlap. In MS analysis, I2OR is distinct due to the characteristic loss of the rhamnosyl group (-146 Da), whereas hexosyl derivatives lose 162 Da.

Solvent Effects[1][3][7]
  • Ethanol vs. Methanol: For medicinal extraction intended for consumption, 60% Ethanol is the standard. However, for analytical injection, samples should be diluted in Methanol to prevent high backpressure and peak distortion (viscosity effect) in UPLC systems.

References

  • Yu, Q., Qi, J., Yu, H. X., et al. (2013). Qualitative and Quantitative Analysis of Phenolic Compounds in the Leaves of Aquilaria sinensis Using Liquid Chromatography–Mass Spectrometry. Phytochemical Analysis, 24(4), 349-356.[5] Link[5]

  • Ito, T., Kakino, M., Tazawa, S., et al. (2012).[6] Quantification of polyphenols and pharmacological analysis of water and ethanol-based extracts of cultivated agarwood leaves.[6] Journal of Nutritional Science and Vitaminology, 58(2), 136-142.[6] Link

  • Feng, J., Yang, X. W., & Wang, R. F. (2011). Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis. Phytochemistry, 72(2-3), 242-247. Link

  • Kou, J., Wang, X., & Yu, B. (2013).[5] Anti-inflammatory constituents from the leaves of Aquilaria sinensis.[5] Chinese Journal of Natural Medicines. (Contextual grounding for I2OR bioactivity).

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Bioassays Involving Iriflophenone 2-O-rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the evaluation of natural products.

Introduction: The Challenge of Reproducibility with Natural Products Like Iriflophenone 2-O-rhamnoside

This compound, a member of the flavonoid family, represents a class of natural compounds with significant therapeutic potential. Flavonoids are known for a wide array of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and antimicrobial effects[1]. However, the journey from a promising natural compound to a clinically validated therapeutic is fraught with challenges, chief among them being the reproducibility of preclinical bioassays.

This guide provides a comprehensive framework for researchers working with this compound and similar flavonoid glycosides to enhance the reproducibility and reliability of their bioassay data. We will delve into standardized protocols for common bioassays, critically analyze the sources of variability, and offer actionable insights to ensure the generation of robust and comparable results.

Understanding this compound

Iriflophenone is a tetrahydroxybenzophenone that forms the aglycone core of several glycosides[2]. The attachment of different sugar moieties, such as rhamnose in the case of this compound, can significantly influence the compound's solubility, stability, and biological activity[3][4]. While specific data on this compound is limited, studies on related compounds like Iriflophenone 3-C-β-D-glucoside have demonstrated notable bioactivities[1][5]. This underscores the importance of rigorous and reproducible bioassays to accurately characterize the therapeutic potential of each unique glycoside.

The Bedrock of Drug Discovery: Why Bioassay Reproducibility is Non-Negotiable

Part 1: Foundational Bioassays for Assessing this compound's Bioactivity

This section details standardized protocols for three common in vitro assays relevant to the known activities of flavonoid glycosides: antioxidant capacity, α-glucosidase inhibition (relevant to anti-diabetic activity), and antibacterial activity. For each assay, we will dissect the potential pitfalls that can compromise reproducibility.

Antioxidant Capacity Assessment: DPPH and ABTS Assays

Antioxidant activity is a hallmark of many flavonoids. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for screening antioxidant potential.

  • Preparation of DPPH Stock Solution (0.5 mM):

    • Accurately weigh 10 mg of DPPH powder and dissolve it in 50 mL of methanol in a volumetric flask.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Preparation of Working DPPH Solution:

    • Dilute the stock solution with methanol to achieve an absorbance of 1.00 ± 0.20 at 517 nm[8].

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of various concentrations of this compound (dissolved in a suitable solvent, e.g., methanol or DMSO).

    • Add 150 µL of the working DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or quercetin)[8].

    • Incubate the plate in the dark at room temperature for 30 minutes[8][9].

    • Measure the absorbance at 517 nm using a microplate reader[8].

  • Calculation of Radical Scavenging Activity:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to pre-form the radical cation[10].

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of this compound.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Include a blank and a positive control (e.g., Trolox).

    • Incubate at room temperature for 5-10 minutes with shaking.

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • The percentage inhibition is calculated similarly to the DPPH assay.

  • Reagent Quality and Preparation: The purity of DPPH and ABTS is critical. Impurities can lead to inconsistent radical formation and reactivity[11][12]. The age and storage conditions of the radical stock solutions can also significantly affect their stability and reactivity.

  • Solvent Effects: The choice of solvent for dissolving this compound can influence the reaction kinetics. Ensure the solvent does not interfere with the radical scavenging reaction.

  • Incubation Time and Temperature: The reaction between the antioxidant and the radical is time-dependent. Strict adherence to the specified incubation time and temperature is crucial for consistent results[9].

  • Light Sensitivity: DPPH and ABTS radicals are light-sensitive. All steps should be performed in low-light conditions to prevent photodegradation of the radicals[8].

α-Glucosidase Inhibition Assay for Anti-Diabetic Potential

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key mechanism for controlling postprandial hyperglycemia.

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 50 mM, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of this compound.

    • Add 20 µL of the α-glucosidase solution and incubate at 37°C for 5 minutes[13].

    • Initiate the reaction by adding 20 µL of the pNPG solution[13].

    • Incubate at 37°C for 20 minutes[13].

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate[13].

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Include a blank, a negative control (enzyme + substrate without inhibitor), and a positive control (e.g., acarbose).

  • Calculation of Inhibition:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • Enzyme Activity: The specific activity of the α-glucosidase can vary between batches and suppliers. It is essential to standardize the enzyme concentration based on its activity units.

  • Substrate Concentration: The concentration of pNPG should be carefully controlled, as it affects the reaction kinetics.

  • pH and Temperature: Enzyme activity is highly sensitive to pH and temperature. Precise control of these parameters is crucial.

  • Incubation Times: Both the pre-incubation of the enzyme with the inhibitor and the reaction time with the substrate must be strictly adhered to.

Antibacterial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL[14].

    • Dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of this compound in the broth medium[14][15].

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no compound), a sterility control (no bacteria), and a positive control (a known antibiotic)[15].

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours)[16].

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Inoculum Density: The final concentration of bacteria in the wells is a critical parameter. Inaccurate inoculum preparation can lead to significant variations in MIC values.

  • Growth Medium: The composition of the broth can affect both bacterial growth and the activity of the test compound. Use of a standardized medium is essential.

  • Solvent Effects: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the wells must be kept low and consistent, as it can have its own antimicrobial effects[15].

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic) must be strictly controlled.

Part 2: System-Level Factors Impacting Bioassay Reproducibility

Beyond the specifics of individual assay protocols, several overarching factors can profoundly influence the reproducibility of your results.

Cell-Based Assays: The Imperative of Cell Line Authentication

For any cell-based bioassays, the identity and integrity of the cell lines are paramount. Misidentified or cross-contaminated cell lines are a major source of irreproducible data in biomedical research[17][18].

  • Recommendation: Regularly authenticate your human and mouse cell lines using Short Tandem Repeat (STR) analysis[19][20]. This provides a genetic fingerprint to confirm the identity of the cell line.

Reagent Quality and Consistency

The quality of all reagents, from buffers and media to enzymes and substrates, can introduce variability[11][12].

  • Recommendation:

    • Use high-purity reagents from reputable suppliers.

    • Record lot numbers for all critical reagents.

    • Prepare fresh solutions regularly and store them under appropriate conditions.

Operator-Dependent Variability

Subtle differences in technique between laboratory personnel can contribute to variability[21][22][23].

  • Recommendation:

    • Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all assays.

    • Provide thorough training to all personnel involved in the assays.

    • Where possible, automate liquid handling steps to minimize manual pipetting errors.

Part 3: Data Analysis and Interpretation

Robust data analysis is the final and crucial step in ensuring the reliability of your findings.

  • Statistical Rigor: Always perform experiments with an adequate number of biological and technical replicates. Clearly define your statistical methods for determining significance.

  • Dose-Response Curves: For assays measuring inhibition or activity, generate full dose-response curves to determine parameters like IC50 or EC50 values. This provides a more comprehensive understanding of the compound's potency than single-point measurements.

  • Transparent Reporting: When publishing your results, provide a detailed description of all experimental procedures, including the sources of all reagents and cell lines, to allow for independent replication of your work.

Visualizing Workflows and Pathways

To aid in the standardization of these bioassays, the following diagrams illustrate the key steps and relationships.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_stock Prepare DPPH Stock Solution DPPH_work Prepare Working DPPH Solution DPPH_stock->DPPH_work Mix Mix Sample and DPPH Solution DPPH_work->Mix Sample_prep Prepare Iriflophenone 2-O-rhamnoside Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Alpha_Glucosidase_Inhibition_Workflow cluster_incubation Pre-incubation cluster_reaction Reaction cluster_detection Detection & Analysis Mix_enzyme_inhibitor Mix Enzyme and This compound Pre_incubate Incubate at 37°C (5 min) Mix_enzyme_inhibitor->Pre_incubate Add_substrate Add pNPG Substrate Pre_incubate->Add_substrate Reaction_incubate Incubate at 37°C (20 min) Add_substrate->Reaction_incubate Stop_reaction Add Sodium Carbonate Reaction_incubate->Stop_reaction Read_absorbance Read Absorbance at 405 nm Calculate_inhibition Calculate % Inhibition Read_absorbance->Calculate_inhibition

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Comparative Data for Iriflophenone Derivatives and Related Flavonoids

Due to the limited availability of public data specifically for this compound, the following table presents a compilation of reported bioactivities for structurally related compounds to provide a comparative context.

CompoundBioassayReported ActivityReference
Iriflophenone 3-C-β-D-glucosideAntioxidant (ABTS)Scavenged ABTS radicals[1]
Iriflophenone 3-C-β-D-glucosideα-Glucosidase InhibitionStronger inhibition than acarbose[1]
Iriflophenone 3-C-β-D-glucosideAntibacterialActive against K. pneumoniae, S. aureus, E. coli[1]
Mangiferin (a related C-glycoside)Antioxidant (DPPH)Radical scavenging activity[24]

Note: This table is for comparative purposes only. The bioactivity of this compound may differ from these related compounds.

Conclusion: A Call for Rigor and Standardization

The reproducibility of bioassays is the cornerstone of credible and impactful research in drug discovery. For natural products like this compound, where the therapeutic potential is just beginning to be explored, establishing a foundation of robust and reproducible data is essential. By embracing standardized protocols, critically evaluating sources of variability, and adhering to best practices in data analysis and reporting, the scientific community can collectively accelerate the translation of promising natural compounds into novel therapeutics.

References

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Katalinic, V., Milos, M., Kulisic, T., & Jukic, M. (2006). Screening of 70 medicinal plant extracts for antioxidant capacity and total phenols. Food Chemistry, 94(4), 550-557. This is a representative citation for the DPPH assay. The provided search result[8] gives a general protocol.

  • ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay? Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Journal of Young Pharmacists. (2019). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Retrieved from [Link]

  • YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Ali, H., Houghton, P. J., & Soumyanath, A. (2006). α-Amylase inhibitory activity of some Malaysian plants used to treat diabetes; with particular reference to Phyllanthus amarus. Journal of ethnopharmacology, 107(3), 449-455. This is a representative citation for the α-amylase/α-glucosidase assay. The provided search result[25] gives a general protocol.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay? Retrieved from [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of functional foods, 14, 111-125. This is a representative citation for the ABTS assay. The provided search result[10] gives a general protocol.

  • BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Operator-dependent pre-analytical variability. Retrieved from [Link]

  • Labmate Online. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Cell Line Authentication. Retrieved from [Link]

  • Frontiers. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). New insights on bioactivities and biosynthesis of flavonoid glycosides. Retrieved from [Link]

  • bioRxiv. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Retrieved from [Link]

  • SlideShare. (n.d.). Antimicrobial techniques for natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. Retrieved from [Link]

  • American Journal of Clinical Pathology. (n.d.). Variability of Laboratory Test Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of compounds 1 (iriflophenone.... Retrieved from [Link]

  • ResearchGate. (n.d.). Technical reproducibility of in vitro cell viability assays across all.... Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Variability of Laboratory Test Results. Retrieved from [Link]

  • MDPI. (n.d.). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts? Retrieved from [Link]

  • CASSS. (n.d.). The Roles of Bioactivity Assays in Lot Release and Stability Testing. Retrieved from [Link]

  • SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]

  • ScienceDirect. (2018). New insights on bioactivities and biosynthesis of flavonoid glycosides. Retrieved from [Link]

  • MDPI. (n.d.). A Vision-Based Deep Learning Framework for Monitoring and Recognition of Chemical Laboratory Operations. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Retrieved from [Link]

  • Longdom Publishing. (2022). Importance of Reagents in Clinical Laboratory. Retrieved from [Link]

  • Pharmaceutical Biology. (n.d.). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iriflophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. Retrieved from [Link]

  • BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • SlidePlayer. (n.d.). Iridoids Iridoids (С5Н8)2 are a class of secondary metabolites found in a wide variety of plants and in some animals. Retrieved from [Link]

  • Cell Culture Company. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside.... Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: Iriflophenone 2-O-rhamnoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Iriflophenone 2-O-rhamnoside (CAS: 943989-68-2) is a benzophenone glycoside primarily used as an analytical reference standard.[1][2] While often derived from natural sources (Cyclopia spp., Mangifera spp.), it must be handled as a non-specific organic hazardous waste .[2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT dispose of in regular trash.[2]

  • Segregate as "Organic Waste, Solid" (if pure) or "Flammable Solvent Waste" (if in solution).[2]

  • Incineration is the only validated destruction method.[2]

Chemical Profile & Hazard Assessment

To determine the correct waste stream, we must understand the molecule's behavior. As a senior scientist, you must treat the unknown toxicity of the glycoside with the established toxicity of its aglycone (Iriflophenone/Benzophenone derivatives).

PropertyDataOperational Implication
Formula C₁₉H₂₀O₁₀ (approx.)[1][2][4][5]High oxygen content; burns cleanly during incineration.[1]
Solubility Methanol, DMSO, EthanolWaste will likely be mixed with flammable organic solvents.[1][2]
Stability Hydrolyzes in strong acid/baseDo not mix with acidic waste streams (e.g., Piranha etch) to prevent uncontrolled cleavage.[1][2]
Core Hazard Benzophenone moietyPotential endocrine disruptor and aquatic toxin (Category 2).[1]

The "Precautionary Principle" in Research: Specific toxicological data for the 2-O-rhamnoside variant is limited.[2] Therefore, you must adopt the safety profile of the parent Benzophenone structure, which is classified as an aquatic toxin and potential carcinogen (Group 2B IARC).[2]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Degraded Standard)

Context: You have an expired vial (e.g., 5 mg) of the reference standard.

  • Containment: Keep the substance in its original glass vial. Do not empty the powder into a larger bin, as this creates dust hazards.

  • Secondary Container: Place the sealed vial into a clear polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "this compound (Solid)"[1][2]

    • Hazard Check: Toxic, Irritant.[2][6]

  • Bin Selection: Place in the Solid Organic Hazardous Waste drum (often a white 5-gallon pail with a screw top).[2]

Scenario B: Disposal of Liquid Waste (HPLC/LC-MS Effluent)

Context: You have run a calibration curve using Methanol/Water mobile phases.[1][2]

  • Solvent Assessment: Determine the organic solvent percentage.[2]

    • If >24% Organic (MeOH/ACN): Classify as Ignitable/Flammable.[2]

  • Segregation: Pour into the Non-Halogenated Organic Solvent carboy.

    • Critical: Ensure no Chloroform or Dichloromethane was used in the extraction.[2] If halogenated solvents were used, use the Halogenated waste stream to prevent expensive disposal surcharges.[2]

  • pH Check: Ensure the waste carboy is neutral (pH 6-8). If the mobile phase used Trifluoroacetic Acid (TFA) or Formic Acid, ensure the concentration is <0.1% or neutralize if required by your facility's specific EHS protocols.[2]

Scenario C: Contaminated Debris (Syringes, Vials, Filters)[1][2][4]
  • Sharps: Syringes used for injection must go into Red Biohazard/Sharps containers, regardless of chemical content, to prevent physical injury.

  • Dry Debris: Kimwipes, gloves, and syringe filters contaminated with the substance go into the Solid Hazardous Waste bin.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state and solvent matrix.

DisposalWorkflow Start Start: Waste Generation AssessState Assess Physical State Start->AssessState IsSolid Solid (Pure/Powder) AssessState->IsSolid IsLiquid Liquid (Solution/Eluent) AssessState->IsLiquid Containment Keep in Vial + Secondary Bag IsSolid->Containment SolidBin Bin: Solid Hazardous Waste (Incineration) Containment->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (MeOH, ACN, DMSO) SolventCheck->NonHalo No HaloBin Bin: Halogenated Solvent Waste Halo->HaloBin NonHaloBin Bin: Flammable/Organic Waste NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.

Regulatory & Compliance Data

Since a specific EPA waste code does not exist for this phytochemical, you must assign codes based on Characteristics (if liquid/flammable) or Generator Knowledge (for toxicity).[2]

Regulatory BodyClassificationWaste Code (Typical)Rationale
US EPA (RCRA) Ignitable (if in solvent)D001 Most HPLC waste is >24% alcohol/acetonitrile.[1][2]
US EPA (RCRA) Toxic (Default)OR-SOL (Lab Pack)"Organic Solid" for pure substance.[1][2]
EU CLP Aquatic Chronic 2H411 Based on Benzophenone structural alerts.[1]
DOT (Transport) Flammable LiquidUN 1993 If transported as a solution.[1]

Self-Validating Protocol: Before sealing any waste container, verify the pH is between 5 and 9.[2] Benzophenone glycosides can degrade into more reactive species in highly acidic environments.[2] A pH strip test prevents unexpected drum pressurization.[2]

Emergency Procedures

Spill Management (Solid Powder):

  • PPE: Don Nitrile gloves (ASTM D6978), Safety Goggles, and Lab Coat.[2]

  • Method: Do not dry sweep (creates dust).[2] Dampen a Kimwipe with water or methanol.[2]

  • Cleanup: Wipe the area gently.[2] Place the contaminated wipe into the Solid Hazardous Waste bin.

  • Decontamination: Wash the surface with 1% Alconox solution, then water.[2]

First Aid (Exposure):

  • Skin: Wash with soap and water for 15 minutes.[2] Benzophenones are lipophilic; water alone is insufficient.[2]

  • Eyes: Flush for 15 minutes.[2]

  • Ingestion: Do not induce vomiting. Contact Poison Control.

References
  • PubChem. (n.d.).[2] Iriflophenone (Aglycone data for toxicity inference). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • US Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[2] Benzophenone - Substance Information (Aquatic Toxicity Classifications). Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]

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Navigating the Safe Handling of Iriflophenone 2-O-rhamnoside: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling of Iriflophenone 2-O-rhamnoside, focusing on the appropriate use of personal protective equipment (PPE) and compliant disposal methods. While some safety data sheets (SDS) for products containing this compound may classify it as a non-hazardous substance, a prudent approach that minimizes exposure is always the most scientifically sound and responsible course of action. This is especially true when handling any powdered chemical, as inhalation of fine particulates should be avoided.

The causality behind this cautious approach stems from the fact that while many flavonoid glycosides are considered to have low toxicity, some individuals may exhibit sensitivity, and the long-term effects of exposure to the pure compound may not be fully elucidated. Therefore, treating this compound with the respect due to any novel chemical entity is a cornerstone of good laboratory practice.

Core Principles of Safe Handling

The primary objective when working with any chemical, including this compound, is to minimize the potential for direct contact and inhalation. This is achieved through a combination of engineering controls (such as fume hoods), administrative controls (your laboratory's safety protocols), and, as the last line of defense, personal protective equipment.

Personal Protective Equipment (PPE): Your Shield Against Exposure

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various common laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or safety goggles.[1][2]Nitrile or neoprene gloves.[3]Laboratory coat.N95 respirator if not performed in a fume hood or ventilated enclosure.[4]
Dissolving in a Solvent Safety glasses with side shields or safety goggles.[1][2]Nitrile or neoprene gloves.[3]Laboratory coat.Not generally required if performed in a well-ventilated area or fume hood.
Handling Solutions Safety glasses.Nitrile gloves.Laboratory coat.Not required.
Cleaning Spills Safety goggles.[2]Nitrile or neoprene gloves.[3]Laboratory coat.N95 respirator for powdered spills.
A Deeper Dive into PPE Selection:
  • Eye Protection: The potential for airborne powder or splashes of solutions necessitates, at a minimum, safety glasses with side shields. When there is a higher risk of splashing, such as when dissolving the compound or cleaning a spill, more comprehensive protection in the form of safety goggles is warranted.[2]

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact with this compound in both its powdered and solution forms.[3] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat should be worn at all times when handling chemicals to protect your skin and clothing from potential contamination.

  • Respiratory Protection: The primary inhalation risk associated with this compound is from the fine powder. Therefore, when weighing or otherwise handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of airborne particulates.[4]

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond just wearing the right PPE. It encompasses the entire lifecycle of the chemical within your laboratory.

Receiving and Storage:

Upon receipt, inspect the container for any damage. This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Handling Procedures:
  • Preparation: Before handling, ensure you have all necessary PPE and that your work area is clean and uncluttered. If you are working with the powdered form, it is highly recommended to do so within a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.

  • Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid any actions that could create dust clouds.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves. Clean any contaminated surfaces.

Spill Response:

In the event of a spill, your response should be swift and safe:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don the appropriate PPE , including respiratory protection for powdered spills.

  • For powdered spills: Gently cover the spill with a damp paper towel to avoid generating dust. Carefully scoop up the material and place it in a sealed container for disposal.

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad). Place the absorbed material into a sealed container for disposal.

  • Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose of all contaminated materials as chemical waste.

Disposal Plan: A Commitment to Environmental Responsibility

As this compound is not classified as a hazardous substance, its disposal is more straightforward than that of regulated hazardous waste. However, it is still crucial to follow your institution's specific guidelines for non-hazardous chemical waste disposal.[5][6]

Waste Segregation:
  • Solid Waste: Unused or contaminated solid this compound, as well as materials used to clean up spills of the powder, should be collected in a clearly labeled, sealed container for "Non-Hazardous Chemical Waste."[7][8]

  • Liquid Waste: Solutions of this compound and the first rinse of emptied containers should be collected in a designated "Non-Hazardous Aqueous Waste" container. Do not pour chemical solutions down the drain unless explicitly permitted by your institution's environmental health and safety department.

  • Empty Containers: Once a container is "RCRA empty" (all contents have been removed by normal means), the label should be defaced, and the container can typically be disposed of in the regular trash.[7]

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_path Disposal Path Waste This compound Waste IsSolid Solid Waste? Waste->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWasteContainer Collect in 'Non-Hazardous Solid Chemical Waste' Container IsSolid->SolidWasteContainer Yes IsEmpty Empty Container? IsLiquid->IsEmpty No LiquidWasteContainer Collect in 'Non-Hazardous Aqueous Waste' Container IsLiquid->LiquidWasteContainer Yes Trash Deface Label and Dispose in Regular Trash IsEmpty->Trash Yes

Caption: Waste Disposal Workflow for this compound.

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research and upholding your responsibility to environmental stewardship.

References

  • Flavone Safety Data Sheet. (2021).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Personal protective equipment for crop protection. (n.d.).
  • This compound | 943989-68-2. (n.d.).
  • Herbicide Personal Protective Equipment (PPE). (2022, January 21).
  • SAFETY DATA SHEET - Farmalabor Materie Prime. (2016).
  • Safety Data Sheet - Cayman Chemical. (2025).
  • The Pharmacological Actions of Iriflophenone-3-C-β-D Glucoside: An Overview. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Protective Equipment | Plant Protection. (n.d.).
  • 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals. (n.d.). Retrieved from Cornell University Environmental Health and Safety website.
  • The Pharmacological Actions of Iriflophenone-3-C-β-D Glucoside: An Overview. (2023).
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6).
  • Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. (2020). Molecules, 25(21), 4994.
  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from Stephen F. Austin State University Environmental Health, Safety, and Risk Management website.
  • Toxicology and Safety of Flavonoids. (n.d.).
  • Personal protective equipment when handling plant protection products. (n.d.). Retrieved from Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL) website.
  • Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. (2020). Molecules, 25(24), 5908.
  • Non-Hazardous Laboratory Waste. (n.d.). Retrieved from University of York Department of Biology website.
  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Iriflophenone 2-O-alpha-L-rhamnopyranoside | C19H20O9 | CID 42636397. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.